4-Iodobutyl acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodobutyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPVVTDEKLGZDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369897 | |
| Record name | 4-Iodobutyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40596-44-9 | |
| Record name | 4-Iodobutyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodobutyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Iodobutyl Acetate: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodobutyl acetate is a versatile bifunctional reagent that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a terminal iodide and an acetate ester, allows for a range of chemical transformations, making it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic analysis of this compound. Furthermore, it delves into its critical applications in drug development, particularly its role as an alkylating agent and a linker in the construction of targeted therapeutics and imaging agents.
Molecular Structure and Chemical Identity
This compound, with the chemical formula C₆H₁₁IO₂, is a linear alkyl ester containing a primary iodide. The presence of two distinct functional groups—an ester and an alkyl iodide—at opposite ends of a flexible four-carbon chain underpins its utility in chemical synthesis.
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 40596-44-9 | [2][3] |
| Molecular Formula | C₆H₁₁IO₂ | [4][5] |
| Molecular Weight | 242.05 g/mol | [4][5] |
| Appearance | Colorless to pale yellow or brown liquid | [4][6] |
| Canonical SMILES | CC(=O)OCCCCI | |
| InChI Key | FLPVVTDEKLGZDZ-UHFFFAOYSA-N | [5] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions. It is a relatively dense liquid with limited solubility in water but is soluble in common organic solvents.[6] It is also noted to be light-sensitive, necessitating storage in dark containers.[6][7]
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Density | 1.61 g/mL at 25 °C | [5][6][7] |
| Boiling Point | 94-95 °C at 5.5 mmHg | [5][6][7] |
| Flash Point | 195 °F (90.6 °C) | [6][7] |
| Refractive Index (n²⁰/D) | 1.497 | [5][6][7] |
| Water Solubility | Difficult to mix | [4][6] |
| Vapor Pressure | 0.0551 mmHg at 25 °C | [6] |
Synthesis of this compound
There are two primary and efficient methods for the synthesis of this compound: the Finkelstein reaction and the direct esterification of 4-iodobutanol. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Finkelstein Reaction: A Halogen Exchange Approach
The Finkelstein reaction is a classic and highly effective method for preparing alkyl iodides from other alkyl halides.[4][6] This Sₙ2 reaction involves treating an alkyl chloride or bromide with an excess of sodium iodide in a solvent like acetone, in which sodium iodide is soluble, but the resulting sodium chloride or bromide is not. This precipitation drives the equilibrium towards the formation of the alkyl iodide.[4][6]
Figure 2: Workflow for the synthesis of this compound via the Finkelstein reaction.
Experimental Protocol: Finkelstein Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobutyl acetate in acetone.
-
Addition of Reagent: Add a molar excess (typically 1.5 to 3 equivalents) of sodium iodide to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A white precipitate of sodium chloride will form as the reaction proceeds.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Purification: The filtrate is concentrated under reduced pressure to remove the acetone. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
The causality behind this experimental design lies in Le Chatelier's principle. The use of acetone as a solvent is critical because it selectively solubilizes the sodium iodide reactant while precipitating the sodium chloride byproduct, thus driving the reversible reaction to completion.
Esterification of 4-Iodobutanol
A more direct approach involves the esterification of 4-iodobutanol with acetic anhydride or acetyl chloride.[6] This method is advantageous if 4-iodobutanol is readily available. The reaction is typically catalyzed by a base, such as pyridine, or a strong acid.
Experimental Protocol: Esterification with Acetic Anhydride
-
Reaction Setup: In a flask, dissolve 4-iodobutanol in a suitable solvent like dichloromethane or pyridine.
-
Reagent Addition: Slowly add acetic anhydride to the solution, often in the presence of a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Workup: The reaction mixture is then washed with water, a dilute acid solution (to remove pyridine), and a saturated sodium bicarbonate solution to neutralize any remaining acetic acid.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The final product can be purified by vacuum distillation.
Spectroscopic Analysis
A thorough understanding of the spectroscopic data of this compound is essential for its identification and quality control.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides a clear map of the proton environments within the molecule.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | Triplet | 2H | -CH₂-O- |
| ~3.20 | Triplet | 2H | -CH₂-I |
| ~2.05 | Singlet | 3H | -C(=O)-CH₃ |
| ~1.90 | Multiplet | 2H | -CH₂-CH₂-I |
| ~1.70 | Multiplet | 2H | -O-CH₂-CH₂- |
Note: Predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~171.0 | -C=O |
| ~63.5 | -CH₂-O- |
| ~32.0 | -CH₂-CH₂-I |
| ~29.5 | -O-CH₂-CH₂- |
| ~21.0 | -C(=O)-CH₃ |
| ~6.0 | -CH₂-I |
Note: Predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands for its functional groups.
Table 5: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Medium-Strong | C-H (alkane) stretching |
| ~1740 | Strong | C=O (ester) stretching |
| ~1240 | Strong | C-O (ester) stretching |
| ~1050 | Medium | C-O stretching |
| ~640 | Medium | C-I stretching |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak and characteristic fragmentation patterns. The presence of iodine (atomic mass 127) will be a key feature.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 242.
-
Loss of Acetoxy Group: Fragmentation leading to the loss of the acetoxy group (CH₃COO•), resulting in a C₄H₈I⁺ fragment at m/z = 183.
-
Loss of Iodine: A peak corresponding to the loss of an iodine atom (I•), giving a C₆H₁₁O₂⁺ fragment at m/z = 115.
-
Acylium Ion: A prominent peak at m/z = 43 corresponding to the acetyl cation (CH₃CO⁺).
-
Iodide Ion: A peak at m/z = 127 corresponding to I⁺.
Applications in Drug Discovery and Development
The dual functionality of this compound makes it a valuable reagent in medicinal chemistry and drug development, primarily as an alkylating agent and as a component in the synthesis of bifunctional linkers.
Role as an Alkylating Agent
Alkylating agents are a class of anticancer drugs that act by covalently attaching an alkyl group to DNA, thereby disrupting DNA replication and leading to cancer cell death.[8][9] The primary iodide in this compound serves as a good leaving group in nucleophilic substitution reactions, allowing it to act as an alkylating agent. It can be used to introduce a four-carbon chain with a terminal acetate group onto various nucleophilic sites in a target molecule, such as amines, thiols, or phenols. This modification can be used to alter the pharmacokinetic properties of a drug or to introduce a handle for further functionalization.
Utility in Bifunctional Linkers for Bioconjugation
This compound is a precursor for the synthesis of heterobifunctional linkers, which are crucial components of antibody-drug conjugates (ADCs) and other targeted therapies.[4][6] These linkers connect a targeting moiety, such as an antibody, to a therapeutic payload. The iodide can be displaced by a nucleophile on one biomolecule, while the ester can be hydrolyzed to a carboxylic acid or alcohol for conjugation to a second biomolecule.
Figure 3: Conceptual workflow for the use of this compound in the synthesis of bifunctional linkers for bioconjugation.
Application in PET Radiotracer Synthesis
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that utilizes radiolabeled tracers.[10] The synthesis of these tracers often involves the rapid and efficient incorporation of a positron-emitting radionuclide, such as fluorine-18 or carbon-11, into a bioactive molecule. This compound can serve as a precursor in the synthesis of PET radiotracers. The iodide can be displaced by a radiolabeled nucleophile, or the acetate can be modified to introduce a radiolabel.
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[6] It is irritating to the eyes, respiratory system, and skin.[6] All work should be conducted in a well-ventilated fume hood. As it is light-sensitive, it should be stored in a tightly sealed, dark container in a cool, dry place away from sources of ignition.[6]
Conclusion
This compound is a valuable and versatile reagent with a well-defined chemical structure and predictable reactivity. Its synthesis is straightforward, and its physicochemical properties are well-documented. The presence of both an alkyl iodide and an ester functional group makes it a powerful tool for medicinal chemists and drug development professionals. Its applications as an alkylating agent and in the construction of bifunctional linkers for targeted therapies and imaging agents highlight its importance in the ongoing quest for more effective and specific medicines. A thorough understanding of its chemical properties and reactivity is key to leveraging its full potential in the synthesis of novel therapeutic and diagnostic agents.
References
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- 2. compoundchem.com [compoundchem.com]
- 3. PubChemLite - this compound (C6H11IO2) [pubchemlite.lcsb.uni.lu]
- 4. A novel heterobifunctional linker for facile access to bioconjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
- 6. A novel heterobifunctional linker for facile access to bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 10. Improved Syntheses of Precursors for PET Radioligands [18F]XTRA and [18F]AZAN - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and preparation of 4-Iodobutyl acetate
An In-depth Technical Guide to the Synthesis and Preparation of 4-Iodobutyl Acetate
Abstract
This compound (CAS No. 40596-44-9) is a valuable bifunctional molecule widely utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] Its structure incorporates a terminal iodide, a good leaving group in nucleophilic substitution reactions, and an acetate ester, which can be hydrolyzed to a primary alcohol. This guide provides a comprehensive overview of the primary synthetic methodologies for preparing this compound, with a focus on the Finkelstein reaction. It offers detailed, field-proven experimental protocols, characterization data, safety and handling procedures, and an analysis of the underlying chemical principles to support researchers and drug development professionals in its effective synthesis and application.
Introduction: The Utility of this compound
This compound, with the molecular formula C₆H₁₁IO₂, is a colorless to pale yellow or brown liquid with a characteristically pungent odor.[2][3] It is soluble in common organic solvents but has limited solubility in water.[2] The strategic importance of this compound lies in its role as a versatile building block.[1] The primary alkyl iodide functionality allows for the facile introduction of a four-carbon chain via nucleophilic substitution, while the acetate group provides a protected hydroxyl functionality that can be deprotected under specific conditions. This dual reactivity makes it an essential reagent in the synthesis of complex target molecules, including novel cyclic ADP ribose derivatives and antagonists of the transient receptor potential melastatin 2 (TRPM2) involved in insulin secretion.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 40596-44-9 | [5] |
| Molecular Formula | C₆H₁₁IO₂ | [3][6] |
| Molecular Weight | 242.05 g/mol | [3][7] |
| Appearance | Colorless to pale yellow/brown liquid | [1][2][3] |
| Boiling Point | 94-95 °C at 5.5 mmHg | [2][5][8] |
| Density | 1.61 g/mL at 25 °C | [2][5][8] |
| Refractive Index (n²⁰/D) | 1.497 | [2][5][8] |
| Flash Point | 195 °F (90.6 °C) | [5] |
| Sensitivity | Light Sensitive | [3][5] |
Core Synthesis Methodologies
The preparation of this compound can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The most prevalent and reliable method is the Finkelstein reaction, which involves a halogen exchange.
The Finkelstein Reaction: A Cornerstone of Halogen Exchange
The Finkelstein reaction is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction that converts an alkyl chloride or bromide into an alkyl iodide.[9] The reaction is driven to completion by exploiting the differential solubility of halide salts in a polar aprotic solvent, typically acetone.[9]
Caption: The Finkelstein Reaction Mechanism for this compound Synthesis.
Causality of Experimental Choices:
-
Mechanism: The reaction proceeds via a backside attack of the iodide nucleophile on the primary carbon bearing the halogen, leading to an inversion of stereochemistry (though not relevant for this achiral molecule).[10] This Sₙ2 pathway is efficient for primary halides like 4-chlorobutyl or 4-bromobutyl acetate.[9]
-
Solvent: Acetone is the solvent of choice because sodium iodide (NaI) is soluble in it, whereas the resulting sodium chloride (NaCl) and sodium bromide (NaBr) are not.[9] This insolubility causes NaCl or NaBr to precipitate out of the solution, effectively removing a product from the equilibrium and driving the reaction to completion according to Le Châtelier's principle.[9][11]
-
Starting Material: While both 4-chlorobutyl acetate and 4-bromobutyl acetate can be used, bromoalkanes are generally more reactive than chloroalkanes in Sₙ2 reactions because bromide is a better leaving group than chloride.[12] Therefore, reactions starting from 4-bromobutyl acetate may proceed under milder conditions or in shorter times.[12]
Alternative Synthetic Routes
While the Finkelstein reaction is most common, other methods exist:
-
Direct Acylation of 4-Iodobutanol: This method involves the esterification of 4-iodobutanol with acetic anhydride, often in the presence of a base catalyst like pyridine.[2] This is a straightforward approach if the starting alcohol is readily available.
-
Ring Opening of Tetrahydrofuran (THF): It is possible to synthesize 4-halobutyl acetates by reacting THF with acetic acid and a hydrogen halide or other halogen source.[13] A subsequent halogen exchange could then yield the iodo derivative. For instance, reacting THF with acetic acid and hydrochloric acid can produce 4-chlorobutyl acetate.[13]
Detailed Experimental Protocol: Finkelstein Synthesis
This protocol details the synthesis of this compound from 4-chlorobutyl acetate. The same procedure can be adapted for 4-bromobutyl acetate, potentially with a shorter reaction time.
Caption: General Experimental Workflow for the Synthesis of this compound.
Step-by-Step Methodology:
-
Reagent Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium iodide (1.5 equivalents) and dry acetone. Stir the mixture to dissolve the NaI.
-
Addition of Starting Material: Add 4-chlorobutyl acetate (1.0 equivalent) to the flask.
-
Reaction: Heat the mixture to reflux (the boiling point of acetone is 56 °C) and maintain reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. A white precipitate (NaCl) will form as the reaction proceeds. The reaction is typically run for 24-48 hours.[12]
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the precipitated sodium chloride. Wash the filter cake with a small amount of acetone.
-
Solvent Evaporation: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Partition the resulting residue between diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (to remove any residual iodine color) and then with brine (saturated NaCl solution) to aid in removing water.[14][15]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[14]
-
Final Concentration: Filter off the drying agent and concentrate the filtrate by rotary evaporation to yield the crude this compound as a pale yellow to brown oil.
-
Purification: The crude product is purified by vacuum distillation (e.g., 94-95 °C at 5.5 mmHg) to yield the final product as a colorless to pale yellow liquid.[2][5]
Characterization and Analysis
Confirming the identity and purity of the synthesized product is a critical final step.
Table 2: Spectroscopic Data for this compound
| Technique | Functional Group / Protons | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -CH₃ (acetate) | ~2.0 ppm (singlet) |
| -CH₂-O- | ~4.1 ppm (triplet) | |
| -CH₂-I | ~3.2 ppm (triplet) | |
| -CH₂-CH₂- (internal) | ~1.9 ppm (multiplet) | |
| IR Spectroscopy | C=O (ester) | ~1740 cm⁻¹ (strong) |
| C-O (ester) | ~1240 cm⁻¹ (strong) | |
| C-I | ~500-600 cm⁻¹ (weak-medium) |
Note: NMR chemical shifts are approximate and can vary based on the solvent used. IR data is based on characteristic absorption bands for the functional groups.[16][17]
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. This compound and its precursors must be handled with appropriate care.
-
Hazards: The compound is irritating to the eyes, respiratory system, and skin.[2] It is crucial to avoid breathing vapors or mists and to prevent contact with skin and eyes.[18][19]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and/or face shield).[2][3]
-
Handling: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[19] Use non-sparking tools and take precautionary measures against static discharge, especially when handling flammable solvents like acetone and diethyl ether.[18][19]
-
Storage: this compound is light-sensitive.[3][5] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[18][19] Keep the container tightly closed to prevent degradation.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[18]
Conclusion
The synthesis of this compound is a well-established process that is fundamental for various applications in organic chemistry. The Finkelstein reaction, utilizing either 4-chlorobutyl or 4-bromobutyl acetate, stands as the most robust and efficient method due to its favorable reaction kinetics and the effective equilibrium shift driven by salt precipitation in acetone. This guide provides the necessary technical details, from mechanistic understanding to a validated experimental protocol and safety considerations, to empower researchers to confidently prepare this key synthetic intermediate. Adherence to the described protocols and safety measures will ensure a successful and safe synthesis, yielding a high-purity product ready for downstream applications.
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- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]
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- 16. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
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- 18. fishersci.be [fishersci.be]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to 4-Iodobutyl Acetate (CAS 40596-44-9)
Introduction
In the landscape of modern organic synthesis, this compound (CAS: 40596-44-9) emerges as a highly versatile and valuable bifunctional reagent. Its structure, which uniquely combines a reactive primary alkyl iodide with a protected hydroxyl group (acetate ester), makes it an indispensable building block for the strategic construction of complex molecular architectures. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, delving into its synthesis, reactivity, applications, and handling protocols. The primary utility of this compound lies in its ability to introduce a four-carbon chain that can be further functionalized, serving as a linchpin in multi-step synthetic pathways common in pharmaceutical and materials science research.[1]
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is critical for its effective application in experimental design. This compound is typically a colorless to pale yellow or brown liquid with a pungent odor, and it is sensitive to light.[1][2] Commercial preparations are often stabilized with copper to prevent degradation.[3]
Physical and Chemical Properties
The key physical and chemical data for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 40596-44-9 | [1][3][4] |
| Molecular Formula | C₆H₁₁IO₂ | [1][3][5][6] |
| Molecular Weight | 242.05 g/mol | [1][4][5][6] |
| Appearance | Colorless to pale yellow/brown liquid | [1][2] |
| Density | 1.61 g/mL at 25 °C | [1][7][8] |
| Boiling Point | 94-95 °C at 5.5 mmHg | [1][7][8] |
| Flash Point | 91 °C (196 °F) | [3] |
| Refractive Index (n²⁰/D) | ~1.497 - 1.5115 | [1][3] |
| Solubility | Soluble in organic solvents; poorly soluble in water | [1][2] |
| InChI Key | FLPVVTDEKLGZDZ-UHFFFAOYSA-N | [3][7][9] |
| SMILES | CC(=O)OCCCCI | [3][6][9] |
Predicted Spectroscopic Data
For structural verification, the following spectroscopic signatures are characteristic of this compound. These predictions are based on established principles of NMR and IR spectroscopy for analogous structures.[10][11][12][13]
-
¹H NMR (Proton NMR):
-
~4.05 ppm (triplet, 2H): Protons on the carbon adjacent to the ester oxygen (-O-CH₂ -).
-
~3.20 ppm (triplet, 2H): Protons on the carbon adjacent to the iodine atom (-CH₂ -I).
-
~2.05 ppm (singlet, 3H): Protons of the acetyl methyl group (CH₃-C=O).
-
~1.90 ppm (multiplet, 4H): Protons of the two central methylene groups (-CH₂-CH₂ -CH₂ -CH₂-).
-
-
¹³C NMR (Carbon NMR):
-
~171.0 ppm: Carbonyl carbon of the ester group (C =O).
-
~64.0 ppm: Carbon adjacent to the ester oxygen (-O-C H₂-).
-
~33.0 ppm & ~30.0 ppm: Central methylene carbons.
-
~21.0 ppm: Acetyl methyl carbon (C H₃-C=O).
-
~6.5 ppm: Carbon bonded to the iodine atom (C H₂-I).
-
-
IR (Infrared) Spectroscopy:
-
~2960 cm⁻¹: C-H stretching (alkane).
-
~1740 cm⁻¹: Strong C=O stretching (ester carbonyl).
-
~1235 cm⁻¹: C-O stretching (ester).
-
~600 cm⁻¹: C-I stretching.
-
Synthesis and Mechanism
The preparation of this compound is most efficiently achieved via the Finkelstein reaction , a classic Sₙ2 (bimolecular nucleophilic substitution) process.[14][15] This reaction involves the exchange of a halogen atom and is particularly effective for synthesizing alkyl iodides from their corresponding bromides or chlorides.[14][16]
The Finkelstein Reaction Mechanism
The reaction is driven to completion by exploiting Le Châtelier's principle. Sodium iodide (NaI) is soluble in a polar aprotic solvent like acetone, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not.[14] The precipitation of these salts from the reaction mixture shifts the equilibrium towards the formation of the desired alkyl iodide.[14]
Caption: Sₙ2 mechanism for the synthesis of this compound.
Laboratory-Scale Synthesis Protocol
This protocol describes a typical procedure for preparing this compound from 4-Chlorobutyl acetate.
Materials:
-
4-Chlorobutyl acetate
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-Chlorobutyl acetate (1.0 eq) in anhydrous acetone.
-
Addition of Iodide: Add anhydrous sodium iodide (1.5 - 2.0 eq) to the solution. The excess iodide helps drive the reaction to completion.
-
Reflux: Heat the mixture to reflux (approx. 56 °C) with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. Typically, the reaction is complete within 12-24 hours. A white precipitate of NaCl will form as the reaction proceeds.[14]
-
Workup - Quenching and Extraction: a. Cool the reaction mixture to room temperature and filter to remove the precipitated NaCl. b. Concentrate the filtrate under reduced pressure to remove the acetone. c. Redissolve the residue in diethyl ether and transfer it to a separatory funnel. d. Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate (to remove any residual iodine), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to obtain the final product as a clear liquid.[1]
Reactivity and Synthetic Applications
The synthetic utility of this compound is rooted in its bifunctional nature. The primary iodide is an excellent leaving group in Sₙ2 reactions, making the molecule a potent acetoxybutylating agent . The acetate group serves as a stable protecting group for the alcohol, which can be easily deprotected under basic or acidic conditions post-alkylation.
Core Reactivity: Nucleophilic Substitution
This compound readily reacts with a wide range of nucleophiles, including amines, thiolates, carboxylates, and enolates, to form a new carbon-nucleophile bond. This reaction introduces the four-carbon chain, which can be subsequently deprotected to reveal a terminal primary alcohol for further transformations.
Caption: General synthetic workflow using this compound.
Applications in Drug Development and Complex Synthesis
-
Linker Chemistry: In drug development, particularly for antibody-drug conjugates (ADCs) or PROTACs, the acetoxybutyl chain can serve as a flexible linker between a targeting moiety and a payload, with the terminal alcohol providing a handle for further conjugation.
-
Synthesis of Phosphonium Salts: It is used to prepare phosphonium iodides, such as tricyclohexyl(acetoxybutyl)phosphonium iodide, which are precursors to Wittig reagents or phase-transfer catalysts.[3][17][18]
-
Polymer Chemistry: The molecule can be used to introduce functional end-groups onto polymer chains, for instance, in iodine transfer polymerization processes.[19]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous properties. It is classified as an irritant to the eyes, respiratory system, and skin.[1][2]
GHS Hazard Information
| Hazard Class | GHS Statement | Precautionary Codes (Examples) |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
| Flammability | H227: Combustible liquid | P210, P280, P370+P378 |
Data compiled from multiple sources.[2][3]
Recommended Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[2][20]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and dark place, away from heat, sparks, and open flames.[1][2][20] It is sensitive to light and should be stored in an amber or opaque bottle.[1][2] The presence of a copper stabilizer in commercial products helps to inhibit decomposition.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[20]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste according to local regulations.[20]
Conclusion
This compound is a powerful and strategic reagent for organic synthesis. Its defined reactivity as an acetoxybutylating agent, coupled with straightforward synthesis and purification, makes it a valuable tool for chemists in academia and industry. By enabling the introduction of a functionalized four-carbon spacer, it facilitates the construction of complex molecules, from novel pharmaceutical agents to advanced materials. A thorough understanding of its properties, reactivity, and safety protocols is paramount to leveraging its full synthetic potential.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. This compound, 96%, stab. with copper | Fisher Scientific [fishersci.ca]
- 4. chemicalbook.com [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound | CAS 40596-44-9 [matrix-fine-chemicals.com]
- 7. This compound | CAS: 40596-44-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. This compound CAS#: 40596-44-9 [m.chemicalbook.com]
- 9. PubChemLite - this compound (C6H11IO2) [pubchemlite.lcsb.uni.lu]
- 10. m.youtube.com [m.youtube.com]
- 11. Isobutyl acetate(110-19-0) MS spectrum [chemicalbook.com]
- 12. Butyl acetate(123-86-4) 1H NMR spectrum [chemicalbook.com]
- 13. 4-Chlorobutyl acetate(6962-92-1) 1H NMR [m.chemicalbook.com]
- 14. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 15. Finkelstein Reaction [organic-chemistry.org]
- 16. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 17. This compound, 96%, stab. with copper 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 18. H31826.09 [thermofisher.com]
- 19. Iodine-influenced morphological evolution of micrometer-sized poly(methyl methacrylate)-block-poly(vinyl acetate) particles upon hydrolysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Physical Properties of 4-Iodobutyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodobutyl acetate (CAS No. 40596-44-9) is a halogenated ester of significant interest in organic synthesis, serving as a versatile building block in the pharmaceutical and chemical industries.[1] Its utility primarily stems from the presence of two reactive functional groups: an ester and a primary alkyl iodide. This dual functionality allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective handling, application in reaction design, and for process scale-up. This guide provides an in-depth analysis of two key physical properties of this compound: its boiling point and density, complete with detailed experimental protocols for their determination.
Core Physical and Chemical Properties
A foundational understanding of the molecular characteristics of this compound is essential before delving into its macroscopic physical properties.
-
Structure:
The molecule consists of a butyl chain substituted with an acetate group at one terminus and an iodine atom at the other. The presence of the highly polarizable iodine atom and the polar ester group significantly influences its physical properties.
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below. It is crucial to note that the boiling point is reported at a reduced pressure, a common practice for compounds that may decompose at higher temperatures.
| Physical Property | Value | Conditions |
| Boiling Point | 94-95 °C | at 5.5 mm Hg[1][3] |
| Density | 1.61 g/mL | at 25 °C[1][3] |
Experimental Determination of Physical Properties
The following sections provide detailed, field-proven methodologies for the precise determination of the boiling point and density of this compound. The choice of these methods is guided by principles of accuracy, sample economy, and safety.
Boiling Point Determination by the Siwoloboff Method at Reduced Pressure
The reported boiling point of this compound is at reduced pressure, suggesting that the compound may be susceptible to decomposition at its normal atmospheric boiling point. The Siwoloboff method is a micro-scale technique ideal for determining the boiling point of small quantities of a liquid.[1] The adaptation of this method for reduced pressure is a critical skill for handling thermally sensitive compounds.
-
Reduced Pressure: Applying a vacuum lowers the external pressure that the liquid's vapor pressure must overcome to initiate boiling. This allows the liquid to boil at a significantly lower temperature, preventing thermal decomposition.
-
Siwoloboff Method: This technique is chosen for its efficiency with small sample volumes (micro-scale), which is often a practical consideration in research and development settings where a compound may be synthesized in limited quantities.[1][3] It relies on observing the equilibrium between the liquid's vapor and the external pressure.
-
Thiele Tube: The use of a Thiele tube ensures uniform heating of the sample through the creation of convection currents in the heating oil, which is essential for an accurate boiling point determination.[2][4]
-
Apparatus Assembly:
-
Attach a small test tube (fusion tube) containing approximately 0.5 mL of this compound to a thermometer using a rubber band or wire.
-
Place a capillary tube (sealed at one end) into the fusion tube with the open end submerged in the liquid.
-
Insert the thermometer and attached fusion tube into a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the side arm.
-
Connect the side arm of the Thiele tube to a vacuum source via a vacuum trap and a manometer to monitor the pressure.
-
-
Procedure:
-
Evacuate the system to the desired pressure (e.g., 5.5 mm Hg).
-
Begin to gently heat the side arm of the Thiele tube with a micro-burner or a heating mantle.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air and the vapor of the liquid expand.
-
Continue heating until a rapid and continuous stream of bubbles is observed, indicating that the liquid is boiling.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn up into the capillary tube.[4] This indicates that the vapor pressure of the liquid is equal to the pressure of the system.
-
Record the temperature and the pressure. Repeat the determination to ensure reproducibility.
-
Caption: Workflow for Boiling Point Determination.
Density Determination by the Pycnometer Method
The density of a liquid is a fundamental physical property that relates its mass to its volume. The pycnometer method is a highly accurate and precise technique for determining the density of liquids.[5][6]
-
Pycnometer: A pycnometer is a glass flask with a precisely known volume.[6][7] This allows for the accurate measurement of the volume of the liquid being studied. The use of a ground glass stopper with a capillary ensures that the volume is consistent for each measurement.
-
Analytical Balance: The use of a high-precision analytical balance is crucial for accurately determining the mass of the empty pycnometer, the pycnometer filled with a reference liquid (deionized water), and the pycnometer filled with the sample liquid.
-
Temperature Control: Density is temperature-dependent. Therefore, all measurements must be performed at a constant and known temperature, typically achieved using a temperature-controlled water bath.[5] For this compound, the reference density is at 25 °C.
-
Preparation and Calibration:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).
-
Fill the pycnometer with deionized water and insert the stopper, allowing excess water to exit through the capillary.
-
Place the filled pycnometer in a constant temperature water bath set to 25.0 °C and allow it to equilibrate for at least 20 minutes.
-
Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record the mass (m₂).
-
The volume of the pycnometer (V) can be calculated using the known density of water (ρ_water) at 25.0 °C (approximately 0.997047 g/mL): V = (m₂ - m₁) / ρ_water
-
-
Sample Measurement:
-
Empty, clean, and thoroughly dry the pycnometer.
-
Fill the pycnometer with this compound and insert the stopper.
-
Place the pycnometer in the 25.0 °C water bath and allow it to equilibrate.
-
Remove the pycnometer, dry the exterior, and weigh it. Record the mass (m₃).
-
-
Calculation:
-
The mass of the this compound (m_sample) is: m_sample = m₃ - m₁
-
The density of the this compound (ρ_sample) is calculated as: ρ_sample = m_sample / V
-
Caption: Workflow for Density Determination.
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin.[1] It should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[2] The compound is also light-sensitive and should be stored in a cool, dark place.[1][2]
Conclusion
The boiling point and density of this compound are critical physical parameters that inform its safe handling, storage, and application in chemical synthesis. The experimental methods outlined in this guide, the Siwoloboff method for boiling point determination at reduced pressure and the pycnometer method for density, provide robust and accurate means of verifying these properties in a laboratory setting. A comprehensive understanding of both the theoretical basis and practical execution of these techniques is essential for any researcher working with this versatile chemical intermediate.
References
- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 2. Thiele tube - Wikipedia [en.wikipedia.org]
- 3. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 4. timstar.co.uk [timstar.co.uk]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. What Is a Laboratory Pycnometer and How Does It Work? - Pobel [pobel.com]
- 7. che.utah.edu [che.utah.edu]
An In-depth Technical Guide to the Safe Handling of 4-Iodobutyl Acetate
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Understanding the Inherent Reactivity
4-Iodobutyl acetate is a valuable reagent in organic synthesis, often employed for the introduction of a four-carbon chain terminating in a primary alcohol (after hydrolysis of the acetate). Its utility stems from the reactivity of the carbon-iodine bond, where iodide serves as an excellent leaving group in nucleophilic substitution reactions. However, the very electrophilicity that makes it a useful synthetic tool also classifies it as a potent alkylating agent. Alkylating agents can covalently modify biological nucleophiles such as DNA, RNA, and proteins, leading to cytotoxic, mutagenic, and potentially carcinogenic effects.[1][2][3][4] This guide provides a framework for handling this compound that is grounded in a comprehensive understanding of its chemical reactivity and associated risks.
Compound Identification and Physicochemical Properties
A precise understanding of a chemical's properties is the foundation of a robust safety protocol. Key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [5][6][7] |
| Synonyms | 1-Acetoxy-4-iodobutane, Acetic acid 4-iodobutyl ester | [5][7] |
| CAS Number | 40596-44-9 | [5][6][7] |
| Molecular Formula | C₆H₁₁IO₂ | [5][6][8] |
| Molecular Weight | 242.05 g/mol | [5][6] |
| Appearance | Colorless to pale yellow or brown liquid | [5][9] |
| Density | ~1.61 g/mL at 25 °C | [6][9] |
| Boiling Point | 94-95 °C at 5.5 mm Hg | [6][9] |
| Flash Point | 195 °F (~90.5 °C) | [9][10] |
| Solubility | Difficult to mix with water | [5][9] |
| Sensitivity | Light Sensitive | [5][9][11] |
Comprehensive Hazard Assessment
This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings. The causality of these hazards is directly linked to its chemical nature as an electrophilic alkylating agent.
| GHS Classification | Hazard Statement | Pictogram | Causality and Field Insights |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| The compound can react with nucleophilic functional groups in skin proteins and lipids. This covalent modification disrupts cellular integrity, leading to an inflammatory response perceived as irritation. Prolonged or repeated contact can lead to more severe dermatitis.[5] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation |
| The cornea and conjunctiva are highly sensitive tissues. Direct contact can cause significant damage due to alkylation of critical proteins, potentially leading to long-term vision impairment. Immediate and thorough irrigation is critical upon exposure.[5] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
| Inhalation of vapors or aerosols allows the compound to contact the mucosal surfaces of the respiratory tract. Its irritant nature can cause inflammation, coughing, and shortness of breath.[5] Due to its relatively low vapor pressure, this risk is most pronounced when the material is heated or aerosolized. |
| Unclassified but Inherent Risk | Potential Mutagen/Carcinogen | N/A | As an alkylating agent, this compound has the potential to alkylate DNA bases (e.g., the N7 position of guanine).[12] This can lead to mutations during DNA replication. While not officially classified as a carcinogen, its mechanism of action warrants treating it with the same level of precaution as other known hazardous alkylating agents.[1][3] |
Risk Mitigation: Engineering Controls, Administrative Controls, and PPE
A multi-layered approach is essential for mitigating the risks associated with this compound. The hierarchy of controls, from most to least effective, is Engineering Controls > Administrative Controls > Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
The primary objective is to minimize exposure by containing the chemical.
-
Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[13]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.
Administrative Controls: Standard Operating Procedures (SOPs)
Clear, documented procedures ensure consistent and safe practices.
-
Designated Areas: Clearly mark and designate specific areas within the lab (e.g., a particular fume hood) for handling this compound.
-
Restricted Access: Limit access to storage and handling areas to authorized and trained personnel only.
-
Training: All personnel must receive documented training on the specific hazards, handling procedures, and emergency response for this compound before beginning work.
Personal Protective Equipment (PPE): The Final Barrier
PPE does not eliminate the hazard, but it protects the user from exposure. Selection must be based on the specific hazards of this compound.
| PPE Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene gloves. | Check glove manufacturer's compatibility charts. Double-gloving is recommended for extended operations or when handling larger quantities. Change gloves immediately if contamination is suspected.[5] |
| Eye Protection | Chemical safety goggles or a face shield. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant splash risk.[5] |
| Skin and Body Protection | Flame-retardant lab coat, closed-toe shoes. | A fully buttoned lab coat protects against skin contact from minor spills. Ensure shoes are made of a non-porous material. |
| Respiratory Protection | Not typically required if handled in a fume hood. | If engineering controls fail or for emergency response, a respirator with an organic vapor cartridge may be necessary. |
Experimental Workflow: A Step-by-Step Protocol for Safe Handling
This section outlines a self-validating protocol for a typical laboratory-scale reaction using this compound.
Workflow Diagram: Safe Handling Protocol
Caption: A logical workflow for handling this compound, from preparation to disposal.
Detailed Steps:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) and the lab-specific Standard Operating Procedure (SOP) for the planned experiment.
-
Don all required PPE: a flame-retardant lab coat, chemical safety goggles, and appropriate gloves (e.g., nitrile).[5]
-
Verify that the chemical fume hood is operational (check airflow monitor).
-
-
Reagent Handling :
-
Perform all manipulations inside the fume hood.
-
Measure the required amount of this compound using a clean, dry syringe or graduated cylinder. To minimize exposure risk, avoid open-beaker transfers.
-
Add the reagent to the reaction vessel slowly. If the reaction is exothermic, ensure adequate cooling is in place.
-
-
Post-Reaction :
-
After the reaction is complete, any excess alkylating agent must be quenched. A common method is the addition of a nucleophilic scavenger like a secondary amine or a thiol, but the choice must be compatible with the reaction mixture.
-
-
Cleanup and Waste Disposal :
-
Rinse all contaminated glassware with a suitable solvent (e.g., acetone or isopropanol) inside the fume hood. Collect this rinse as hazardous waste.
-
Dispose of all waste containing this compound, including contaminated consumables (gloves, paper towels, silica gel), in a clearly labeled, sealed container for halogenated organic waste .[13][14]
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.
-
Emergency Procedures: A Validated Response Plan
Immediate and correct action is vital in the event of an exposure or spill.
Emergency Response Decision Tree
Caption: A decision-making flowchart for spills and personnel exposure incidents.
-
Skin Contact : Immediately remove any contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[5][14]
-
Eye Contact : Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][9]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult or symptoms like coughing or dizziness occur, seek immediate medical attention.[5][14]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills :
-
Small Spill (inside fume hood) : Absorb the spill with an inert material like vermiculite or sand. Collect the material using non-sparking tools into a sealed container for hazardous waste disposal. Clean the area with a suitable solvent.[13][15]
-
Large Spill : Evacuate the immediate area and alert laboratory personnel and the institutional Environmental Health & Safety (EHS) office. Prevent the spill from entering drains.[13][15]
-
Storage and Stability
Proper storage is crucial to maintain the integrity of the reagent and ensure safety.
-
Location : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[14]
-
Container : Keep the container tightly closed to prevent moisture ingress and vapor escape.[5][13]
-
Light Sensitivity : this compound is light-sensitive.[5][9] Store in an amber or opaque bottle to prevent degradation, which can release iodine.
-
Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[14]
References
- 1. Alkylation - Wikipedia [en.wikipedia.org]
- 2. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 3. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | CAS: 40596-44-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. This compound, 96%, stab. with copper | Fisher Scientific [fishersci.ca]
- 8. PubChemLite - this compound (C6H11IO2) [pubchemlite.lcsb.uni.lu]
- 9. chembk.com [chembk.com]
- 10. This compound CAS#: 40596-44-9 [m.chemicalbook.com]
- 11. beta.lakeland.edu [beta.lakeland.edu]
- 12. Alkylating Agents – Callaix [callaix.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. orbitscience.com [orbitscience.com]
Spectroscopic Profile of 4-Iodobutyl Acetate: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-iodobutyl acetate (CAS No. 40596-44-9).[1][2][3][4] Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this important synthetic intermediate. In the absence of publicly available experimental spectra, this guide presents predicted data, meticulously derived from the analysis of structurally analogous compounds and foundational spectroscopic principles. This approach, rooted in scientific expertise, offers a robust framework for the identification and characterization of this compound in a laboratory setting.
Introduction to this compound
This compound is a colorless to pale yellow or brown liquid with the chemical formula C₆H₁₁IO₂ and a molecular weight of 242.05 g/mol .[1][3] It is primarily utilized as a reagent in organic synthesis, serving as a versatile building block for the introduction of a four-carbon chain with a terminal iodine and an acetate functional group. Its physical properties include a boiling point of 94-95 °C at 5.5 mmHg and a density of approximately 1.61 g/mL at 25 °C.[1] Given its role in the synthesis of complex organic molecules, a thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification.
Molecular Structure and Spectroscopic Correlation
The structure of this compound is key to understanding its spectroscopic behavior. The molecule consists of a butyl chain substituted with an iodine atom at one end and an acetate group at the other. This arrangement dictates the chemical environment of each proton and carbon atom, giving rise to a unique spectroscopic fingerprint.
References
- 1. 4-iodo-1-butanol acetate [chembk.com]
- 2. 40596-44-9 CAS Manufactory [m.chemicalbook.com]
- 3. This compound | CAS: 40596-44-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. Page loading... [guidechem.com]
Reactivity of the carbon-iodine bond in 4-Iodobutyl acetate
An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 4-Iodobutyl Acetate
Abstract
This compound is a bifunctional organic molecule of significant interest in synthetic chemistry, particularly in the pharmaceutical and materials science sectors. Its value lies in the distinct reactivity of its two functional groups: a stable acetate ester and a highly reactive primary alkyl iodide. The carbon-iodine (C-I) bond is the linchpin of its synthetic utility, serving as a versatile site for nucleophilic substitution and other transformations. This guide provides a comprehensive analysis of the C-I bond's reactivity in this specific molecular context. We will explore the underlying principles governing its behavior, the competition between substitution and elimination pathways, and provide field-proven protocols for its application as a key building block.
Introduction: The Unique Profile of this compound
This compound (C₆H₁₁IO₂) is a colorless to brown liquid that serves as a valuable intermediate in organic synthesis.[1][2][3] Its structure features a four-carbon chain functionalized with an acetate group at one end and an iodine atom at the other. This arrangement allows for the strategic introduction of a protected hydroxyl group (via the acetate) while leveraging the exceptional reactivity of the C-I bond.
The C-I bond is the longest and weakest of the carbon-halogen bonds, making the iodide ion an outstanding leaving group.[4][5] This high reactivity is central to the molecule's function as a potent alkylating agent. The primary nature of the carbon to which the iodine is attached further dictates its reaction preferences, primarily favoring bimolecular nucleophilic substitution (Sₙ2).
Physicochemical Properties
A clear understanding of the physical properties of this compound is essential for its safe handling and for designing effective reaction protocols.
| Property | Value | Reference |
| CAS Number | 40596-44-9 | [2][6][7] |
| Molecular Formula | C₆H₁₁IO₂ | [2][7][8] |
| Molecular Weight | 242.056 g/mol | [2][7] |
| Appearance | Colorless to brown liquid | [2][3] |
| Boiling Point | 94-95 °C at 5.5 mmHg | [1][9] |
| Density | 1.61 g/mL at 25 °C | [1][9] |
| Refractive Index | n20/D 1.497 | [1][9] |
| Solubility | Soluble in organic solvents; poorly soluble in water | [1] |
The Heart of Reactivity: The Carbon-Iodine Bond
The utility of this compound is dominated by the nature of the C-I bond. Several factors contribute to its high reactivity:
-
Bond Strength: The C-I bond is the weakest among the carbon-halogen bonds. This low bond dissociation energy means less energy is required to cleave it during a chemical reaction.
-
Leaving Group Ability: A good leaving group must be stable on its own after departing. The iodide ion (I⁻) is the conjugate base of a strong acid, hydroiodic acid (HI). Consequently, I⁻ is a very weak base and highly stable, making it an excellent leaving group.[5][10] The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[4]
-
Polarizability: Iodine is a large, highly polarizable atom. This means its electron cloud is easily distorted, which helps to stabilize the transition state of substitution reactions, thereby increasing the reaction rate.
Dominant Reaction Pathway: Bimolecular Nucleophilic Substitution (Sₙ2)
Given that this compound is a primary alkyl halide, its reactions with nucleophiles overwhelmingly proceed via the Sₙ2 mechanism.[11] This pathway is a cornerstone of its application in synthesis.
The Sₙ2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[11] This "backside attack" leads to an inversion of stereochemical configuration at the carbon center.[12][13] Although this compound is achiral, understanding this principle is crucial when applying its reactivity to more complex, chiral substrates.
Caption: The concerted Sₙ2 mechanism on a primary alkyl iodide.
Factors Favoring Sₙ2 Reactions
-
Substrate: Primary alkyl halides like this compound have minimal steric hindrance, allowing easy access for the nucleophile to attack the electrophilic carbon.[14]
-
Nucleophile: Strong, unhindered nucleophiles (e.g., I⁻, RS⁻, CN⁻, N₃⁻) significantly accelerate the Sₙ2 reaction rate.[15]
-
Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal.[16][17] These solvents can dissolve the nucleophilic salt but do not strongly solvate the anion (the nucleophile) through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive.[18]
The Competing Pathway: Bimolecular Elimination (E2)
While Sₙ2 is dominant, chemists must always consider the competing bimolecular elimination (E2) pathway. In an E2 reaction, a base removes a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group, leading to the formation of an alkene.[19][20]
Caption: The concerted E2 mechanism, a competitor to Sₙ2.
When Elimination Wins: Factors Favoring E2
Although less common for primary halides, the E2 pathway can be intentionally favored or become an unwanted side reaction under specific conditions.
| Factor | Condition Favoring Sₙ2 | Condition Favoring E2 | Rationale |
| Reagent | Strong, non-bulky nucleophile (e.g., NaCN, NaN₃) | Strong, sterically hindered base (e.g., K-OtBu) | A bulky base cannot easily access the electrophilic carbon (Sₙ2) but can readily abstract a less hindered β-proton (E2).[20] |
| Temperature | Lower Temperatures | Higher Temperatures | Elimination reactions have a higher activation energy than substitution, so increasing the temperature provides the energy to overcome this barrier, favoring E2.[19][20] |
| Solvent | Polar Aprotic (DMSO, Acetone) | Alcoholic Solvents (Ethanol) | Using the conjugate acid of the base as the solvent (e.g., ethanol for ethoxide) often promotes elimination.[19] |
Applications in Synthesis & Experimental Protocols
The predictable Sₙ2 reactivity of this compound makes it a powerful tool for introducing the 4-acetoxybutyl moiety into a wide range of molecules.
Williamson Ether Synthesis
A classic application is the synthesis of ethers via the reaction of an alkoxide with this compound. This reaction proceeds cleanly via the Sₙ2 mechanism.[21][22]
Protocol: Synthesis of 4-Phenoxybutyl Acetate
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve sodium phenoxide (1.0 eq) in 5 mL of dry DMF. Alternatively, dissolve phenol (1.0 eq) in DMF and add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Stir for 30 minutes until hydrogen evolution ceases.
-
Expertise Note: NaH is used to create the alkoxide in situ. The byproduct is H₂ gas, which is non-nucleophilic and escapes the reaction, preventing competing reactions.[23]
-
-
Nucleophilic Attack: Add this compound (1.05 eq) dropwise to the stirred solution of the sodium phenoxide at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure ether.
Caption: Experimental workflow for Williamson Ether Synthesis.
Synthesis via the Finkelstein Reaction
While this guide focuses on reactivity, it is pertinent to mention that this compound is often prepared from its more affordable bromo or chloro analogs using the Finkelstein reaction.[24][25]
This Sₙ2 reaction involves halogen exchange, typically using sodium iodide in an acetone solvent. The reaction is driven to completion because while NaI is soluble in acetone, the resulting NaCl or NaBr is not and precipitates out of the solution, shifting the equilibrium according to Le Châtelier's principle.[24][26]
Protocol: Synthesis of this compound
-
Setup: To a solution of 4-bromobutyl acetate (1.0 eq) in acetone (5 mL per 1 g of substrate) in a round-bottom flask, add sodium iodide (1.5 eq).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. A white precipitate (NaBr) will form as the reaction proceeds.
-
Trustworthiness Note: The formation of the precipitate is a visual confirmation that the halogen exchange is occurring.[24]
-
-
Workup: After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide. Wash the solid with a small amount of cold acetone.
-
Isolation: Combine the filtrates and concentrate under reduced pressure. Redissolve the residue in diethyl ether, wash with water and then with a 5% sodium thiosulfate solution (to remove any I₂ color), followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield this compound, which can be further purified by distillation if necessary.
Conclusion
The reactivity of this compound is fundamentally governed by the properties of its primary carbon-iodine bond. This bond's inherent weakness and the exceptional stability of the resulting iodide anion make it a premier substrate for Sₙ2 reactions. For researchers and drug development professionals, a firm grasp of the factors controlling the competition between substitution and elimination is paramount for achieving desired synthetic outcomes. By carefully selecting the nucleophile, solvent, and temperature, the C-I bond of this compound can be harnessed as a reliable and versatile tool for constructing complex molecular architectures.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. purechemistry.org [purechemistry.org]
- 5. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 6. This compound, 96%, stab. with copper | Fisher Scientific [fishersci.ca]
- 7. This compound | CAS: 40596-44-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 9. This compound CAS#: 40596-44-9 [m.chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. lecturio.com [lecturio.com]
- 12. fiveable.me [fiveable.me]
- 13. 11.1 The Discovery of Nucleophilic Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]
- 14. glasp.co [glasp.co]
- 15. byjus.com [byjus.com]
- 16. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 17. users.wfu.edu [users.wfu.edu]
- 18. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. Elimination reactions in halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 21. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 25. Chemicals [chemicals.thermofisher.cn]
- 26. web.pdx.edu [web.pdx.edu]
The Versatile Synthon: A Technical Guide to the Applications of 4-Iodobutyl Acetate in Modern Organic Synthesis
Abstract
In the landscape of organic synthesis, the strategic introduction of functionalized alkyl chains is a cornerstone of molecular construction. Among the reagents available for this purpose, 4-Iodobutyl acetate (CAS: 40596-44-9) emerges as a particularly potent and versatile building block. This technical guide provides an in-depth exploration of its applications, moving beyond a simple catalog of reactions to explain the mechanistic rationale behind its utility. We will examine its role as a bifunctional linker, its superior reactivity in nucleophilic substitutions, and provide field-proven protocols for its application in C-C, C-N, C-O, C-S, and C-P bond formation. This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical, agrochemical, and materials science R&D, offering both foundational knowledge and practical, actionable methodologies.
Core Concepts: Understanding the Utility of this compound
This compound, with the structure CH₃COO(CH₂)₄I, is more than a simple alkyl iodide. Its synthetic power lies in the combination of two key features: a highly reactive primary alkyl iodide and a protected hydroxyl group in the form of an acetate ester. This bifunctional nature allows for its use as a stable, four-carbon linear building block that can be sequentially or selectively functionalized at either end.
1.1. The Reactivity of the Carbon-Iodine Bond
The primary locus of reactivity is the terminal carbon-iodine bond. The iodide ion is an exceptional leaving group, a consequence of its large atomic radius, high polarizability, and the relative weakness of the C-I bond. This makes this compound an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[1][2] Compared to its chloro- and bromo-analogs, the iodo-compound exhibits significantly faster reaction kinetics under identical conditions, often allowing for milder reaction temperatures and shorter reaction times. This enhanced reactivity is a critical factor in complex syntheses where sensitive functional groups must be preserved.[3]
1.2. The Acetate as a Protected Hydroxyl Group
The acetate moiety serves as a robust protecting group for the terminal hydroxyl function. It is stable to a wide range of nucleophilic and mildly basic conditions typically employed for the alkylation step. This allows the 4-acetoxybutyl chain to be installed chemoselectively via reaction at the iodide terminus. Subsequently, the acetate can be readily cleaved under standard hydrolysis conditions (e.g., acid or base catalysis) to liberate the free primary alcohol for further elaboration, such as oxidation, esterification, or etherification.
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is paramount for its safe and effective implementation in the laboratory.
| Property | Value | Reference |
| CAS Number | 40596-44-9 | [4] |
| Molecular Formula | C₆H₁₁IO₂ | [5] |
| Molecular Weight | 242.05 g/mol | [5] |
| Appearance | Colorless to brown liquid | [3] |
| Density | 1.61 g/mL at 25 °C | [6] |
| Boiling Point | 94-95 °C at 5.5 mm Hg | [6] |
| Refractive Index | n20/D 1.497 | [6] |
| Solubility | Difficult to mix with water; soluble in organic solvents | [7] |
| Sensitivity | Light Sensitive | [7] |
Safety & Handling: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood. Store the reagent in a cool, dark, and dry place, away from incompatible materials. It is often stabilized with copper.[8]
Key Applications & Experimental Protocols
The primary utility of this compound is as an electrophile for the alkylation of a diverse range of nucleophiles. This section details its application in forming key chemical bonds, supported by detailed, actionable protocols.
Diagram: General Alkylation Strategy
The following diagram illustrates the core synthetic strategy: a nucleophile displaces the iodide via an SN2 mechanism, installing the 4-acetoxybutyl chain.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. scribd.com [scribd.com]
- 7. scispace.com [scispace.com]
- 8. Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
4-Iodobutyl Acetate: A Comprehensive Technical Guide for Advanced Synthesis
Foreword: The Unsung Workhorse of Complex Synthesis
In the landscape of organic synthesis, certain reagents, while not headliners, are the indispensable workhorses that enable critical transformations. 4-Iodobutyl acetate (CAS No. 40596-44-9) is a quintessential example of such a molecule.[1] As a bifunctional molecule, it possesses both a stable ester group and a highly reactive primary iodide, making it a strategic building block for introducing a C4-acetate chain in the intricate assembly of pharmaceuticals, agrochemicals, and specialty materials.[1] This guide provides an in-depth exploration of this compound, from its synthesis and spectral characterization to its applications, designed for the practicing researcher and drug development professional.
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.
Key Properties
Quantitative data for this compound are summarized below, providing essential parameters for reaction planning and purification.
| Property | Value | Source(s) |
| CAS Number | 40596-44-9 | [1][2][3] |
| Molecular Formula | C₆H₁₁IO₂ | [2][3][4] |
| Molecular Weight | 242.05 g/mol | [3] |
| Monoisotopic Mass | 241.98038 Da | [4] |
| Appearance | Colorless to brown liquid | [2] |
| Boiling Point | 94-95 °C @ 5.5 mm Hg | [5] |
| Density | 1.61 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.497 | [5] |
| Solubility | Difficult to mix with water; soluble in organic solvents. | [5] |
| Storage Conditions | Store in a cool, well-ventilated place. Light sensitive. | [1][2] |
Safety & Handling
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
P261: Avoid breathing vapors or mist.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
-
Expert Insight: As a primary alkyl iodide, this compound is a potent alkylating agent. Handle with care, always within a fume hood, to avoid inhalation and skin contact. Its light sensitivity necessitates storage in amber bottles to prevent gradual decomposition and release of free iodine.
Synthesis of this compound: A Comparative Analysis
While the specific first synthesis of this compound is not prominently documented in readily accessible historical literature, several modern, efficient methods are employed for its preparation. The choice of method often depends on the availability of starting materials, desired scale, and economic factors.
Method 1: Halogen Exchange via Finkelstein Reaction
The Finkelstein reaction is a classic and highly reliable method for preparing alkyl iodides from the corresponding chlorides or bromides. This Sₙ2 reaction is driven to completion by the precipitation of the insoluble sodium salt (NaCl or NaBr) in an acetone solvent.
Workflow: Finkelstein Reaction
Caption: Finkelstein reaction workflow for this compound synthesis.
Causality and Field Insights: The choice of acetone as the solvent is critical; sodium iodide is soluble in acetone, whereas sodium chloride and sodium bromide are not. This solubility difference leverages Le Châtelier's principle, effectively removing the halide byproduct from the equilibrium and driving the reaction towards the desired iodo-product. For researchers, this method is often preferred for its high yields and straightforward execution, especially when the corresponding chloro- or bromo-acetate is commercially available and affordable.
Detailed Protocol:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
Charging Reagents: To the flask, add 4-chlorobutyl acetate (1.0 eq) and sodium iodide (1.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask (approx. 5-10 mL per gram of substrate).
-
Reaction: Heat the mixture to reflux with vigorous stirring. A white precipitate (NaCl) will begin to form. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter off the sodium chloride precipitate through a pad of celite, washing the filter cake with a small amount of acetone.
-
Purification: Combine the filtrates and concentrate under reduced pressure to remove the acetone. The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
Method 2: Ring-Opening of Tetrahydrofuran (THF)
An alternative and atom-economical approach involves the acid-catalyzed ring-opening of tetrahydrofuran (THF) with an acetylating agent. This method builds the molecule directly from a simple cyclic ether.
Mechanism: Acid-Catalyzed THF Ring Opening
Caption: Simplified mechanism for this compound synthesis from THF.
Causality and Field Insights: This reaction is typically initiated by a Lewis or Brønsted acid which protonates the ether oxygen of THF, activating the ring towards nucleophilic attack. The iodide ion (from a source like NaI) then acts as the nucleophile, opening the ring to form a 4-iodobutanol intermediate, which is subsequently acetylated. A one-pot procedure using reagents like acetyl iodide can accomplish this transformation directly. This route is advantageous when THF and an iodide source are more economical starting points than a pre-functionalized butyl chain.
Detailed Protocol (Illustrative, based on ring-opening principles):
-
Setup: In a 10mL Schlenk tube under a nitrogen atmosphere, add acetic acid (1.0 eq), copper(I) iodide (CuI, 0.1 eq) as a catalyst, and sodium iodide (NaI, 2.0 eq).
-
Reagent Addition: Add tetrahydrofuran (THF) followed by deionized water and a trifluoromethyl source (e.g., TMSCF₃, as described in some modern protocols) under N₂.
-
Reaction: Seal the tube and heat the mixture in an oil bath at high temperature (e.g., 150°C) for several hours (e.g., 12h).
-
Workup: After cooling, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: After filtering and concentrating the organic phase, purify the crude product by flash chromatography on silica gel to obtain this compound.
Spectroscopic Characterization
For the research scientist, unambiguous characterization of a reagent is non-negotiable. The following is a predicted analysis of the key spectroscopic signatures of this compound, based on established principles of NMR, IR, and MS.
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)
-
δ ~4.07 ppm (t, 2H): Triplet corresponding to the two protons on the carbon bearing the ester oxygen (-CH₂-O-). The downfield shift is due to the strong deshielding effect of the adjacent oxygen.
-
δ ~3.21 ppm (t, 2H): Triplet for the two protons on the carbon bonded to the iodine (-CH₂-I). The electronegative iodine atom causes a significant downfield shift.
-
δ ~2.05 ppm (s, 3H): Sharp singlet for the three protons of the acetate methyl group (CH₃-C=O).
-
δ ~1.95 ppm (m, 2H): Multiplet for the internal methylene protons adjacent to the iodinated carbon (-CH₂-CH₂-I).
-
δ ~1.80 ppm (m, 2H): Multiplet for the internal methylene protons adjacent to the ester-linked carbon (-O-CH₂-CH₂-).
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)
-
δ ~170.8 ppm: Carbonyl carbon of the ester group (C=O).
-
δ ~63.5 ppm: Carbon attached to the ester oxygen (-CH₂-O-).
-
δ ~32.8 ppm: Internal methylene carbon (-CH₂-CH₂-I).
-
δ ~29.5 ppm: Internal methylene carbon (-O-CH₂-CH₂-).
-
δ ~20.9 ppm: Methyl carbon of the acetate group (CH₃-).
-
δ ~6.5 ppm: Carbon bonded to iodine (-CH₂-I). This is the most upfield of the methylene signals due to the "heavy atom effect" of iodine.
Predicted Key IR Absorptions (Liquid Film)
-
~2960-2850 cm⁻¹: C-H stretching vibrations of the methylene and methyl groups.
-
~1740 cm⁻¹ (Strong): A very strong and sharp absorption characteristic of the C=O (carbonyl) stretch of an aliphatic ester. This is often the most diagnostic peak.
-
~1235 cm⁻¹ (Strong): Strong C-O stretching vibration of the ester linkage.
-
~560 cm⁻¹: C-I stretching vibration. This peak appears in the far-IR region and can be weak.
Predicted Mass Spectrum (EI)
-
Molecular Ion (M⁺): A peak at m/z = 242 would be expected for the molecular ion, C₆H₁₁IO₂⁺.
-
Key Fragments:
-
m/z = 182: Loss of acetic acid ([M - 60]⁺) via rearrangement.
-
m/z = 115: Loss of iodine radical ([M - 127]⁺), resulting in the C₆H₁₁O₂⁺ fragment.
-
m/z = 43 (Base Peak): The acetyl cation ([CH₃CO]⁺) is very stable and often represents the base peak for acetates.
-
Applications in Drug Development & Advanced Synthesis
The utility of this compound lies in its ability to act as a potent electrophile in Sₙ2 reactions, introducing a four-carbon chain that can be a key structural motif or a precursor to other functional groups.
Alkylating Agent for Heteroatoms
This compound is an excellent agent for the alkylation of nucleophiles such as amines, phenols, thiols, and carboxylates. The primary iodide is highly reactive, allowing these reactions to proceed under mild conditions.
Caption: General scheme for heteroatom alkylation using this compound.
Expert Insight: The ester functionality is generally stable under the basic conditions used for these alkylations (e.g., K₂CO₃ in DMF), but it can be readily hydrolyzed post-alkylation using aqueous acid or base to unmask a primary alcohol. This "protected alcohol" strategy is a powerful tool, allowing chemists to perform modifications on other parts of a molecule before revealing the hydroxyl group for further functionalization. This is particularly valuable in multi-step syntheses of complex drug molecules.
Precursor for Radiotracers in PET Imaging
Positron Emission Tomography (PET) is a crucial diagnostic imaging technique that relies on molecules labeled with positron-emitting isotopes, such as ¹⁸F. While not directly containing fluorine, iodo- and other halo-precursors are sometimes used in the synthesis of the non-radioactive standards or precursors for these tracers. The butoxy acetate moiety is a structural component found in various biologically active molecules, and this compound serves as a key reagent for installing this group during synthetic route development. For instance, developing synthetic routes to novel PET tracers often involves the alkylation of phenols or amines with functionalized chains, a role for which this compound is well-suited.
Synthesis of the Anticancer Drug Busulfan and its Analogs
Busulfan is an alkylating agent used in cancer chemotherapy. Its structure is 1,4-butanediol dimethanesulfonate. While the industrial synthesis of Busulfan typically starts from 1,4-butanediol,[6][7] the underlying 1,4-disubstituted butane scaffold highlights the importance of C4 linkers in medicinal chemistry. In the development of novel Busulfan derivatives or other bifunctional alkylating agents, a precursor like this compound could be strategically employed.[8] For example, it could be used to alkylate a targeting moiety, followed by hydrolysis of the acetate and subsequent conversion of the resulting alcohol to a mesylate or another leaving group, creating a molecule with dual functionality for biological investigation.
Conclusion
This compound exemplifies a reagent whose value is defined by its versatility and reliability. Its bifunctional nature as a stable ester and a reactive alkyl iodide provides a robust platform for introducing the 4-acetoxybutyl group, a common structural element in complex organic targets. A comprehensive understanding of its synthesis, properties, and reactivity, as detailed in this guide, empowers researchers to strategically leverage this compound to accelerate discovery in pharmaceutical and chemical sciences.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | CAS: 40596-44-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. PubChemLite - this compound (C6H11IO2) [pubchemlite.lcsb.uni.lu]
- 5. chembk.com [chembk.com]
- 6. CN102408363A - Synthesis method of busulfan - Google Patents [patents.google.com]
- 7. CN102408363B - Method for synthesizing busulfan - Google Patents [patents.google.com]
- 8. Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method [openmedicinalchemistryjournal.com]
Methodological & Application
Application Notes and Protocols for O-Alkylation using 4-Iodobutyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Reagent for O-Alkylation
In the landscape of synthetic organic chemistry, the formation of ether and ester linkages is a cornerstone of molecular construction, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. 4-Iodobutyl acetate has emerged as a highly valuable and versatile reagent for the introduction of a butoxy-acetate moiety onto a variety of nucleophilic oxygen-containing functional groups, including phenols, alcohols, and carboxylic acids. This process, known as O-alkylation, provides a straightforward and efficient route to compounds bearing a flexible four-carbon spacer arm terminating in an ester group. The ester functionality can serve as a handle for further chemical transformations or as a key pharmacophoric element.
This comprehensive guide provides detailed protocols and in-depth technical insights into the application of this compound for O-alkylation reactions. As your Senior Application Scientist, my objective is to equip you with not only the step-by-step procedures but also the underlying chemical principles and practical wisdom to ensure successful and reproducible outcomes in your research endeavors.
The Underlying Chemistry: A Mechanistic Perspective
The O-alkylation reaction with this compound is fundamentally a nucleophilic substitution reaction, most commonly proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism .[1][2] The success of this reaction hinges on the generation of a sufficiently nucleophilic oxygen species that can attack the electrophilic carbon atom of the this compound, displacing the iodide leaving group.
Activation of the Oxygen Nucleophile
For phenols and alcohols, the hydroxyl group is generally not nucleophilic enough to react directly with this compound at a practical rate. Therefore, a crucial first step is the deprotonation of the hydroxyl group using a suitable base to form a more potent nucleophile: an alkoxide or a phenoxide ion.[3][4]
The choice of base is critical and depends on the acidity of the hydroxyl group. For phenols, which are more acidic, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.[4] For less acidic aliphatic alcohols, stronger bases such as sodium hydride (NaH) may be necessary to achieve complete deprotonation.[5]
Carboxylic acids are sufficiently acidic to be readily deprotonated by a wide range of bases, including carbonates and hydroxides, to form a carboxylate anion, which is an excellent nucleophile.
The SN2 Reaction Pathway
Once the nucleophilic oxygen anion is formed, it attacks the carbon atom bearing the iodine in the this compound molecule. The reaction proceeds in a single, concerted step where the new carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-iodine bond.[1]
Critical Experimental Parameters: The Keys to Success
Choice of Base
The selection of the base is paramount and influences both the reaction rate and the potential for side reactions.
| Base | Substrate Suitability | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Phenols, Carboxylic Acids | A mild, inexpensive, and commonly used base. Generally requires heating. |
| Cesium Carbonate (Cs₂CO₃) | Phenols, Alcohols | More reactive than K₂CO₃, often allowing for milder reaction conditions. |
| Sodium Hydride (NaH) | Alcohols | A strong, non-nucleophilic base that provides irreversible deprotonation. Requires an anhydrous solvent and careful handling. |
| Potassium tert-Butoxide (KOtBu) | Alcohols | A strong, sterically hindered base. Can promote elimination side reactions with secondary alkyl halides. |
Solvent Selection
The choice of solvent can significantly impact the reaction's efficiency and selectivity, particularly in the case of phenol alkylation.
| Solvent | Properties | Impact on Reaction |
| Dimethylformamide (DMF) | Polar aprotic | Excellent for solvating the cation of the base, leaving the oxygen anion more nucleophilic. Promotes O-alkylation.[6] |
| Acetone | Polar aprotic | Another good choice for SN2 reactions. Its lower boiling point can be advantageous for easier removal. |
| Acetonitrile (CH₃CN) | Polar aprotic | A versatile solvent for a wide range of organic reactions. |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | A highly polar solvent that can accelerate SN2 reactions. Can be difficult to remove completely.[6] |
For the O-alkylation of phenoxides, it is crucial to use a polar aprotic solvent to avoid solvating the phenoxide oxygen through hydrogen bonding.[6] Protic solvents can shield the oxygen anion, reducing its nucleophilicity and potentially favoring the competing C-alkylation at the aromatic ring.[6]
Potential Side Reactions and Mitigation Strategies
C-Alkylation of Phenols
A common side reaction in the alkylation of phenols is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[6]
To favor O-alkylation over C-alkylation:
-
Use a polar aprotic solvent such as DMF or acetone.[6]
-
Employ a counterion that does not strongly associate with the phenoxide oxygen.
Ester Hydrolysis
The acetate ester group in this compound is susceptible to hydrolysis under basic conditions, which can lead to the formation of 4-iodobutanol and the corresponding acetate salt.[7][8]
To minimize ester hydrolysis:
-
Use a milder base like K₂CO₃ instead of strong bases like NaOH or KOH.
-
Avoid prolonged reaction times and high temperatures. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Use a stoichiometric amount of base to avoid a large excess that could promote hydrolysis.
Detailed Experimental Protocols
Protocol 1: O-Alkylation of a Phenol
This protocol provides a general procedure for the O-alkylation of a phenolic substrate using this compound and potassium carbonate in DMF.
Materials:
-
Phenolic substrate (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of the phenolic substrate of approximately 0.1-0.5 M.
-
Stir the suspension at room temperature for 15-30 minutes to ensure good mixing.
-
Add this compound (1.1 - 1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: O-Alkylation of an Alcohol
This protocol describes a general method for the O-alkylation of an alcoholic substrate using this compound and sodium hydride in an anhydrous solvent.
Materials:
-
Alcoholic substrate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 - 1.5 eq) in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the alcohol (1.0 eq) in the anhydrous solvent and add it dropwise to the NaH suspension via the dropping funnel.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add this compound (1.1 - 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required for less reactive alcohols.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: O-Alkylation of a Carboxylic Acid
This protocol outlines a general procedure for the esterification of a carboxylic acid with this compound.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in DMF.
-
Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the carboxylate salt.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the reaction is complete as indicated by TLC.
-
Work up the reaction as described in Protocol 1 (steps 8-12).
Data Summary Table
| Substrate Class | Typical Base | Typical Solvent | Typical Temp. (°C) | Typical Time (h) |
| Phenols | K₂CO₃, Cs₂CO₃ | DMF, Acetone | 60 - 80 | 4 - 24 |
| Alcohols | NaH, KOtBu | THF, DMF | 0 - 60 | 2 - 12 |
| Carboxylic Acids | K₂CO₃ | DMF | 25 - 60 | 2 - 8 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Insufficiently strong base; Inactive base or reagent; Low reaction temperature. | Use a stronger base (e.g., NaH for alcohols); Ensure reagents are fresh and anhydrous; Increase the reaction temperature. |
| Formation of C-alkylated product (phenols) | Use of a protic solvent. | Switch to a polar aprotic solvent like DMF or acetone.[6] |
| Presence of 4-iodobutanol in the product | Hydrolysis of the ester group in this compound. | Use a milder base; Reduce reaction time and/or temperature; Use a stoichiometric amount of base. |
| Elimination side products | Use of a sterically hindered base with a secondary alkyl halide (not applicable to this compound, which is primary). | N/A for this specific reagent. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is an alkylating agent and should be handled with care.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH with extreme caution in an inert atmosphere.
-
DMF is a potential teratogen and should be handled with appropriate care.
Conclusion
This compound is a valuable and versatile reagent for the O-alkylation of phenols, alcohols, and carboxylic acids. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, particularly the choice of base and solvent, researchers can achieve high yields of the desired O-alkylated products while minimizing side reactions. The protocols and insights provided in this guide are intended to serve as a robust starting point for your synthetic endeavors, empowering you to confidently and successfully incorporate the butoxy-acetate moiety into your target molecules.
References
- 1. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ester synthesis by O-alkylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Application Note: Strategic N-alkylation of Amines with 4-Iodobutyl Acetate
Introduction: The Utility of the N-(4-Acetoxybutyl) Moiety
The formation of carbon-nitrogen bonds via N-alkylation is one of the most fundamental and widely utilized transformations in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] This reaction provides a direct pathway to construct more complex amines from simpler precursors. The introduction of a 4-acetoxybutyl group onto a nitrogen center is of particular strategic importance. The resulting N-(4-acetoxybutyl)amine products serve as valuable intermediates, where the terminal acetate functions as a stable protecting group for a primary alcohol. This latent hydroxyl functionality can be unmasked in a subsequent synthetic step, providing a versatile handle for further derivatization, such as linker attachment in antibody-drug conjugates (ADCs) or the modulation of pharmacokinetic properties.
4-Iodobutyl acetate is an ideal reagent for this purpose. As an alkyl iodide, it is a highly reactive electrophile due to the excellent leaving group ability of iodide, facilitating the alkylation of even weakly nucleophilic amines.[2] This application note provides a comprehensive guide to the N-alkylation of primary and secondary amines using this compound, detailing the underlying mechanism, critical parameters for controlling selectivity, and a robust experimental protocol for achieving high yields of the desired mono-alkylated products.
Reaction Principle and Mechanism
The N-alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The reaction can be dissected into two critical stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic methylene carbon (C1) of this compound. This concerted step results in the formation of a new C-N bond and the simultaneous displacement of the iodide ion.[3]
-
Acid Neutralization: The initial product of the SN2 reaction is an ammonium iodide salt. This protonated amine is no longer nucleophilic. To regenerate the free amine and allow the reaction to proceed to completion, a base is required to scavenge the liberated proton (from hydroiodic acid, HI).[5][6]
The choice of base is critical; it must be strong enough to deprotonate the ammonium salt but should ideally be non-nucleophilic to avoid competing with the substrate amine in reacting with the alkylating agent.[7]
References
Application Note: The 4-Acetoxybutyl (AcOBu) Group - A Specialized Orthogonal Protecting Strategy for Alcohols
An in-depth guide for researchers, scientists, and drug development professionals.
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecules by selectively masking the reactivity of certain functional groups.[1] While a large arsenal of protecting groups for alcohols exists, specialized applications often demand unique solutions that offer distinct modes of cleavage.[2] The 4-acetoxybutyl (AcOBu) ether is a specialized protecting group for alcohols that offers a unique, two-stage deprotection mechanism. This feature provides an additional layer of orthogonality, proving invaluable in intricate synthetic routes where multiple hydroxyl groups must be differentiated.
This guide details the strategic application of the AcOBu group, from its introduction and stability profile to its sequential deprotection. We will explore the causality behind its unique reactivity and provide detailed protocols for its use in a research and development setting.
Core Principles of the 4-Acetoxybutyl Group
The utility of the AcOBu group is derived from its composite structure: a stable alkyl ether linkage for robust protection and a terminal acetate ester that serves as a latent reactive "handle" for deprotection.
-
Protection: As an alkyl ether, the AcOBu group is stable to a wide range of conditions that typically cleave other common protecting groups. This includes strongly basic conditions, organometallic reagents, nucleophilic reagents, and many oxidizing conditions.[3]
-
Two-Stage Deprotection: The deprotection sequence is not a single chemical step but a strategic two-stage process.
-
Stage 1 (Activation): The terminal acetate ester is selectively hydrolyzed under basic conditions to unmask a primary hydroxyl group. The protecting group is now a 4-hydroxybutyl ether.
-
Stage 2 (Cleavage): The newly formed hydroxyl group is activated (e.g., by conversion to a tosylate) and triggers an intramolecular cyclization, forming tetrahydrofuran (THF) and liberating the protected alcohol.
-
This sequential process allows for deprotection under conditions that are orthogonal to both acid-labile (e.g., TBDMS, Boc, Trityl) and standard hydrogenolysis-labile (e.g., Benzyl, Cbz) protecting groups.[4][5]
Data Presentation: Stability Profile of the AcOBu Group
The following table summarizes the stability of the 4-acetoxybutyl ether group in the presence of various common reagents, contrasted with other standard alcohol protecting groups.
| Reagent/Condition | 4-Acetoxybutyl (AcOBu) Ether | TBDMS Ether | Benzyl (Bn) Ether |
| Acidic | |||
| 1M HCl, aq. | Stable | Cleaved | Stable |
| Trifluoroacetic Acid (TFA) | Stable | Cleaved | Stable |
| Basic | |||
| LiOH, K₂CO₃ / MeOH | Acetate Cleaved (Stage 1) | Stable | Stable |
| NaH, n-BuLi | Stable | Stable | Stable |
| Nucleophilic | |||
| Grignard Reagents (RMgX) | Stable | Stable | Stable |
| Organolithium Reagents (RLi) | Stable | Stable | Stable |
| Reductive | |||
| H₂, Pd/C | Stable | Stable | Cleaved |
| LiAlH₄ | Acetate Reduced | Stable | Stable |
| Oxidative | |||
| PCC, Swern, DMP | Stable | Stable | Stable |
| Fluoride Source | |||
| TBAF | Stable | Cleaved | Stable |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with the AcOBu Group
This protocol describes the formation of a 4-acetoxybutyl ether from a substrate containing a primary alcohol using Williamson ether synthesis conditions. The key reagent, 4-acetoxybutyl bromide, can be synthesized from 1,4-butanediol.
Materials:
-
Substrate containing a primary alcohol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
4-Acetoxybutyl bromide (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol substrate.
-
Dissolve the substrate in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add 4-acetoxybutyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Two-Stage Deprotection of the AcOBu Group
This protocol details the sequential removal of the AcOBu group.
Part A: Stage 1 - Acetate Hydrolysis
Materials:
-
AcOBu-protected substrate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1M HCl (aq)
Procedure:
-
Dissolve the AcOBu-protected substrate in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Add LiOH·H₂O and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture to pH ~7 by the dropwise addition of 1M HCl at 0 °C.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the 4-hydroxybutyl ether intermediate. This intermediate is often used directly in the next step without further purification.
Part B: Stage 2 - Intramolecular Cleavage
Materials:
-
4-Hydroxybutyl ether intermediate (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) (2.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Sodium hydride (NaH), 60% dispersion (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 4-hydroxybutyl ether intermediate in anhydrous DCM under an inert atmosphere.
-
Add triethylamine and DMAP.
-
Cool the solution to 0 °C and add p-toluenesulfonyl chloride portion-wise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude tosylate.
-
Dissolve the crude tosylate in anhydrous THF under an inert atmosphere.
-
Cool to 0 °C and add sodium hydride portion-wise.
-
Warm the reaction to room temperature and then heat to reflux (approx. 65 °C) for 2-4 hours, monitoring the disappearance of the tosylate and the appearance of the deprotected alcohol by TLC.
-
Cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final deprotected alcohol.
Authoritative Grounding & Field-Proven Insights
The choice of a protecting group strategy is critical to the success of a complex synthesis.[6] While minimalist approaches that avoid protecting groups altogether are ideal, they are not always feasible.[7] The AcOBu group provides a solution for scenarios requiring an ether that can be cleaved without resorting to harsh acidic conditions or hydrogenolysis.
Expertise & Causality:
-
Why NaH for Protection? Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the subsequent Williamson ether synthesis to completion.[8]
-
Why LiOH for Saponification? Lithium hydroxide is effective for ester hydrolysis under mild conditions that will not affect most other functional groups.[9]
-
Why a Two-Step Cleavage? The conversion of the terminal hydroxyl to a tosylate in Stage 2 transforms it into an excellent leaving group. The subsequent addition of a base (NaH) deprotonates the ether oxygen (or any remaining substrate alcohol, facilitating intramolecular proton transfer), setting up a high-yielding intramolecular Sₙ2 reaction. The formation of the stable, five-membered THF ring is the thermodynamic driving force for the cleavage.
Trustworthiness & Self-Validation:
-
Each step of the protection and deprotection sequence can be monitored by Thin Layer Chromatography (TLC).
-
The appearance and disappearance of key functional groups can be confirmed by IR spectroscopy (disappearance of O-H stretch at ~3300 cm⁻¹ on protection; appearance of O-H stretch on deprotection).
-
Mass spectrometry can confirm the expected molecular weight at each stage of the process.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. fiveable.me [fiveable.me]
- 5. Protective Groups [organic-chemistry.org]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. media.neliti.com [media.neliti.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. organic-synthesis.com [organic-synthesis.com]
Step-by-step guide for a Williamson ether synthesis with 4-Iodobutyl acetate
An Application Guide for the Synthesis of Functionalized Ethers: A Step-by-Step Protocol for the Williamson Ether Synthesis using 4-Iodobutyl Acetate
Authored by: A Senior Application Scientist
Introduction: Beyond Simple Ether Formation
The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for constructing ether linkages.[1][2] The reaction classically involves the SN2 displacement of a halide by an alkoxide or phenoxide ion, providing a straightforward route to both symmetrical and asymmetrical ethers.[3][4]
This application note moves beyond the synthesis of simple ethers to explore a more nuanced application: the use of a bifunctional electrophile, this compound. This substrate is strategically valuable for several reasons. The primary iodide serves as an excellent leaving group, facilitating a high-yield SN2 reaction while minimizing the potential for competing elimination side reactions.[5][6] Concurrently, the acetate moiety acts as a stable protecting group for a primary alcohol.
The resulting product, an ether-ester, is a versatile synthetic intermediate. The ester can be readily hydrolyzed post-synthesis to unmask a terminal hydroxyl group, opening pathways for further functionalization. This guide provides researchers, scientists, and drug development professionals with a detailed, field-proven protocol for executing this synthesis, complete with mechanistic insights, safety protocols, and troubleshooting advice.
Pillar 1: The Underlying Mechanism and Strategic Choices
The efficacy of this synthesis hinges on the principles of the SN2 (bimolecular nucleophilic substitution) reaction.[1][6] The process is a concerted, single-step mechanism where a potent nucleophile attacks an electrophilic carbon, simultaneously displacing a leaving group.
-
Nucleophile Generation: The reaction is initiated by the deprotonation of a precursor alcohol (R-OH) or phenol (Ar-OH) using a suitable base. For aliphatic alcohols, a strong, non-nucleophilic base such as sodium hydride (NaH) is required to generate the highly reactive alkoxide (RO⁻).[6][7] For more acidic phenols, a milder base like potassium carbonate (K₂CO₃) is often sufficient.[7] The choice of base is critical to ensure complete and rapid formation of the nucleophile.
-
The SN2 Displacement: The generated alkoxide/phenoxide, now a potent nucleophile, attacks the electrophilic carbon of this compound. This carbon is rendered electrophilic by the electron-withdrawing effect of the adjacent iodine atom. The iodide ion is an exceptional leaving group due to its large size and the stability of the resulting I⁻ anion. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon were chiral (though it is achiral in this case).[6]
The overall transformation is as follows: R-O⁻Na⁺ + I-(CH₂)₄-OAc → R-O-(CH₂)₄-OAc + NaI
Below is a diagram illustrating the core SN2 mechanism.
Caption: The SN2 mechanism of the Williamson ether synthesis.
Pillar 2: A Self-Validating Experimental Protocol
This protocol provides a detailed methodology for the synthesis of an alkyl-aryl ether using phenol as the nucleophile precursor. The quantities can be adapted for other alcohols, though reaction conditions may require optimization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Phenol | ACS Reagent, ≥99% | Sigma-Aldrich | Corrosive and toxic. Handle with care. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Flammable solid, reacts violently with water. |
| This compound | ≥98% | TCI Chemicals | Light-sensitive. Store protected from light. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Acros Organics | Use from a freshly opened bottle or dried still. |
| Saturated NH₄Cl (aq) | N/A | Lab-prepared | For quenching the reaction. |
| Diethyl Ether | ACS Grade | Fisher Scientific | For extraction. |
| Brine (Saturated NaCl aq) | N/A | Lab-prepared | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | Anhydrous | VWR | For drying the organic phase. |
Essential Safety Precautions
-
Sodium Hydride (NaH): NaH is a highly reactive and flammable solid that reacts violently with water and other protic sources to produce flammable hydrogen gas.[8][9] It must be handled under an inert atmosphere (e.g., nitrogen or argon).[8] Wear a flame-retardant lab coat, safety goggles, and appropriate gloves.[9][10] A Class D fire extinguisher for combustible metals should be accessible.[8]
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Always use from a fresh source or test for peroxides if the container has been opened previously.
-
General Precautions: Conduct the entire experiment in a certified chemical fume hood.[9] Avoid inhalation of dust and vapors. Ensure all glassware is thoroughly dried before use to prevent unwanted reactions with NaH.
Reaction Setup Workflow
The reaction should be performed under an inert atmosphere to ensure anhydrous conditions.
Caption: Standard glassware setup for an inert atmosphere reaction.
Step-by-Step Synthesis Procedure
Part A: Formation of the Sodium Phenoxide Nucleophile
-
Preparation: In a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq, 60% dispersion).
-
Washing NaH (Optional but Recommended): To remove the mineral oil, add 5 mL of anhydrous hexanes via syringe. Stir the suspension for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant via a cannula or syringe. Repeat this wash two more times. Place the flask under a vacuum for 10 minutes to remove residual hexanes.
-
Solvent Addition: Backfill the flask with nitrogen and add 30 mL of anhydrous THF via syringe. Cool the suspension to 0 °C using an ice-water bath.
-
Phenol Addition: Dissolve phenol (0.94 g, 10.0 mmol, 1.0 eq) in 10 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes. Vigorous hydrogen gas evolution will be observed.
-
Completion of Deprotonation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
Part B: The SN2 Alkylation Reaction
-
Electrophile Addition: Add this compound (2.56 g, 10.0 mmol, 1.0 eq) to the reaction mixture dropwise via syringe at room temperature over 10 minutes.
-
Heating: Heat the reaction mixture to a gentle reflux (approx. 65 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). Spot the starting phenol, this compound, and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (typically the phenol) and the appearance of a new, less polar product spot. This typically takes 4-6 hours.
Part C: Workup and Purification
-
Quenching: After the reaction is complete (as determined by TLC), cool the flask to 0 °C in an ice bath. Very carefully and slowly add 10 mL of saturated aqueous ammonium chloride solution dropwise to quench any unreacted NaH. Caution: Vigorous gas evolution may occur.
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 20 mL of water. Shake vigorously and allow the layers to separate. Remove the aqueous layer.
-
Washing: Wash the organic layer sequentially with 2 x 30 mL of water and 1 x 30 mL of brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate) to yield the pure 4-phenoxybutyl acetate.
Pillar 3: Characterization and Troubleshooting
Product Characterization
The identity and purity of the final product, 4-phenoxybutyl acetate, should be confirmed using standard analytical techniques.
-
¹H NMR (CDCl₃): Expect characteristic peaks for the aromatic protons of the phenoxy group, the methylene protons of the butyl chain (specifically the -O-CH₂- protons adjacent to the ether oxygen at ~4.0 ppm and the -O-CH₂- protons adjacent to the acetate at ~4.2 ppm), and the methyl protons of the acetate group (~2.1 ppm).
-
¹³C NMR (CDCl₃): Confirm the presence of all expected carbon signals, including the carbonyl carbon of the ester at ~171 ppm.
-
Mass Spectrometry (MS): Verify the molecular weight of the product.
Field-Proven Insights & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete deprotonation; wet reagents/glassware; inactive NaH. | Ensure all glassware is flame-dried. Use freshly opened anhydrous solvents. Wash NaH to remove the protective oil coating. |
| Recovery of Starting Alcohol/Phenol | Insufficient base; poor leaving group (if not using iodide). | Use a slight excess (1.1 eq) of NaH. Confirm the quality of the alkyl halide. |
| Formation of Alkene Byproduct | E2 elimination. | This is unlikely with a primary halide but can occur with secondary/tertiary halides or with very sterically hindered nucleophiles. Ensure the reaction is not overheated.[7] |
| Presence of C-Alkylated Byproduct (with phenols) | Use of certain solvents or counter-ions. | O-alkylation is generally favored. Using polar aprotic solvents like THF or DMF typically promotes the desired O-alkylation.[7] |
| Hydrolysis of Acetate Group | Presence of water during workup with residual base; prolonged heating. | Ensure the reaction is properly quenched before extraction. Avoid unnecessarily long reaction times at high temperatures. |
Synthetic Utility: Post-Reaction Deprotection
The true utility of this protocol lies in the versatility of the ether-ester product. The acetate group can be easily removed under mild basic conditions (e.g., K₂CO₃ in methanol) to yield 4-phenoxybutan-1-ol, a valuable bifunctional molecule for subsequent synthetic steps.[11]
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. synarchive.com [synarchive.com]
Application Notes & Protocols: The Strategic Use of 4-Iodobutyl Acetate in the Synthesis of Advanced Imaging Agents
Abstract
The development of targeted imaging agents for modalities like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) is a cornerstone of modern molecular medicine. The design of these agents often requires a bifunctional linker to conjugate a targeting vector to a signaling moiety, such as a radionuclide. 4-Iodobutyl acetate emerges as a highly valuable synthon in this context. Its dual functionality—a reactive alkyl iodide for nucleophilic substitution and a protected hydroxyl group—provides a versatile platform for multi-step synthetic strategies. This guide provides an in-depth exploration of the chemical principles, strategic applications, and detailed protocols for leveraging this compound in the preparation of novel imaging agents.
Introduction: The Role of Alkylating Linkers in Radiopharmaceutical Design
Alkylating agents are a class of compounds that introduce alkyl groups into nucleophilic molecules.[1][2] In cancer therapy, their ability to alkylate DNA guanine bases forms the basis of their cytotoxic effect.[3][4] However, in the synthesis of imaging agents, this reactivity is harnessed for a different purpose: to form stable, covalent bonds between different components of a molecular probe.
This compound is a prime example of an alkylating linker. It consists of a four-carbon chain, which offers flexibility and optimal spacing between conjugated moieties. Its strategic utility is derived from two key features:
-
The Iodide Group: Iodine is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic attack by amines, thiols, or other nucleophiles present on targeting molecules (e.g., peptides, antibodies, or small molecule inhibitors). This facilitates efficient conjugation via an SN2 mechanism.
-
The Acetate Group: The acetate functions as a protecting group for a terminal hydroxyl. This is crucial as it prevents the hydroxyl from engaging in unwanted side reactions during the initial alkylation step. Post-conjugation, the acetate can be easily removed (deprotected) to reveal a primary alcohol, which serves as a new reactive handle for subsequent modifications, such as the introduction of a radionuclide or a chelator for a radiometal.[5]
This dual-functionality allows for a modular and controlled approach to building complex imaging agents, separating the conjugation of the targeting vector from the often sensitive and time-critical radiolabeling step.
Core Chemistry: The SN2 Reaction and Deprotection
The primary reaction involving this compound is a bimolecular nucleophilic substitution (SN2). A nucleophile (Nu:), typically an amine (-NH₂) or thiol (-SH) on the targeting biomolecule, attacks the carbon atom bonded to the iodine. The reaction proceeds in a single, concerted step where the nucleophile forms a new bond while the carbon-iodine bond is broken.
Figure 1: General reaction scheme for the alkylation of a nucleophilic targeting molecule (R-Nu:) with this compound, followed by hydrolysis of the acetate protecting group.
This two-step process yields a versatile intermediate, now equipped with a terminal hydroxyl group ready for the introduction of an imaging component.
Experimental Protocols
Protocol 1: Conjugation of a Peptide to this compound
This protocol describes the alkylation of a primary amine on a model peptide sequence. The principle is broadly applicable to other amine-containing small molecules or biomolecules.
Objective: To covalently link this compound to a peptide via a stable secondary amine bond.
Materials and Reagents:
-
Model Peptide (with an accessible primary amine, e.g., a lysine residue)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl Ether (cold)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., ESI-MS)
Step-by-Step Methodology:
-
Peptide Solubilization: Dissolve the peptide in anhydrous DMF to a final concentration of 10 mg/mL in a clean, dry reaction vial.
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves peptides and reagents while facilitating the SN2 reaction. Anhydrous conditions prevent hydrolysis of the acetate group.
-
-
Base Addition: Add 3 molar equivalents of DIPEA to the peptide solution. Mix gently by vortexing for 1 minute.
-
Rationale: DIPEA is a non-nucleophilic organic base that deprotonates the primary amine (e.g., the ε-amino group of lysine), increasing its nucleophilicity without competing in the alkylation reaction.
-
-
Alkylation Reaction: Add 1.5 molar equivalents of this compound to the reaction mixture. Seal the vial under an inert atmosphere (e.g., Argon or Nitrogen) and stir at room temperature for 12-18 hours.
-
Rationale: A slight excess of the alkylating agent ensures complete consumption of the activated peptide. The reaction is typically run overnight at room temperature to achieve high conversion without promoting side reactions.
-
-
Reaction Monitoring: Monitor the reaction progress by taking a small aliquot and analyzing it via RP-HPLC and Mass Spectrometry to observe the consumption of the starting peptide and the formation of the desired product peak with the expected mass increase (+198.05 Da).
-
Product Precipitation: Once the reaction is complete, precipitate the crude product by adding the reaction mixture dropwise into a 10-fold volume of cold diethyl ether.
-
Rationale: Peptides and their conjugates are generally insoluble in diethyl ether, allowing for separation from the DMF and excess reagents.
-
-
Purification: Centrifuge the suspension, decant the ether, and air-dry the pellet. Re-dissolve the crude product in a suitable solvent (e.g., water/acetonitrile) and purify using preparative RP-HPLC.
-
Rationale: HPLC purification is critical to isolate the desired mono-alkylated product from unreacted peptide, di-alkylated species, and other impurities, ensuring high chemical purity for subsequent steps.[6]
-
-
Characterization: Confirm the identity and purity of the final product using analytical RP-HPLC and ESI-MS. Lyophilize the pure fractions for storage.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | Polar aprotic; good solubility for reactants. |
| Base | DIPEA (3 eq.) | Non-nucleophilic; activates the amine. |
| Temperature | Room Temperature | Balances reaction rate and stability. |
| Time | 12 - 18 hours | Allows for high conversion. |
| Purification | RP-HPLC | Ensures high chemical and radiochemical purity. |
| Table 1: Summary of typical reaction parameters for peptide alkylation. |
Protocol 2: Two-Step Synthesis of an [¹⁸F]-Fluorinated Imaging Agent
This protocol outlines the subsequent steps to convert the hydroxyl-terminated conjugate from Protocol 1 into a PET imaging agent using the widely available radionuclide, Fluorine-18.
Objective: To deprotect the acetate, activate the resulting alcohol, and perform a radiolabeling reaction with [¹⁸F]Fluoride.
Step-by-Step Methodology:
A. Deprotection of the Acetate Group
-
Hydrolysis: Dissolve the purified peptide-(CH₂)₄-OAc conjugate in a 1:1 mixture of Tetrahydrofuran (THF) and water. Add 5 equivalents of Lithium Hydroxide (LiOH) and stir at room temperature for 2-4 hours.
-
Monitoring and Neutralization: Monitor the reaction by RP-HPLC. Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 0.1 M HCl) to pH ~7.
-
Purification: Purify the resulting peptide-(CH₂)₄-OH product by RP-HPLC and lyophilize. This is now the "precursor" for radiolabeling.
B. Activation and Radiolabeling
-
Precursor Preparation: In a shielded hot cell, dissolve the peptide-(CH₂)₄-OH precursor in anhydrous acetonitrile. Add 2 equivalents of pyridine and 1.5 equivalents of 4-toluenesulfonyl chloride (TsCl). Stir at room temperature for 1 hour to form the tosylated precursor, peptide-(CH₂)₄-OTs.
-
Rationale: The hydroxyl group is a poor leaving group. Tosylation converts it into a tosylate, which is an excellent leaving group for nucleophilic substitution by [¹⁸F]fluoride.
-
-
[¹⁸F]Fluoride Preparation: [¹⁸F]Fluoride is typically produced as an aqueous solution. It must be converted to its reactive, "naked" form by azeotropic drying with acetonitrile in the presence of a phase transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃).
-
Radiolabeling Reaction: Add the solution of the tosylated precursor to the dried [¹⁸F]K/K₂₂₂ complex. Seal the reaction vial and heat at 90-110 °C for 10-15 minutes.
-
Rationale: The high temperature and anhydrous, aprotic conditions are necessary to drive the nucleophilic substitution of the tosylate group with the relatively low concentration of [¹⁸F]fluoride.[7]
-
-
Purification: After cooling, quench the reaction with water and purify the final [¹⁸F]peptide-(CH₂)₄-F radiotracer using semi-preparative RP-HPLC.
-
Formulation: The collected radioactive peak is typically reformulated into a physiologically compatible buffer (e.g., saline with ethanol) for in vivo use. Quality control tests (radiochemical purity, specific activity) must be performed before application.
Figure 2: A complete workflow diagram illustrating the multi-step synthesis of a PET imaging agent using the this compound strategy.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Alkylation Yield | Insufficient base; poor peptide solubility; moisture in the reaction. | Ensure anhydrous conditions; increase DIPEA to 3-4 equivalents; co-solvents like DMSO may improve solubility. |
| Di-alkylation Product | Peptide has multiple accessible amines; reaction time is too long. | Use a peptide with a single target amine or employ protecting group chemistry; monitor reaction closely and stop once mono-adduct is maximized. |
| Incomplete Deprotection | Insufficient LiOH; short reaction time. | Increase LiOH to 5-10 equivalents; extend reaction time and monitor by HPLC. |
| Low Radiolabeling Yield | Ineffective drying of [¹⁸F]fluoride; precursor degradation; poor leaving group. | Ensure azeotropic drying is complete; use fresh precursor; consider a better leaving group (e.g., nosylate or triflate instead of tosylate). |
Conclusion
This compound serves as a powerful and versatile building block in the synthesis of molecular imaging agents. Its distinct functionalities enable a robust, modular approach, allowing for the careful construction and purification of a precursor molecule prior to the introduction of a radionuclide. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to apply this synthon in the creation of novel PET and SPECT tracers, ultimately advancing the capabilities of molecular imaging in both preclinical research and clinical diagnostics.
References
- 1. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 4. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 5. Modular Strategies for PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moravek.com [moravek.com]
- 7. The use of [18F]4-fluorobenzyl iodide (FBI) in PET radiotracer synthesis: model alkylation studies and its application in the design of dopamine D1 and D2 receptor-based imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions with 4-Iodobutyl Acetate
Abstract
This document provides a comprehensive guide to the experimental use of 4-iodobutyl acetate (CAS: 40596-44-9), a versatile alkylating agent in organic synthesis. We delve into the fundamental principles governing its reactivity, present detailed, field-tested protocols for key applications, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to effectively and safely utilize this reagent. The protocols are designed as self-validating systems, with explanations for critical steps grounded in established chemical principles.
Introduction to this compound
This compound is a bifunctional organic compound featuring a primary alkyl iodide and an ester moiety.[1][2] This structure makes it an excellent four-carbon building block for introducing an acetoxybutyl group onto various nucleophiles.
Chemical Structure and Properties:
-
Appearance: Colorless to brown liquid.[3]
-
Key Physicochemical Data: A summary of its properties is presented in Table 1.
The primary iodide is the key to its utility. The carbon-iodine bond is relatively weak, and the iodide ion (I⁻) is an excellent leaving group, making the terminal carbon atom highly susceptible to nucleophilic attack. This reactivity is central to its application in forming new carbon-heteroatom and carbon-carbon bonds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[5][6]
| Property | Value | Source |
| CAS Number | 40596-44-9 | [1] |
| Density | 1.61 g/mL at 25 °C | [4] |
| Boiling Point | 94-95 °C at 5.5 mmHg | [4][5] |
| Flash Point | 91 °C (196 °F) | [7] |
| Refractive Index | n20/D 1.497 | [4][5] |
| Solubility | Difficult to mix with water; soluble in many organic solvents. | [5] |
Safety, Handling, and Storage
Proper handling of this compound is critical for ensuring laboratory safety and maintaining reagent integrity.
2.1. Hazard Profile this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[3][5] It is also a combustible liquid.[7] Prolonged exposure may cause skin dryness or cracking.[8]
Causality Behind Precautions:
-
Irritation: The compound can react with biological nucleophiles on the skin, eyes, and mucous membranes.
-
Light Sensitivity: Like many alkyl iodides, it can undergo decomposition upon exposure to light, often liberating iodine and causing the liquid to darken.[3][5] This degradation compromises its purity and reactivity.
-
Combustibility: While not highly flammable, it has a flash point of 91°C and should be kept away from open flames and high-heat sources.[7]
2.2. Handling and Storage Protocol
| Guideline | Procedure & Rationale |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, chemical safety goggles, and a lab coat.[3][5][8] Rationale: To prevent skin and eye contact with the irritant liquid. |
| Ventilation | Handle exclusively in a well-ventilated chemical fume hood.[3] Rationale: To avoid inhaling vapors which may cause respiratory irritation. |
| Storage | Store in a tightly sealed, amber glass bottle in a cool, dry, and dark place.[3][5] A refrigerator is recommended. Some commercial preparations are stabilized with copper.[7][9][10] Rationale: To prevent decomposition from light, moisture, and heat. |
| Spill & Waste Disposal | Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Dispose of contents and container in accordance with local regulations.[11] |
Core Reactivity: The Sₙ2 Pathway
The primary application of this compound is in nucleophilic substitution reactions. As a primary alkyl halide, it reacts almost exclusively through the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism.
Mechanism Explained: The Sₙ2 reaction is a single, concerted step where a nucleophile (Nu:⁻) attacks the electrophilic carbon atom bearing the iodine, simultaneously displacing the iodide leaving group.[12] This attack occurs from the "backside" relative to the leaving group, resulting in an inversion of stereochemistry if the carbon were chiral (though in this case, it is not).
The rate of the Sₙ2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. The iodide ion is an exceptional leaving group due to its large size and the high polarizability of the C-I bond, making these reactions efficient.
Caption: General Sₙ2 mechanism for this compound.
Application Protocol 1: O-Alkylation of a Phenolic Substrate
This protocol details a standard procedure for the etherification of a phenol, a common transformation in drug discovery and materials science.
4.1. Materials and Equipment
| Reagents | Specifications | Equipment |
| 4-Chlorophenol | ≥99% purity | Round-bottom flask (50 mL) |
| This compound | ≥96% purity | Reflux condenser |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powdered | Magnetic stir plate & stir bar |
| Acetone | Anhydrous | Heating mantle |
| Diethyl Ether | ACS Grade | Separatory funnel (125 mL) |
| Saturated NaCl (Brine) | Rotary evaporator | |
| Anhydrous MgSO₄ | Standard glassware |
4.2. Experimental Workflow Diagram
Caption: Experimental workflow for O-alkylation.
4.3. Step-by-Step Protocol
-
Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (1.0 eq), potassium carbonate (2.0 eq), and 20 mL of anhydrous acetone.
-
Expert Insight: K₂CO₃ is a mild base sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. Anhydrous acetone is used as it is a polar aprotic solvent that promotes Sₙ2 reactions and readily dissolves the reactants.
-
-
Reagent Addition: Add this compound (1.2 eq) to the stirring suspension.
-
Expert Insight: A slight excess of the alkylating agent ensures the complete consumption of the limiting phenolic starting material.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 60 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed (typically 4-8 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the solid K₂CO₃ and potassium iodide byproduct, washing the filter cake with a small amount of acetone. c. Concentrate the filtrate using a rotary evaporator to remove the acetone. d. Partition the residue between diethyl ether (30 mL) and water (20 mL). e. Wash the organic layer sequentially with 1M NaOH (2 x 15 mL) to remove any unreacted phenol, and then with saturated brine (1 x 20 mL) to remove residual water and base. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-(4-acetoxybutoxy)chlorobenzene.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application Protocol 2: N-Alkylation for PET Radiotracer Precursor Synthesis
This protocol describes the alkylation of a secondary amine, a key step in synthesizing precursors for Positron Emission Tomography (PET) radiotracers. The final product can then be de-acetylated and radiolabeled in a subsequent step.
5.1. Materials and Equipment
| Reagents | Specifications | Equipment |
| N-methyl-4-aminopyridine | ≥98% purity | Schlenk flask (25 mL) |
| This compound | ≥96% purity | Syringes and needles |
| Cesium Carbonate (Cs₂CO₃) | ≥99% purity | Inert gas line (N₂ or Ar) |
| Acetonitrile (MeCN) | Anhydrous | Magnetic stir plate & stir bar |
| Ethyl Acetate | ACS Grade | TLC plates and chamber |
| Saturated NaHCO₃ | Rotary evaporator |
5.2. Reaction Scheme
Caption: N-alkylation reaction scheme.
5.3. Step-by-Step Protocol
-
Setup: Add N-methyl-4-aminopyridine (1.0 eq) and cesium carbonate (1.5 eq) to a 25 mL Schlenk flask. Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.
-
Expert Insight: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and CO₂. Cs₂CO₃ is a stronger base than K₂CO₃ and is highly effective for N-alkylation reactions, enhancing the nucleophilicity of the amine. Acetonitrile is an excellent polar aprotic solvent for this transformation.
-
-
Reagent Addition: Add 10 mL of anhydrous acetonitrile via syringe, followed by this compound (1.1 eq), also via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 60 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Trustworthiness: Reaction monitoring is a self-validating step. A successful reaction will show the disappearance of the starting amine and the appearance of a new, less polar product spot on the TLC plate.
-
-
Work-up: a. After cooling, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of celite to remove inorganic salts. b. Wash the filtrate with saturated aqueous NaHCO₃ (2 x 15 mL) and then brine (1 x 15 mL). c. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the residue by flash chromatography (silica gel, e.g., dichloromethane/methanol gradient) to yield the desired precursor. Confirm structure and purity via NMR and high-resolution mass spectrometry (HRMS). This precursor is now ready for the final deprotection and radiolabeling steps.[13][14][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive nucleophile (insufficiently deprotonated).2. Reagent degradation (old this compound).3. Insufficient temperature/time. | 1. Use a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃) or a more polar solvent (e.g., DMF).2. Use a fresh bottle of the reagent or purify by passing through a short plug of alumina.3. Increase reaction temperature or time, monitoring carefully by TLC. |
| Incomplete Reaction | 1. Stoichiometry imbalance.2. Poor solubility of reactants. | 1. Add a small additional charge of this compound (e.g., 0.2 eq) and continue heating.2. Try a different solvent system (e.g., DMF) that better solubilizes all components. |
| Formation of Side Products | 1. Over-alkylation (for di-functional nucleophiles).2. Hydrolysis of the acetate ester. | 1. Use an excess of the nucleophile relative to the alkylating agent.2. Ensure anhydrous conditions. If hydrolysis is unavoidable, the resulting alcohol may be the desired product. |
References
- 1. 40596-44-9 CAS Manufactory [m.chemicalbook.com]
- 2. PubChemLite - this compound (C6H11IO2) [pubchemlite.lcsb.uni.lu]
- 3. Page loading... [guidechem.com]
- 4. This compound | CAS: 40596-44-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. chembk.com [chembk.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound, 96%, stab. with copper | Fisher Scientific [fishersci.ca]
- 8. fishersci.com [fishersci.com]
- 9. This compound, 96%, stab. with copper 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. H31826.09 [thermofisher.com]
- 11. e2ccb-ny.safeschoolssds.com [e2ccb-ny.safeschoolssds.com]
- 12. benchchem.com [benchchem.com]
- 13. On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Reaction Yields with 4-Iodobutyl Acetate
Welcome to the technical support center for 4-Iodobutyl Acetate applications. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges and optimize your reaction outcomes. This guide is structured in a question-and-answer format to directly address the issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: I'm getting a low yield in my reaction with this compound. What are the most common culprits and what is a good general troubleshooting strategy?
A1: Low yields with this compound, a highly effective alkylating agent, typically stem from a few key areas: reagent quality, reaction conditions, and competing side reactions. As a primary alkyl iodide, it is primed for bimolecular nucleophilic substitution (Sₙ2) reactions, but success hinges on controlling the variables.
Primary Causes of Low Yield:
-
Reagent Purity and Stability: this compound can degrade over time, especially when exposed to light, releasing iodine and forming impurities[1]. Ensure you are using a high-purity reagent, which is often stabilized with copper[2]. The purity of your nucleophile, solvent, and base is equally critical[3].
-
Presence of Water: Sₙ2 reactions involving anionic nucleophiles (like alkoxides or deprotonated amines) are highly sensitive to moisture. Water can protonate your nucleophile, rendering it inactive, and can also react with strong bases[4].
-
Suboptimal Solvent Choice: The solvent plays a profound role in an Sₙ2 reaction's kinetics. Using a polar protic solvent instead of a polar aprotic one is a very common mistake that drastically reduces reaction rates[5][6].
-
Incorrect Base: The base must be strong enough to fully deprotonate your nucleophile but not so strong or sterically hindered that it promotes the E2 elimination side reaction.
-
Competing Side Reactions: The primary competing pathway is elimination (E2), which produces but-3-en-1-yl acetate. Hydrolysis of the acetate ester can also occur under harsh basic or acidic conditions.
A logical troubleshooting workflow is essential. The following diagram outlines a decision-making process to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low-yield reactions.
Q2: How do I choose the optimal solvent for my Sₙ2 reaction with this compound?
A2: This is one of the most critical decisions for achieving a high yield. For a typical Sₙ2 reaction with an anionic nucleophile, polar aprotic solvents are strongly recommended.
-
Why Polar Aprotic? Solvents like DMF, DMSO, and acetonitrile excel because they can dissolve the ionic nucleophile (by solvating the cation) but do not form strong hydrogen bonds with the anion. This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate[5][6][7].
-
Why Not Polar Protic? Solvents like water, ethanol, or methanol will form a "cage" of hydrogen bonds around the anionic nucleophile. This stabilizes the nucleophile, increases the activation energy of the reaction, and significantly slows it down[5][8].
The table below summarizes the impact of solvent choice on Sₙ2 reaction rates.
| Solvent Class | Examples | Interaction with Nucleophile (Nu⁻) | Effect on Sₙ2 Rate |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Weak dipole-ion interactions; Nu⁻ is poorly solvated and highly reactive. | Greatly Accelerated |
| Polar Protic | Water, Ethanol, Methanol | Strong hydrogen bonding; Nu⁻ is heavily solvated and less reactive. | Greatly Decelerated |
| Non-Polar | Hexane, Toluene, Benzene | Poor solubility for most ionic nucleophiles. | Very Slow / No Reaction |
The following diagram illustrates the mechanistic difference in solvation.
Caption: Solvation of nucleophiles in different solvent types.
Q3: My Williamson ether synthesis (O-alkylation) is not working well. What specific steps should I take?
A3: The Williamson ether synthesis is a classic Sₙ2 reaction and is highly effective with this compound, provided the protocol is robust[9][10]. Failure usually points to incomplete deprotonation of the alcohol or unfavorable reaction conditions.
Key Optimization Points:
-
Choice of Base: The pKa of your alcohol determines the required base strength. For simple primary or secondary alcohols, sodium hydride (NaH) is an excellent choice as it provides irreversible deprotonation[4]. For phenols or more acidic alcohols, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.
-
Anhydrous Conditions: This cannot be overstated. Use flame-dried glassware, an inert atmosphere (Nitrogen or Argon), and anhydrous solvents. Any trace of water will quench the NaH or the resulting alkoxide[4].
-
Order of Addition: Add the alcohol solution slowly to a suspension of the base (e.g., NaH) in the solvent. Wait for hydrogen evolution to cease completely before adding the this compound. This ensures the alkoxide is fully formed before the electrophile is introduced.
-
Temperature Control: The deprotonation is often done at 0 °C for safety and control. The subsequent alkylation can typically be run at room temperature or with gentle heating (e.g., 40-60 °C) to increase the rate[4][11].
Protocol: Optimized Williamson Ether Synthesis
-
Setup: Under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to a flame-dried round-bottom flask containing anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C. Slowly add a solution of your alcohol (1.0 eq.) in anhydrous DMF dropwise.
-
Stirring: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of H₂ gas stops.
-
Alkylation: Cool the reaction mixture back to 0 °C and add this compound (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC. If the reaction is sluggish, heat gently to 50 °C.
-
Workup: Carefully quench the reaction by slowly adding it to a beaker of ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography[12].
Q4: I'm observing a significant byproduct that seems to be from elimination. How can I favor substitution over elimination?
A4: While this compound is a primary iodide and thus heavily favors substitution, elimination (E2) can become a competitive pathway under certain conditions, particularly with a strong, sterically hindered base.
Caption: Competing Sₙ2 Substitution and E2 Elimination pathways.
Strategies to Minimize Elimination:
-
Base/Nucleophile Choice: Use a nucleophile that is a relatively weak base. If a strong base is required for deprotonation, ensure it is not sterically hindered. For example, use sodium hydride (NaH) or potassium carbonate (K₂CO₃) instead of potassium tert-butoxide (t-BuOK).
-
Temperature: Lowering the reaction temperature will favor the substitution pathway, which has a lower activation energy than elimination. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Concentration: Use the minimum effective concentration of the base/nucleophile.
Q5: Is there a risk of the acetate group being cleaved during my reaction? How can I prevent this?
A5: Yes, the acetate ester is susceptible to hydrolysis under either strongly basic or acidic conditions. If your reaction requires a strong base like NaOH or NaH for an extended period at high temperatures, or if your workup involves a strong acid or base wash, you risk cleaving the ester to form 4-iodobutanol.
Mitigation Strategies:
-
Use Non-Hydrolytic Bases: Prefer bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic amines like triethylamine (TEA) or DIPEA where possible[13]. If a very strong base is needed, use NaH for the initial deprotonation and ensure the reaction is not heated excessively for long periods.
-
Careful Workup: Quench the reaction with a mild reagent like saturated ammonium chloride (NH₄Cl) solution or cold water instead of strong acids. Perform any necessary washes with dilute, weak acids or bases (e.g., dilute NaHCO₃ solution).
-
Protecting Group Strategy: In a multi-step synthesis where the acetate is not desired in the final product or is too labile, consider using a more robust protecting group for the alcohol, such as a benzyl (Bn) or silyl (e.g., TBS) ether[14][15].
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 96%, stab. with copper | Fisher Scientific [fishersci.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. francis-press.com [francis-press.com]
- 10. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Common side reactions and byproducts with 4-Iodobutyl acetate
Welcome to the technical support guide for 4-Iodobutyl acetate (CAS: 40596-44-9). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when handling and using this versatile alkylating agent. As a primary alkyl iodide, this compound is an effective reagent in various nucleophilic substitution reactions, but its utility can be compromised by specific side reactions and degradation pathways. This guide provides in-depth, causality-driven answers to frequently asked questions and offers robust troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Observation 1: My this compound is brown or darkens over time. Is it still usable?
Question: I received a bottle of this compound that was a pale yellow, but after a few uses, it has turned noticeably brown. What causes this color change, and can I still use the reagent for my reaction?
Answer:
This is the most common observation with alkyl iodides. The brown discoloration is due to the decomposition of the compound, which releases elemental iodine (I₂).[1][2]
-
Causality (The "Why"): The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. This inherent instability makes alkyl iodides, including this compound, susceptible to degradation upon exposure to light, heat, or trace impurities. The decomposition is a radical process that liberates iodine, which has a characteristic brown color in solution. Commercial suppliers often add a stabilizer, such as copper powder, to scavenge trace amounts of HI or I₂ that can catalyze further decomposition.[3]
-
Troubleshooting & Protocol:
-
Assess the Severity: A pale yellow to light brown color often indicates minor decomposition, and the reagent may still be suitable for many applications, especially if used in excess. However, a dark brown or black color signifies significant degradation, and using it will likely lead to lower yields and purification difficulties.
-
Purification Step - Iodine Removal: If the discoloration is moderate, you can purify the reagent before use.
-
Dissolve the this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate ion reduces the colored I₂ to colorless iodide ions (I⁻).
-
Continue washing until the organic layer is colorless.
-
Wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Prevention: Store this compound in an amber glass bottle, under an inert atmosphere (argon or nitrogen), and in a refrigerator or freezer to minimize thermal and photo-decomposition.[1]
-
Observation 2: I'm getting a significant amount of an alkene byproduct in my alkylation reaction.
Question: I am using this compound to alkylate a nucleophile, but my NMR and GC-MS data show a significant byproduct with a mass corresponding to the loss of HI. How can I avoid this?
Answer:
You are observing the result of a competing elimination reaction (E2) which produces but-3-en-1-yl acetate. While primary alkyl halides like this compound are predisposed to favor the desired SN2 substitution, the E2 pathway can become significant under certain conditions.[4][5]
-
Causality (The "Why"): The competition between SN2 and E2 pathways is dictated by several factors, primarily the nature of the base/nucleophile, the solvent, and the temperature.
-
Base Strength & Steric Hindrance: Strong, sterically hindered (bulky) bases (e.g., potassium tert-butoxide, DBU) are more likely to act as bases rather than nucleophiles. They preferentially abstract a proton from the beta-carbon, initiating the E2 elimination, because it is sterically more accessible than the electrophilic alpha-carbon required for SN2 attack.[6]
-
Temperature: Higher reaction temperatures favor elimination over substitution. Elimination reactions have a higher activation energy but also result in a greater increase in entropy (one molecule breaks into two or more), making them more favorable at elevated temperatures.
-
Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anion relatively free to act as a nucleophile.[7]
-
Below is a workflow diagram to help you select conditions that favor the desired SN2 alkylation over the E2 side reaction.
Caption: Decision workflow for favoring SN2 over E2 reactions.
| Parameter | Condition Favoring SN2 (Alkylation) | Condition Favoring E2 (Elimination) | Rationale |
| Base/Nucleophile | Weakly basic, non-hindered (e.g., K₂CO₃, NaH, primary amines) | Strongly basic, sterically hindered (e.g., t-BuOK, LDA, DBU) | Bulky bases preferentially abstract a β-proton due to steric hindrance at the α-carbon.[6] |
| Temperature | Low to ambient temperature | Elevated temperatures (reflux) | Elimination has a higher activation energy and is entropically favored, thus benefiting more from increased heat.[5] |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetone) | Less polar or protic solvents with strong bases | Polar aprotic solvents stabilize the transition state of SN2 reactions effectively.[7][8] |
Observation 3: My reaction is wet, and I see 4-Iodobutanol as an impurity.
Question: During workup, I noticed a more polar spot on my TLC plate. After purification and analysis, I've identified it as 4-Iodobutanol. Where did this come from?
Answer:
The presence of 4-Iodobutanol is a clear indication of ester hydrolysis.[9]
-
Causality (The "Why"): The acetate ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield an alcohol (4-Iodobutanol) and a carboxylate (acetate). This reaction can be catalyzed by either acid or base and will proceed, albeit slowly, in the presence of just water.[10][11] If your reaction conditions are strongly acidic or basic, or if there is significant water in your solvents or reagents, hydrolysis is a likely side reaction.
-
Troubleshooting & Protocol:
-
Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly before use. If using a base like sodium hydride (NaH), ensure it is fresh and has been handled under inert conditions to avoid quenching with moisture, which produces NaOH and can promote hydrolysis.
-
Workup Considerations: During aqueous workup, minimize the contact time, especially if the solution is acidic or basic. Promptly neutralize the reaction mixture before extraction.
-
Purification: 4-Iodobutanol can typically be separated from the less polar this compound product using standard column chromatography on silica gel.
-
Caption: The hydrolysis side reaction of this compound.
Observation 4: I am preparing this compound via a Finkelstein reaction and my yields are low.
Question: I am synthesizing this compound from 4-bromobutyl acetate and sodium iodide in acetone, but my yield is consistently below 70%. What side reactions could be occurring?
Answer:
The Finkelstein reaction is an equilibrium process that relies on Le Châtelier's principle to drive it to completion.[12] Low yields can often be attributed to an incomplete reaction or side reactions involving the starting material or product.
-
Causality (The "Why"): The classic Finkelstein reaction involves treating an alkyl chloride or bromide with sodium iodide in acetone. The reaction is driven forward because sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not and precipitates out of solution.[7]
-
Incomplete Precipitation: If the NaBr byproduct does not fully precipitate (e.g., due to water contamination in the acetone, which increases NaBr solubility), the reverse reaction can occur, leading to a lower yield of the desired iodide.
-
Elimination of Starting Material: The starting material, 4-bromobutyl acetate, can also undergo elimination under the reaction conditions, especially if the reaction is heated for extended periods, to form but-3-en-1-yl acetate. Iodide itself can act as a base, although it is a weak one.
-
-
Troubleshooting & Protocol:
-
Use Anhydrous Acetone: Ensure your acetone is thoroughly dry. The presence of water will dissolve the NaBr byproduct, inhibiting the forward reaction.
-
Use Excess NaI: Using a slight excess of sodium iodide (e.g., 1.5 equivalents) can help push the equilibrium towards the product side.[8]
-
Monitor Reaction Time: Over-extending the reaction time, especially at reflux, can lead to increased elimination or other degradation byproducts. Monitor the reaction by TLC or GC to determine the point of maximum conversion.
-
Check Starting Material Purity: Ensure your starting 4-bromobutyl acetate is pure and free from acidic impurities that could catalyze side reactions.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. This compound, 96%, stab. with copper | Fisher Scientific [fishersci.ca]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 8. Finkelstein Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the indoxyl acetate hydrolysis test for the differentiation of Campylobacters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kirj.ee [kirj.ee]
- 12. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
Technical Support Center: Purification of Products from 4-Iodobutyl Acetate Reactions
Welcome to the technical support center for the purification of products derived from 4-iodobutyl acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions to ensure the integrity and purity of your synthesized compounds. Our approach is rooted in a deep understanding of reaction mechanisms and purification principles, aiming to empower you with the knowledge to troubleshoot and optimize your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My crude product containing this compound is a dark brown or purple color. What causes this, and how can I remove the color?
A1: The discoloration is almost certainly due to the presence of elemental iodine (I₂), a common impurity in reactions involving alkyl iodides.[1] this compound itself is light-sensitive and can decompose over time, releasing iodine.[2][3] This decomposition can be accelerated by heat and exposure to light.
Troubleshooting and Protocol:
To remove the iodine, a simple and effective method is to wash the crude product with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1] These reagents react with iodine to form colorless and water-soluble iodide salts, which can then be easily separated in an aqueous wash.
Experimental Protocol: Decolorization of Crude this compound
-
Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add a 5-10% aqueous solution of sodium thiosulfate.
-
Shake the funnel gently, periodically venting to release any pressure. The brown/purple color of the organic layer should fade.
-
Continue washing with fresh portions of the sodium thiosulfate solution until the organic layer is colorless.
-
Wash the organic layer with water, followed by a wash with saturated sodium chloride solution (brine) to aid in the removal of water.[4]
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent, and concentrate the solution under reduced pressure to obtain the decolorized product.
Q2: I've performed a Finkelstein reaction to synthesize this compound from 4-bromobutyl acetate. What are the expected byproducts, and how do I purify my product?
A2: The Finkelstein reaction is an Sₙ2 reaction that involves the exchange of a halogen.[5] In your case, you are substituting bromide with iodide. The primary byproduct is the salt formed from the displaced halide and the cation of your iodide source (e.g., sodium bromide if you used sodium iodide).[5]
Common Impurities and Purification Strategy:
-
Unreacted Starting Material: 4-bromobutyl acetate may remain if the reaction does not go to completion.
-
Sodium Bromide (or other salt): This is generally insoluble in the acetone solvent typically used for this reaction and precipitates out, driving the reaction forward.[5]
-
Solvent: Residual acetone.
Purification Workflow:
A typical purification involves filtration followed by an aqueous workup and distillation.
Q3: After reacting this compound with an amine, I have a complex mixture. What is the best way to isolate my desired N-alkylated product?
A3: Reactions of this compound with amines are classic nucleophilic substitution reactions. The complexity of the resulting mixture often depends on the nature of the amine (primary, secondary, or tertiary) and the reaction conditions.
Potential Side Products and Purification Challenges:
-
Over-alkylation: Primary amines can be di-alkylated, and secondary amines can form quaternary ammonium salts.
-
Unreacted Starting Materials: Both the amine and this compound may be present.
-
Iodide Salts: The reaction will produce an iodide salt of the protonated amine.
Recommended Purification Techniques:
-
Acid-Base Extraction: This is a powerful technique to separate basic, acidic, and neutral compounds.[6]
-
To remove unreacted amine: Wash the reaction mixture (dissolved in an organic solvent) with a dilute acid solution (e.g., 1 M HCl). The amine will be protonated and move into the aqueous layer.
-
To isolate a basic product: If your product is an amine, you can first wash with water to remove any salts, then extract the organic layer with a dilute acid. The product will move to the aqueous layer. This aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
-
-
Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.[7] For amine-containing compounds, it is often beneficial to add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to prevent streaking on the silica gel.[7] A common solvent system would be a gradient of ethyl acetate in hexanes.[8][9]
Troubleshooting Guides
Troubleshooting Low Yields in Purification
| Symptom | Potential Cause | Recommended Solution |
| Significant loss of product during aqueous workup. | The product may have some water solubility. | Minimize the volume of aqueous washes. Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the organic product in the aqueous layer.[4] |
| Emulsion formation during extraction. | Add a small amount of brine to help break the emulsion. If persistent, filter the mixture through a pad of Celite. | |
| Product decomposition during distillation. | This compound and related alkyl iodides can be thermally unstable. | Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound.[2][10] Ensure the distillation apparatus is protected from light. The addition of a small piece of copper wire can help stabilize alkyl iodides during storage and potentially during distillation by reacting with any formed iodine.[11] |
| Low recovery after column chromatography. | The product may be strongly adsorbed onto the silica gel. | For basic compounds, add a small amount of triethylamine or pyridine to the mobile phase.[7] For acidic compounds, a small amount of acetic acid can be added, but care must be taken during solvent removal.[7] |
| The chosen solvent system may not be optimal. | Perform thorough TLC analysis to determine the ideal solvent system that provides good separation and an Rf value of approximately 0.3 for the desired compound.[7] |
Visualizing the Purification Workflow for Post-Reaction Cleanup
The following diagram illustrates a general purification workflow for a reaction product of this compound.
Caption: General purification workflow for this compound reaction products.
Q4: Can I use distillation to purify this compound? What are the key parameters to consider?
A4: Yes, vacuum distillation is a suitable method for purifying this compound, especially for removing non-volatile impurities.[2]
Key Considerations for Distillation:
-
Vacuum: Due to its relatively high boiling point (94-95 °C at 5.5 mm Hg), vacuum distillation is necessary to prevent decomposition at atmospheric pressure.[10][12]
-
Temperature Control: Use a well-controlled heating mantle and monitor the vapor temperature closely. Overheating can lead to decomposition.
-
Light Sensitivity: As this compound is light-sensitive, it is advisable to wrap the distillation flask and receiving flask in aluminum foil to protect the compound from light during the process.[2][3]
-
Stabilizer: Commercial this compound is often stabilized with copper.[13] Adding a small piece of copper wire or a few copper turnings to the distillation flask can help prevent decomposition by scavenging any iodine that may form.[11]
Q5: What are the best practices for storing purified this compound and its derivatives?
A5: Proper storage is crucial to maintain the purity of alkyl iodides.
Storage Recommendations:
-
Temperature: Store in a refrigerator or freezer to slow down decomposition.[3]
-
Light: Protect from light by storing in an amber bottle or a clear bottle wrapped in aluminum foil.[2][3]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Stabilizer: Adding a small piece of copper wire or a drop of mercury can help stabilize the compound by reacting with any iodine that forms upon decomposition.[1][11]
References
- 1. orgsyn.org [orgsyn.org]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. Video: Extraction - Concept [jove.com]
- 7. Chromatography [chem.rochester.edu]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. This compound | CAS: 40596-44-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 11. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 12. This compound CAS#: 40596-44-9 [m.chemicalbook.com]
- 13. This compound, 96%, stab. with copper | Fisher Scientific [fishersci.ca]
Technical Support Center: Optimizing Temperature and Reaction Time for 4-Iodobutyl Acetate Alkylations
Welcome to the technical support center for optimizing alkylation reactions using 4-iodobutyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for your experiments. Here, we will delve into the nuances of reaction optimization, focusing on temperature and time, and address common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for alkylation reactions with this compound?
A1: The optimal temperature for alkylation with this compound is highly dependent on the nucleophilicity of your substrate and the solvent used. For many common N-alkylation and O-alkylation reactions, a good starting point is room temperature, gradually increasing the temperature as needed. Many N-alkylation reactions are heated to reflux in solvents like acetonitrile (approximately 82°C) to drive the reaction to completion[1]. For less reactive nucleophiles, temperatures may need to be raised to 80-100°C in higher-boiling solvents like DMF[2]. However, it is crucial to be aware that higher temperatures can promote side reactions, such as elimination.
Q2: How long should I run my alkylation reaction with this compound?
A2: Reaction times can vary significantly, from a few hours to 24-48 hours[1][2]. The best practice is to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS)[2][3][4]. Monitoring allows you to determine when the starting material has been consumed and to avoid prolonged reaction times at elevated temperatures, which can lead to the formation of byproducts. For some protocols, a reaction time of 12-24 hours at room temperature is suggested[2].
Q3: What are the best solvents for alkylation with this compound?
A3: Polar aprotic solvents are generally the best choice for SN2 reactions with this compound as they can enhance the nucleophilicity of anionic nucleophiles[5]. Commonly used solvents include acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[4][5]. Acetonitrile is a good starting point for many reactions[1][6]. For reactions involving strong bases like sodium hydride, anhydrous tetrahydrofuran (THF) or DMF are often employed[2][4].
Q4: What is the primary mechanism for alkylation with this compound?
A4: The primary mechanism for alkylation with this compound, a primary alkyl iodide, is the SN2 (Substitution Nucleophilic Bimolecular) reaction. This is a single-step process where the nucleophile attacks the carbon atom bearing the iodine, and the iodide ion leaves simultaneously.
Q5: Is this compound stable?
A5: this compound is a reactive alkylating agent and should be handled with care. It is often supplied stabilized with copper[6]. It is also light-sensitive and should be stored in a cool, dark place. The C-I bond is weaker than C-Br and C-Cl bonds, making alkyl iodides more reactive in SN2 reactions, but also potentially less stable over long-term storage.
Troubleshooting Guide
This section addresses specific issues that may arise during your alkylation experiments with this compound.
Issue 1: Low or No Product Yield
A common frustration in synthesis is a low yield of the desired product. Several factors could be at play when using this compound.
-
Insufficient Nucleophile Activation: For many nucleophiles (e.g., amines, phenols, thiols), deprotonation by a suitable base is necessary to generate the more reactive nucleophilic anion.
-
Solution: Ensure your base is strong enough to deprotonate your substrate fully. For weakly acidic nucleophiles, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary. For reactions with NaH, it is common to stir the substrate and base for 30-60 minutes before adding the this compound to ensure complete deprotonation[4].
-
-
Sub-optimal Temperature: The reaction may be too slow at room temperature.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress. For many N-alkylation reactions, refluxing in acetonitrile is effective[1].
-
-
Poor Solubility: If your reactants are not fully dissolved, the reaction rate will be significantly reduced.
-
Solution: Choose a solvent that effectively dissolves both your substrate and the alkylating agent. DMF and DMSO are excellent solvents for a wide range of reactants[5].
-
-
Degraded this compound: As a reactive alkyl iodide, this compound can degrade over time, especially if not stored properly.
-
Solution: Use fresh or properly stored this compound. If degradation is suspected, consider purifying the reagent before use.
-
Issue 2: Formation of Multiple Products
The appearance of unexpected spots on your TLC plate or extra peaks in your GC/LC-MS can indicate the formation of byproducts.
-
Di-alkylation: If your nucleophile has multiple reactive sites, or if the mono-alkylated product is more nucleophilic than the starting material, di-alkylation can occur.
-
Solution: Use a molar excess of your nucleophilic substrate relative to this compound. This statistically favors mono-alkylation[5].
-
-
Elimination (E2) Reaction: This is a common competing side reaction, especially with strong, bulky bases and at higher temperatures. The E2 reaction will produce 4-acetoxy-1-butene.
-
Solution: Use a less sterically hindered base. If possible, run the reaction at a lower temperature for a longer time. Chlorides tend to give more elimination than iodides, so the use of an iodide is already a step in the right direction to minimize this side reaction[3].
-
-
Hydrolysis of the Acetate Ester: Under strongly basic or aqueous basic conditions, the ester group of this compound or the product can be hydrolyzed to the corresponding alcohol.
-
Solution: If possible, use non-aqueous conditions and a non-nucleophilic base. If aqueous workup is necessary, perform it at low temperatures and as quickly as possible. If ester hydrolysis is unavoidable, consider a protection-alkylation-deprotection strategy. The kinetics of alkaline hydrolysis of butyl acetate have been studied and are dependent on temperature and pH[7][8].
-
Issue 3: Reaction Stalls or Does Not Go to Completion
Sometimes a reaction will start but fail to consume all the starting material.
-
Reversible Reaction: While SN2 reactions with alkyl iodides are generally considered irreversible, under certain conditions, the iodide leaving group can act as a nucleophile and displace the newly attached nucleophile.
-
Solution: This is less common but can be influenced by the relative nucleophilicity of your substrate and the iodide ion in the chosen solvent. Ensuring the reaction goes to completion by using a slight excess of the alkylating agent can help.
-
-
Base Insolubility: Some inorganic bases, like potassium carbonate, have low solubility in organic solvents.
-
Solution: While complete dissolution is not always necessary, vigorous stirring is crucial to ensure a sufficient concentration of the deprotonated nucleophile. Alternatively, a more soluble base or a different solvent can be used.
-
Data Presentation
The following table provides general starting conditions for alkylation reactions with this compound based on common laboratory practices for similar primary alkyl iodides.
| Parameter | N-Alkylation (e.g., Imidazoles, Amines) | O-Alkylation (e.g., Phenols) |
| Base | K₂CO₃, Cs₂CO₃, NaH, Triethylamine | K₂CO₃, Cs₂CO₃, NaH |
| Solvent | Acetonitrile, DMF, THF | Acetonitrile, DMF, Acetone |
| Temperature | Room Temperature to 80°C[3] | Room Temperature to 60°C |
| Reaction Time | 4 - 24 hours[1][3] | 2 - 12 hours |
| Stoichiometry | 1.0 eq Nucleophile, 1.1-1.2 eq Base, 1.1 eq this compound | 1.0 eq Nucleophile, 1.1-1.5 eq Base, 1.1 eq this compound |
Note: These are general guidelines and may require optimization for your specific substrate.
Experimental Protocols
General Protocol for N-Alkylation of an Imidazole Derivative
This protocol is adapted from established procedures for the N-alkylation of imidazoles[4].
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the imidazole substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq)[4].
-
Add anhydrous acetonitrile to the flask (10-20 mL per mmol of imidazole).
-
Stir the suspension vigorously at room temperature.
-
Add this compound (1.2 eq) dropwise to the stirred suspension[4].
-
Heat the reaction mixture to 50-80°C and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol is a standard procedure for the Williamson ether synthesis.
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq) in anhydrous DMF (5-10 mL per mmol of phenol).
-
Add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60°C if necessary, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography if necessary.
Mandatory Visualizations
Caption: The SN2 reaction mechanism for this compound alkylation.
References
Technical Support Center: A Researcher's Guide to 4-Iodobutyl Acetate Stability
Welcome to our dedicated technical resource for 4-Iodobutyl acetate. This guide is crafted for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Our goal is to provide you with the technical insights and practical troubleshooting strategies necessary to ensure the stability and integrity of this compound in your critical experiments.
Part 1: The Chemical Vulnerability of this compound
This compound is a bifunctional molecule, containing both an ester and a primary alkyl iodide. This combination, while synthetically useful, also presents inherent stability challenges. The primary mode of degradation is the release of elemental iodine (I₂), which is responsible for the characteristic discoloration of the product over time. This process can be initiated or accelerated by several factors, including exposure to light, heat, and atmospheric oxygen. The ester functional group is also susceptible to hydrolysis, particularly in the presence of moisture, which can lead to the formation of 4-iodobutanol and acetic acid.
Part 2: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems
This section addresses the most frequent inquiries our application scientists receive regarding this compound.
FAQ 1: My previously colorless this compound has developed a yellow or brown tint. Can I still use it?
This is the most common observation and is a clear visual indicator of degradation. The color is due to the formation of elemental iodine (I₂).[1] While a faintly colored solution might be acceptable for some robust, non-critical applications, it is a definitive sign of reduced purity. For sensitive applications, such as those in pharmaceutical development, using a discolored reagent is strongly discouraged as the iodine and other degradation byproducts can lead to unpredictable side reactions and impurities in your final product. We recommend a purity assessment before use.
FAQ 2: What are the definitive storage conditions to maximize the shelf-life of this compound?
To mitigate degradation, stringent storage protocols are essential. The following conditions are recommended based on the compound's chemical properties.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the kinetic rate of decomposition reactions.[1] |
| Light | Protection from light (Amber vial/bottle) | This compound is light-sensitive; UV radiation can catalyze the homolytic cleavage of the C-I bond, initiating radical degradation pathways.[1][2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the iodide and hydrolysis of the ester by displacing oxygen and atmospheric moisture.[3] |
| Container | Tightly sealed, original container | Prevents exposure to air and moisture.[4] For long-term storage of larger quantities, aliquoting into smaller, inert-gas-flushed vials is recommended to minimize repeated exposure of the bulk material. |
| Stabilizer | Store as supplied (often with copper) | Some commercial grades are supplied with a copper stabilizer to scavenge any free iodine that forms, thus slowing down the degradation process.[2][5] |
FAQ 3: I've noticed a fine precipitate or cloudiness in my this compound. What could this be?
Precipitate formation is a serious sign of advanced degradation. This can be due to the formation of less soluble polymeric byproducts or the reaction of degradation products with each other. The material is likely significantly impure and its use is not recommended.
Part 3: Troubleshooting Guide for Experimental Issues
This guide provides a logical workflow for diagnosing and resolving issues that may arise during reactions involving this compound.
Issue 1: Inconsistent or Low Reaction Yields
-
Hypothesis: The effective concentration of the active reagent is lower than calculated due to degradation.
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low reaction yields.
Issue 2: Appearance of Unexpected Spots on TLC or Peaks in LC-MS
-
Hypothesis: Impurities from the degraded this compound are being carried through the reaction and workup.
-
Diagnostic Steps:
-
Analyze the Starting Material: Run a GC-MS or LC-MS analysis on the this compound itself to identify the impurities.
-
Compare with Reaction Profile: Compare the impurity profile of the starting material with the unexpected peaks in your reaction mixture. Common degradation-derived impurities include 4-iodobutanol and various oligomers.
-
Solution: A fresh, high-purity bottle of the reagent is the most reliable solution. Purification of degraded material by distillation is often not practical or safe for most users due to the thermal sensitivity of the compound.
-
Part 4: Key Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A standard non-polar or medium-polarity column (e.g., DB-5 or DB-17) is typically suitable.
-
Sample Preparation: Prepare a dilute solution of your this compound sample in a high-purity solvent like ethyl acetate or dichloromethane (approx. 1 mg/mL).
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10-15°C per minute to 220°C.
-
Final Hold: Hold at 220°C for 5 minutes.
-
-
Analysis: Inject the sample. Purity is calculated based on the relative peak area of the this compound peak compared to the total area of all peaks in the chromatogram.
Protocol 2: Best Practices for Handling and Aliquoting
To preserve the integrity of a new bottle of this compound, follow this workflow.
Caption: Recommended workflow for aliquoting this compound.
References
Technical Support Center: Troubleshooting Low Conversion Rates in 4-Iodobutyl Acetate Reactions
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with 4-iodobutyl acetate reactions. This guide is structured to provide in-depth, field-proven insights into diagnosing and resolving issues of low conversion, drawing from established chemical principles and practical laboratory experience.
Troubleshooting Guide: Diagnosing and Resolving Low Conversion
This section addresses specific, common problems encountered during reactions with this compound. Each question is designed to guide you through a logical diagnostic process to identify the root cause of poor reaction performance and implement effective solutions.
Question 1: Why is my nucleophilic substitution reaction with this compound resulting in low yield or low conversion?
Low conversion in nucleophilic substitution is a frequent issue stemming from a variety of competing factors and suboptimal conditions. This compound is a primary alkyl iodide, which is generally an excellent substrate for S(_N)2 reactions.[1][2] However, several factors can undermine the desired outcome.
Potential Cause 1: Competing Elimination (E2) Reaction The most common side reaction for alkyl halides is elimination, which forms an alkene.[1][3] This is particularly prevalent when the nucleophile is also a strong base.[4]
-
Underlying Principle: The bimolecular elimination (E2) mechanism competes directly with the bimolecular nucleophilic substitution (S(_N)2) mechanism. Strong, sterically hindered bases preferentially abstract a proton from the beta-carbon, leading to the formation of a double bond and elimination of the iodide.[5][6] Elevated temperatures also significantly favor elimination over substitution.[1]
-
Troubleshooting Steps:
-
Evaluate Your Nucleophile/Base: If your nucleophile has a high pKa (conjugate acid pKa > 12), it is likely a strong enough base to promote the E2 reaction.[1] Bulky bases like potassium tert-butoxide are especially prone to causing elimination.[4][5]
-
Modify Reaction Temperature: Avoid high temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If necessary, start at room temperature or below and only warm gently if the reaction is too slow.
-
Reagent Choice: If possible, choose a nucleophile that is a weak base, such as azide, or use a salt of the nucleophile with a non-basic counter-ion in a polar aprotic solvent.
-
Potential Cause 2: Substrate Quality and Stability The purity and integrity of this compound are critical.
-
Underlying Principle: this compound is sensitive to light and can decompose over time, releasing iodine and forming impurities that can interfere with the reaction.[7][8] The presence of water can also lead to hydrolysis of the ester functional group.[9][10]
-
Troubleshooting Steps:
-
Verify Purity: Before use, check the purity of your this compound via NMR or GC. If it appears discolored (e.g., brown or violet), it may have decomposed.
-
Proper Storage: Store the reagent in a dark, cool, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[8][11]
-
Use Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use and that solvents are anhydrous, especially when using water-sensitive nucleophiles.
-
Potential Cause 3: Suboptimal Reaction Conditions The choice of solvent and reaction time can dramatically influence the outcome.
-
Underlying Principle: S(_N)2 reactions are favored in polar aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile). These solvents solvate the cation of the nucleophile salt but leave the anion (the nucleophile) relatively "bare" and highly reactive. In contrast, polar protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
Troubleshooting Steps:
-
Solvent Selection: If not already doing so, switch to a polar aprotic solvent. Acetone is often a good starting point for reactions with iodide leaving groups, as the resulting sodium or potassium iodide byproduct is often insoluble, driving the reaction forward (a principle used in the Finkelstein reaction).[12]
-
Monitor Reaction Progress: Do not rely on a fixed reaction time. Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the starting material has been consumed and to avoid potential product degradation from prolonged reaction times.
-
Question 2: My TLC analysis shows multiple new spots, and my desired product is a minor component. What are these byproducts?
The formation of multiple products points directly to side reactions. Identifying these byproducts is key to diagnosing the problem.
-
Likely Byproducts & Their Causes:
-
But-3-en-1-yl acetate: This is the product of β-elimination (E2). Its presence strongly suggests your conditions favor elimination (strong base, high temperature).[1][3]
-
4-Iodobutanol: This results from the hydrolysis of the acetate ester. This indicates the presence of water in your reaction mixture.[9][10]
-
Di-substituted Product: If your nucleophile has multiple reactive sites or can be deprotonated a second time, it might react twice with the alkyl halide.
-
Unreacted Starting Material: A prominent spot corresponding to this compound indicates an incomplete reaction.
-
-
Diagnostic Workflow:
-
Run a co-spot on your TLC plate with the this compound starting material to confirm its presence.
-
If you suspect hydrolysis, consider if your workup procedure involves water and if the byproduct could have formed at that stage.
-
If elimination is suspected, re-evaluate the basicity of your nucleophile and the reaction temperature as described in the previous question.
-
Question 3: The reaction starts but appears to stall before completion. What could be the cause?
A stalling reaction can be frustrating and may be caused by factors other than simple kinetics.
-
Potential Cause 1: Reagent Degradation
-
Explanation: Either the this compound or the nucleophile may not be stable under the reaction conditions over extended periods. This is particularly true for thermally sensitive or oxygen-sensitive reagents.
-
Solution: Monitor the reaction from the beginning to determine the point at which it stalls. If it stalls early, consider adding the sensitive reagent in portions throughout the reaction. Ensure the reaction is run under an inert atmosphere if reagents are air-sensitive.
-
-
Potential Cause 2: Product Insolubility or Inhibition
-
Explanation: The salt byproduct (e.g., NaI, KBr) or even the desired product might be insoluble in the reaction solvent. This can cause it to precipitate and coat the surface of other reactants, effectively halting the reaction.
-
Solution: Choose a solvent in which all components are reasonably soluble. In some cases, vigorous stirring can help, but a solvent change is often more effective.
-
-
Potential Cause 3: Reversible Reaction
-
Explanation: The reaction may be reaching equilibrium. This is common if the leaving group is a good nucleophile in its own right (iodide is an excellent nucleophile).
-
Solution: To drive the equilibrium toward the product, use a large excess of the nucleophile or remove a byproduct as it forms. For example, in the Finkelstein reaction, the precipitation of NaCl or NaBr from acetone drives the formation of the alkyl iodide.[12]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical process for troubleshooting low conversion rates.
Caption: A logical workflow for troubleshooting low conversion rates.
S(_N)2 vs. E2 Competing Pathways
Understanding the factors that tip the balance between substitution and elimination is crucial.
Caption: Factors influencing the competition between SN2 and E2 reactions.
Experimental Protocols
Protocol 1: General Procedure for S(_N)2 Reaction with this compound
This protocol provides a robust starting point for a typical nucleophilic substitution.
-
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (nitrogen or argon). Allow to cool to room temperature.
-
Reagent Addition:
-
To the flask, add the nucleophile (1.2 equivalents) and the chosen anhydrous polar aprotic solvent (e.g., acetone, DMF).
-
Stir the mixture to ensure dissolution or uniform suspension.
-
-
Substrate Addition: Add this compound (1.0 equivalent) to the flask via syringe, dropwise, at room temperature.
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress every 30-60 minutes using TLC (see Protocol 2).
-
If the reaction is slow, gently heat the mixture to 40-50°C. Avoid excessive heat to minimize elimination.
-
-
Work-up:
-
Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or distillation, depending on the physical properties of the product.
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Prepare TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
On the line, make three small spots: 'SM' (Starting Material), 'C' (Co-spot), and 'R' (Reaction Mixture).
-
Spot 'SM' with a dilute solution of this compound.
-
Spot 'R' with a small aliquot of the reaction mixture (quenched in a vial with a drop of water and diluted with a suitable solvent).
-
Spot 'C' with both the starting material and the reaction mixture on the same point.
-
-
Elution: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a staining solution (e.g., potassium permanganate or iodine).
-
Analysis: The disappearance of the starting material spot in the 'R' lane and the appearance of a new product spot indicates the reaction is progressing. The reaction is complete when the 'SM' spot is no longer visible in the 'R' lane.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A: this compound is light-sensitive and should be stored in an amber or foil-wrapped container in a cool, dark, and dry place.[7][8][11] For long-term storage, refrigeration and storage under an inert atmosphere (argon or nitrogen) are recommended to prevent degradation.
Q2: Which solvents are best for S(_N)2 reactions with this compound? A: Polar aprotic solvents are highly recommended.[1] Excellent choices include acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents enhance the nucleophilicity of anionic nucleophiles, accelerating the S(_N)2 reaction rate.
Q3: Can I use a stronger base like NaOH or KOH as my nucleophile? A: While hydroxide (OH⁻) can act as a nucleophile to produce 4-iodobutanol, it is also a strong base that will promote the competing E2 elimination reaction, especially at elevated temperatures.[1][4] To favor substitution, use milder conditions and lower temperatures. For the synthesis of ethers, it is better to use an alkoxide (RO⁻) generated from the corresponding alcohol and a base like sodium hydride (NaH), and to perform the reaction at a low temperature.
Q4: How does the iodide leaving group affect the reaction? A: Iodide is an excellent leaving group because it is a very weak base, making the C-I bond easy to break. This makes this compound highly reactive towards nucleophilic substitution. However, because iodide is also a good nucleophile, the reaction can sometimes be reversible.[12]
Summary of Key Parameters
| Parameter | Recommendation for S(_N)2 | Rationale |
| Nucleophile | Good nucleophile, weak base (e.g., N(_3)⁻, CN⁻, RCOO⁻) | Minimizes competing E2 elimination reaction.[4] |
| Temperature | Low to moderate (0°C to 50°C) | Elimination reactions are favored at higher temperatures.[1] |
| Solvent | Polar Aprotic (Acetone, DMF, Acetonitrile) | Enhances nucleophilicity of the attacking species. |
| Substrate | High purity, stored properly | Prevents side reactions from impurities and degradation products.[7][11] |
| Atmosphere | Inert (Nitrogen or Argon) | Protects sensitive reagents from air and moisture. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. Chapter 8: Elimination Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chemistry.coach [chemistry.coach]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. This compound CAS#: 40596-44-9 [m.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Evaluation of the indoxyl acetate hydrolysis test for the differentiation of Campylobacters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
- 12. web.pdx.edu [web.pdx.edu]
Technical Support Center: Phase-Transfer Catalysis for Enhanced 4-Iodobutyl Acetate Reactivity
Welcome to the technical support center for leveraging Phase-Transfer Catalysis (PTC) to enhance the reactivity of 4-iodobutyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during synthesis. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your reactions.
I. Frequently Asked Questions (FAQs)
Q1: What is Phase-Transfer Catalysis (PTC) and why is it beneficial for reactions with this compound?
A1: Phase-Transfer Catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1][2] Many nucleophiles are salts soluble in water but not in the organic solvents where substrates like this compound are dissolved.[3] A phase-transfer catalyst, often a quaternary ammonium or phosphonium salt, acts as a "shuttle" by forming an ion pair with the nucleophile.[4] This lipophilic ion pair can then travel into the organic phase to react with the this compound.[3]
The primary benefits of using PTC for this compound reactions include:
-
Increased Reaction Rates: By bringing the nucleophile into the same phase as the alkyl halide, the reaction rate is significantly accelerated.[5]
-
Milder Reaction Conditions: PTC often allows reactions to proceed at lower temperatures and with less aggressive bases.[6][7]
-
Avoidance of Harsh Solvents: It can eliminate the need for expensive or hazardous polar aprotic solvents like DMSO or DMF that are traditionally used to dissolve both reactants.[3][8]
-
Improved Yields and Purity: By promoting the desired reaction pathway, PTC can lead to higher product yields and fewer byproducts.[2]
Q2: How does the structure of this compound influence its reactivity in S(_N)2 reactions?
A2: this compound is a primary alkyl halide, which is generally well-suited for S(_N)2 reactions due to minimal steric hindrance at the carbon atom bonded to the leaving group.[9] The key features influencing its reactivity are:
-
Excellent Leaving Group: Iodide is an excellent leaving group because it is a large, highly polarizable anion, making the C-I bond weaker and more easily broken.
-
Ester Functionality: The acetate group is relatively stable and generally does not interfere with the S(_N)2 reaction at the other end of the butyl chain. However, under strongly basic or acidic conditions, hydrolysis of the ester can become a competing side reaction.
Q3: What are the main mechanisms of Phase-Transfer Catalysis?
A3: The two primary mechanisms are the Starks' extraction mechanism and the interfacial mechanism.[6][8]
-
Starks' Extraction Mechanism: In this model, the catalyst (Q⁺X⁻) exchanges its anion with a nucleophile (Y⁻) from the aqueous phase to form a new ion pair (Q⁺Y⁻).[8] This new, more lipophilic ion pair is extracted into the organic phase, where it reacts with the substrate (RX). The resulting catalyst-leaving group ion pair (Q⁺X⁻) then returns to the aqueous phase to repeat the cycle.[1] This is common for reactions involving inorganic nucleophiles.[10]
-
Interfacial Mechanism: This mechanism is often proposed for reactions where the catalyst is highly lipophilic and remains predominantly in the organic phase.[3] Anion exchange occurs at the interface between the two liquid phases.[6] This is particularly relevant for reactions involving the generation of organic anions, such as carbanions, at the interface.[10]
Q4: Can this compound degrade during a PTC reaction?
A4: Yes, this compound can be sensitive to certain conditions. It is noted as being light-sensitive and potentially irritating.[11] Under harsh basic conditions, the ester group can be hydrolyzed. Furthermore, iodide itself can sometimes "poison" the catalyst by forming a very stable ion pair with the quaternary ammonium cation, which hinders the transport of the desired nucleophile.[7]
II. Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low or No Reaction Conversion
| Potential Cause | Explanation | Troubleshooting Strategy |
| Inefficient Mass Transfer | The reaction rate is limited by the transfer of the nucleophile into the organic phase. This can be due to insufficient mixing or a poorly chosen catalyst. | Increase Agitation: Vigorous stirring increases the interfacial surface area between the phases, enhancing the transfer rate.[12][13] Using ultrasound can also be an effective method for agitation.[13] |
| Poor Catalyst Selection | The chosen phase-transfer catalyst may not be lipophilic enough to effectively transport the nucleophile into the organic phase. | Select a More Lipophilic Catalyst: For catalysts where the organic phase reaction is rate-determining, quaternary ammonium salts with a total carbon number (C#) between 16 and 32 are often effective.[7] Consider catalysts like tetrabutylammonium bromide (TBAB) or tetrahexylammonium bromide. |
| Catalyst Poisoning | The iodide leaving group can form a tight, unreactive ion pair with the catalyst, preventing it from shuttling the nucleophile.[7] | Switch to a Different Halide: If possible, consider using the analogous 4-bromobutyl acetate, as bromide is less likely to poison the catalyst than iodide.[7] |
| Hydration of Nucleophile | Water molecules can form a hydration shell around the nucleophile, reducing its reactivity.[1] | Use a Saturated Aqueous Solution: Increasing the salt concentration of the aqueous phase can help to "salt out" the nucleophile and reduce its hydration.[13] Solid-liquid PTC, where a solid salt is used instead of an aqueous solution, can also overcome this issue.[1] |
| Incorrect Solvent Choice | The organic solvent can influence both the transfer of the nucleophile and the intrinsic reaction rate.[13] | Optimize the Organic Solvent: Non-polar solvents like toluene are often used.[13] For some reactions, more polar solvents that are still immiscible with water, such as dichloromethane, can be beneficial, though they may increase the risk of emulsion formation.[13][14] |
Problem 2: Formation of Stable Emulsions
| Potential Cause | Explanation | Troubleshooting Strategy |
| High Catalyst Concentration | Phase-transfer catalysts have surfactant-like properties. At high concentrations, they can stabilize droplets of one phase within the other, leading to an emulsion.[14] | Reduce Catalyst Concentration: Use the lowest effective catalyst loading, typically in the range of 1-5 mol%.[14] |
| Intense Agitation | Very high stirring speeds can create extremely small droplets that are difficult to separate.[14] | Moderate Agitation Speed: Aim for a stirring speed (e.g., 300-500 rpm) that creates a good interfacial area without excessive shear forces.[14] |
| Unfavorable Phase Volume Ratio | The relative volumes of the aqueous and organic phases can impact emulsion stability.[14] | Adjust Phase Volumes: Experiment with different ratios of the organic to aqueous phase. |
| Reaction Byproducts | The reaction may generate surface-active byproducts that contribute to emulsion formation.[14] | Break the Emulsion During Workup: Add a saturated brine (NaCl) solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.[14] Gently swirling instead of vigorous shaking during extraction is also recommended.[14] |
Problem 3: Catalyst Decomposition or Instability
| Potential Cause | Explanation | Troubleshooting Strategy |
| High Temperature | Quaternary ammonium salts can decompose at elevated temperatures, especially in the presence of a strong base (Hofmann elimination).[1][13] | Lower the Reaction Temperature: Determine the lowest temperature at which a reasonable reaction rate can be achieved.[6] |
| Strongly Basic Conditions | Strong bases can degrade quaternary ammonium and phosphonium salts.[1] | Use a Milder Base: If the reaction allows, use a weaker base like potassium carbonate instead of sodium hydroxide. Choose a More Stable Catalyst: Phosphonium salts are generally more thermally stable than ammonium salts, although they can be less stable in basic conditions.[1] Crown ethers are very stable but are also more expensive and toxic.[1][6] |
III. Experimental Protocols & Methodologies
General Protocol for a Liquid-Liquid PTC Alkylation of a Phenol with this compound
This protocol provides a general framework. Specific concentrations, temperatures, and reaction times should be optimized for each specific nucleophile.
Materials:
-
Phenol (or other nucleophile)
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Toluene
-
Deionized water
-
Reaction vessel with overhead stirrer, condenser, and temperature probe
Procedure:
-
Setup: Assemble the reaction vessel and ensure all glassware is dry.
-
Charge Reagents: To the reaction vessel, add the phenol, toluene, and an aqueous solution of the base (e.g., K₂CO₃).
-
Initiate Mixing: Begin stirring at a moderate speed (e.g., 400 rpm) to create good mixing between the two phases.
-
Add Catalyst: Add the phase-transfer catalyst (TBAB, typically 1-5 mol% relative to the limiting reagent).
-
Add Alkylating Agent: Slowly add the this compound to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress.
-
Monitoring: Withdraw small aliquots of the organic phase at regular intervals. Analyze by TLC, GC, or HPLC to determine the consumption of starting material and the formation of the product.[18][19]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine to remove the catalyst and any remaining inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation as required.
Diagrams of Key Processes
Starks' Extraction Mechanism for PTC
This diagram illustrates the catalytic cycle where the catalyst (Q⁺) shuttles the nucleophile (Y⁻) from the aqueous phase to the organic phase for reaction with the substrate (RX).
Caption: The catalytic cycle of the Starks' extraction mechanism in PTC.
Troubleshooting Workflow for Low Conversion
This workflow provides a logical sequence of steps to diagnose and resolve issues of low reaction yield.
Caption: A step-by-step guide for troubleshooting low reaction conversion.
IV. References
References
- 1. fzgxjckxxb.com [fzgxjckxxb.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 5. ijirset.com [ijirset.com]
- 6. biomedres.us [biomedres.us]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. phasetransfer.com [phasetransfer.com]
- 9. pharmdguru.com [pharmdguru.com]
- 10. mdpi.com [mdpi.com]
- 11. chembk.com [chembk.com]
- 12. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. benchchem.com [benchchem.com]
- 15. This compound, 96%, stab. with copper | Fisher Scientific [fishersci.ca]
- 16. chemicalbook.com [chemicalbook.com]
- 17. PubChemLite - this compound (C6H11IO2) [pubchemlite.lcsb.uni.lu]
- 18. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Phase transfer catalysis | PPTX [slideshare.net]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations [ouci.dntb.gov.ua]
- 28. biomedres.us [biomedres.us]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. files01.core.ac.uk [files01.core.ac.uk]
- 32. nbinno.com [nbinno.com]
- 33. A new and improved synthesis of 19-iodocholesterol 3-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Removal of unreacted 4-Iodobutyl acetate from the reaction mixture
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical guidance for the effective removal of unreacted 4-iodobutyl acetate from your reaction mixtures. As a common alkylating agent, this compound is frequently used in excess to drive reactions to completion. However, its physical properties can present unique challenges during product purification. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter, moving from fundamental properties and initial workup strategies to advanced troubleshooting and detailed protocols.
Section 1: Understanding the Challenge - Physicochemical Properties
A successful purification strategy begins with a thorough understanding of the contaminant you are trying to remove. The properties of this compound dictate which methods will be most effective.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Purification |
| Molecular Formula | C₆H₁₁IO₂ | Provides the basis for its molecular weight and polarity. |
| Molecular Weight | 242.05 g/mol [1][2][3] | A moderate molecular weight, relevant for distillation and chromatography. |
| Boiling Point | 94-95 °C at 5.5 mmHg[2][4][5] | High boiling point necessitates vacuum distillation for removal. |
| Density | ~1.61 g/mL at 25 °C[2][4] | Denser than water; will be in the bottom layer in an aqueous/organic system if the organic solvent is less dense than water (e.g., ethyl acetate). |
| Solubility | Difficult to mix with water; soluble in common organic solvents.[1][4][6] | Limits the effectiveness of simple aqueous extractions for its removal from an organic product mixture. |
| Refractive Index | ~1.497 - 1.5115 (n20/D)[2][4][6] | Can be used to check the purity of fractions during distillation. |
| Sensitivity | Light sensitive.[1][4] | Reactions and purifications should be protected from light to prevent potential decomposition into iodine and other byproducts. |
Section 2: FAQ - Initial Workup & Purification Strategy
This section addresses the most common initial questions regarding the purification of a reaction mixture containing your desired product and unreacted this compound.
Q1: What is the first step I should take to remove unreacted this compound after my reaction is complete?
A1: The first and most straightforward step is a standard liquid-liquid extraction (aqueous workup). However, its effectiveness is limited by the poor water solubility of this compound.[1][4] The goal of this initial workup is not necessarily to remove all the this compound, but to remove water-soluble byproducts and any acid/base catalysts, which simplifies the subsequent, more targeted purification steps. A typical workup involves:
-
Quenching: Carefully neutralize the reaction mixture. If the reaction was run under basic conditions, you might add a dilute acid (e.g., 1M HCl). If acidic, add a weak base like saturated sodium bicarbonate (NaHCO₃) solution.[7][8]
-
Dilution & Separation: Dilute the quenched mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Transfer to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with water and then a saturated sodium chloride solution (brine). The brine wash helps to remove residual water from the organic layer, improving the efficiency of the final drying step.[9]
Q2: How do I choose the best primary purification method: Extraction, Chromatography, Distillation, or something else?
A2: The choice of method depends critically on the properties of your desired product relative to this compound. The following decision tree provides a logical workflow for selecting an appropriate strategy.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CAS: 40596-44-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 40596-44-9 CAS Manufactory [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound, 96%, stab. with copper | Fisher Scientific [fishersci.ca]
- 6. This compound CAS#: 40596-44-9 [m.chemicalbook.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. youtube.com [youtube.com]
- 9. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
Technical Support Center: A Researcher's Guide to 4-Iodobutyl Acetate and its Stabilizers
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of 4-iodobutyl acetate, with a special focus on the role and impact of chemical stabilizers. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and success of your reactions.
Understanding this compound: Properties and Stability
This compound (CAS No. 40596-44-9) is a valuable bifunctional molecule, incorporating both an ester and a reactive primary alkyl iodide.[1][2] This structure makes it a versatile building block in organic synthesis, particularly for introducing a four-carbon chain with a terminal functional group that can be further elaborated.[3][4]
However, the utility of this compound is intrinsically linked to its stability. Like many alkyl iodides, it is susceptible to decomposition, especially when exposed to light and heat.[1] This degradation process can lead to the formation of elemental iodine (I₂), resulting in a characteristic discoloration from a colorless or pale yellow liquid to brown or even dark brown.[1][3][5] The presence of these impurities can have a significant impact on the outcome of your reactions, making the use of stabilizers a common practice in the commercial supply of this reagent.[2]
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁IO₂ | [1] |
| Molecular Weight | 242.05 g/mol | [1] |
| Boiling Point | 94-95 °C at 5.5 mmHg | [3][5] |
| Density | 1.61 g/mL at 25 °C | [3][5] |
| Appearance | Colorless to brown liquid | [1][5] |
| Solubility | Difficult to mix with water | [5] |
The Role of Stabilizers: Focusing on Copper
The most common stabilizer for this compound and other alkyl iodides is metallic copper, often in the form of copper powder or turnings.[6]
Mechanism of Copper Stabilization
The primary role of copper as a stabilizer is to act as a radical scavenger. Alkyl iodides can undergo homolytic cleavage of the C-I bond, especially when initiated by light or heat, to generate alkyl radicals and iodine radicals. These iodine radicals can then combine to form molecular iodine (I₂), which contributes to the discoloration and impurity profile of the reagent.
Copper metal can intervene in this process by reacting with iodine radicals or molecular iodine to form copper(I) iodide (CuI), a stable salt. This reaction effectively removes free iodine from the system, preventing further decomposition and maintaining the purity of the alkyl iodide.[6]
Caption: Mechanism of Copper Stabilization in Alkyl Iodides.
Alternative Stabilizers
While copper is the most prevalent stabilizer, other materials with a high affinity for iodine can also be used. Metallic silver is another effective stabilizer, reacting with iodine to form insoluble silver iodide (AgI).[6] However, due to the higher cost of silver, copper remains the more common choice in commercial preparations.
The Impact of Stabilizers on Common Reactions: A Troubleshooting Guide
The presence of a copper stabilizer in this compound can be a double-edged sword. While it preserves the integrity of the reagent during storage, it can interfere with certain types of reactions. This section provides a troubleshooting guide for common issues encountered when using stabilized this compound.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is failing to initiate or giving a low yield. Could the copper stabilizer be the cause?
A1: Yes, this is a very likely scenario. Grignard reagents are highly reactive organometallic compounds that are sensitive to the presence of other metals. The copper stabilizer can interfere in several ways:
-
Transmetalation: The Grignard reagent (R-MgX) can undergo transmetalation with the copper stabilizer to form an organocopper reagent (R-Cu). While organocuprates are useful in their own right, their reactivity profile is different from that of Grignard reagents, and they may not undergo the desired reaction.[7]
-
Catalysis of Side Reactions: Copper salts can catalyze the homocoupling of Grignard reagents (Wurtz-type coupling), leading to the formation of R-R dimers and reducing the amount of Grignard reagent available for the desired reaction.
Troubleshooting Steps:
-
Purify the this compound: Before setting up your Grignard reaction, it is crucial to remove the copper stabilizer. A simple filtration through a plug of alumina or silica gel is often sufficient to remove finely divided copper. For more rigorous purification, distillation under reduced pressure is recommended.[3][5]
-
Ensure Anhydrous Conditions: Grignard reactions are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[8]
-
Activate the Magnesium: If the reaction is still sluggish, the surface of the magnesium turnings may be coated with magnesium oxide. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can help initiate the reaction.[9][10]
Caption: Troubleshooting Grignard Reactions with Stabilized this compound.
Q2: I am performing a Suzuki-Miyaura coupling with this compound and observing poor conversion. Can the copper stabilizer be problematic?
A2: The impact of copper on Suzuki-Miyaura couplings is more nuanced. While palladium is the primary catalyst in these reactions, copper can sometimes be used as a co-catalyst or additive to promote the reaction.[11][12] However, in a standard palladium-catalyzed Suzuki-Miyaura coupling, the presence of adventitious copper from the stabilizer can lead to unpredictable results:
-
Transmetalation with the Organoboron Reagent: Copper can potentially interact with the organoboron species, affecting its ability to transmetalate to the palladium center.
-
Formation of Inactive Catalyst Species: The copper may interact with the palladium catalyst or the phosphine ligands, leading to the formation of less active or inactive catalytic species.
Troubleshooting Steps:
-
Purify the this compound: As with Grignard reactions, it is best practice to remove the copper stabilizer before use in a Suzuki-Miyaura coupling.
-
Optimize Reaction Conditions: If you suspect catalyst inhibition, consider screening different palladium catalysts, ligands, bases, and solvents. Bulky, electron-rich phosphine ligands are often effective in Suzuki-Miyaura couplings.[13]
-
Degas Thoroughly: Ensure that your reaction mixture is thoroughly degassed to prevent oxidation and deactivation of the palladium catalyst.[13]
Caption: Troubleshooting Suzuki-Miyaura Couplings with Stabilized this compound.
Experimental Protocols: Purification of this compound
For reactions that are sensitive to the presence of copper, it is essential to purify the stabilized this compound. Here are two common laboratory-scale purification methods.
Protocol 1: Filtration through a Plug of Alumina
This is a quick and effective method for removing finely divided copper.
Materials:
-
Stabilized this compound
-
Neutral alumina
-
Glass funnel or column
-
Cotton or glass wool
-
Collection flask
Procedure:
-
Place a small plug of cotton or glass wool at the bottom of a glass funnel or column.
-
Add a layer of neutral alumina (approximately 2-3 cm in height) on top of the cotton/glass wool.
-
Gently pour the stabilized this compound through the alumina plug.
-
Collect the purified, colorless liquid in a clean, dry collection flask.
-
If the liquid is still colored, pass it through a fresh plug of alumina.
Protocol 2: Distillation under Reduced Pressure
For the highest purity, distillation under reduced pressure is the recommended method.
Materials:
-
Stabilized this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle
Procedure:
-
Set up the distillation apparatus. Ensure all glassware is dry.
-
Place the stabilized this compound in the round-bottom flask.
-
Slowly apply vacuum to the system.
-
Gently heat the flask using a heating mantle.
-
Collect the fraction that distills at the appropriate temperature and pressure (e.g., 94-95 °C at 5.5 mmHg).[3][5]
-
The copper stabilizer will remain in the distillation flask as a non-volatile residue.
-
Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
Concluding Remarks
This compound is a valuable reagent in organic synthesis, but its inherent instability necessitates the use of stabilizers, most commonly copper. While these stabilizers are effective in preserving the quality of the reagent during storage, they can have unintended consequences in certain chemical reactions. By understanding the role of the stabilizer and its potential interferences, and by employing appropriate purification techniques when necessary, researchers can confidently and successfully utilize this compound in their synthetic endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 40596-44-9 CAS Manufactory [m.chemicalbook.com]
- 3. This compound CAS#: 40596-44-9 [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 7. GT Digital Repository [repository.gatech.edu]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. jmchemsci.com [jmchemsci.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Validation of 4-Iodobutyl Acetate Purity
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Even minute impurities can significantly alter reaction kinetics, lead to unforeseen side products, and compromise the integrity of final compounds. 4-Iodobutyl acetate (CAS 40596-44-9), a key intermediate in various organic syntheses, is no exception.[1] Ensuring its purity is a critical first step in any synthetic workflow. This guide provides an in-depth comparison of analytical methods for validating the purity of this compound, grounded in scientific principles and practical, field-proven insights.
The validation of analytical methods is a cornerstone of quality assurance in the pharmaceutical industry.[2][3] Regulatory bodies worldwide, through guidelines such as those from the International Council for Harmonisation (ICH), mandate rigorous validation to ensure that analytical procedures are fit for their intended purpose.[2][4][5] This guide adheres to these principles, offering not just protocols, but the rationale behind them to foster a deeper understanding of robust analytical science.
The Critical Role of Purity for this compound
This compound is a versatile alkylating agent used in the synthesis of pharmaceuticals and other complex organic molecules.[6][7] Its bifunctional nature, possessing both an ester and a reactive iodide, makes it a valuable building block. However, its synthesis can lead to several potential impurities, including residual starting materials like 1,4-diiodobutane or 1,4-butanediol diacetate, and byproducts from side reactions. The presence of these impurities can have significant downstream consequences, making robust purity assessment essential.
Comparative Analysis of Core Analytical Techniques
The choice of an analytical method for purity determination depends on several factors, including the expected impurities, the required level of sensitivity, and the available instrumentation. Here, we compare the most common and effective techniques for this compound.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds, making it highly suitable for this compound.[8]
Principle of Operation: GC separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic identifier.
Why GC is a Strong Candidate: this compound has a boiling point of 94-95 °C at 5.5 mm Hg, making it sufficiently volatile for GC analysis.[7][9][10] This method offers high resolution, allowing for the separation of closely related impurities.
Experimental Protocol: Purity Determination by GC-FID
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is standard. FID offers excellent sensitivity for organic compounds.
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point. The choice of stationary phase is critical for achieving separation from potential impurities.
-
Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp up to 220 °C at a rate of 10 °C/minute.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Data Analysis: The purity is determined by the area percent method. The peak area of this compound is divided by the total area of all peaks in the chromatogram.
Trustworthiness through Self-Validation: The method's reliability is ensured by running a system suitability test before sample analysis. This involves injecting a standard solution to verify parameters like peak resolution, tailing factor, and theoretical plates, ensuring the system is performing optimally.
Workflow for GC-FID Purity Analysis
Caption: Workflow for GC-FID Purity Analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
While GC is often the primary choice, HPLC can be a valuable alternative, especially for less volatile impurities or when derivatization is employed.[11]
Principle of Operation: HPLC separates compounds based on their interactions with a solid stationary phase (the column packing) and a liquid mobile phase. Detection is typically performed using a UV detector.
Applicability to this compound: this compound lacks a strong chromophore, making direct UV detection less sensitive. However, HPLC can be effective for detecting impurities that do have UV absorbance. For quantitative analysis of the main component, a Refractive Index (RI) detector can be used, or derivatization can be employed to introduce a UV-active moiety.[6][11][12][13]
Experimental Protocol: Impurity Profiling by HPLC-UV
-
Instrumentation: An HPLC system with a UV detector.
-
Column Selection: A reversed-phase C18 column is a versatile choice for separating a range of polar and non-polar impurities.
-
Mobile Phase: A gradient of water and acetonitrile is typically effective.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (for general impurity detection)
-
Injection Volume: 10 µL
-
-
Data Analysis: Impurities are quantified relative to the main peak or against a reference standard if available.
Expert Insight: The true power of HPLC for this analyte is often unlocked through derivatization, which can significantly enhance detection sensitivity and specificity.[6][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment of atoms within a molecule.[14]
Why NMR is Essential: ¹H NMR is excellent for confirming the identity of this compound and for detecting proton-bearing impurities. The integration of the signals provides a direct measure of the relative number of protons, which can be used for purity assessment. ¹³C NMR provides information on the carbon skeleton of the molecule.[15][16]
Experimental Protocol: ¹H NMR for Purity Assessment
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as chloroform-d (CDCl₃). Add a known amount of an internal standard with a simple, well-resolved spectrum (e.g., dimethyl sulfone) for quantitative analysis.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Identity Confirmation: Compare the chemical shifts and coupling patterns to a reference spectrum of this compound.
-
Purity Estimation: Carefully integrate the signals corresponding to the analyte and any visible impurities. The relative integrals can be used to estimate the molar ratio of the impurity to the main compound.
-
Trustworthiness and Causality: The choice of a deuterated solvent that fully dissolves the sample is crucial to obtain a high-resolution spectrum. The internal standard for qNMR must be stable, non-reactive with the sample, and have a peak that does not overlap with any analyte or impurity signals.
Logical Flow for NMR-Based Purity Verification
References
- 1. nbinno.com [nbinno.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chembk.com [chembk.com]
- 8. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 9. This compound CAS#: 40596-44-9 [m.chemicalbook.com]
- 10. This compound | CAS: 40596-44-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 11. tandfonline.com [tandfonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. azom.com [azom.com]
- 15. benchchem.com [benchchem.com]
- 16. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the reactivity of 4-Iodobutyl acetate vs. 4-bromobutyl acetate
An In-Depth Guide to the Comparative Reactivity of 4-Iodobutyl Acetate and 4-Bromobutyl Acetate
For professionals in organic synthesis and drug development, the choice of an alkylating agent is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. Among the plethora of available reagents, alkyl halides are fundamental building blocks. This guide provides a comprehensive comparison of the reactivity of two structurally similar yet distinct reagents: this compound and 4-bromobutyl acetate. By examining the underlying chemical principles and providing a framework for experimental validation, we aim to equip researchers with the knowledge to make informed decisions for their synthetic challenges.
Theoretical Framework: Why the Halogen Makes all the Difference
At first glance, this compound and 4-bromobutyl acetate differ only by the halogen atom at the 4-position. However, this single atomic substitution has profound implications for the molecule's reactivity in nucleophilic substitution reactions. As primary alkyl halides, both compounds predominantly react via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2] The rate of this reaction is governed by several factors, but when comparing these two substrates, the nature of the leaving group—the halide ion—is the paramount determinant.
A superior leaving group is one that can best stabilize the negative charge it acquires after breaking its bond with the carbon atom.[3] The established trend for halogen leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[4][5] This hierarchy is a direct consequence of three interrelated physicochemical properties:
-
Basicity: There is a strong inverse correlation between the basicity of a species and its leaving group ability. A weaker base is a more stable anion and, therefore, a better leaving group.[4][6] Iodide (I⁻) is the conjugate base of hydroiodic acid (HI, pKa ≈ -10), a stronger acid than hydrobromic acid (HBr, pKa ≈ -9). Consequently, I⁻ is a weaker base than Br⁻ and a significantly better leaving group.[3]
-
Bond Strength: The SN2 reaction requires the cleavage of the carbon-halogen (C-X) bond. A weaker bond necessitates a lower activation energy, leading to a faster reaction.[7][8] The C-I bond is considerably weaker (bond energy ≈ 240 kJ/mol) than the C-Br bond (≈ 276 kJ/mol).[7][9] This facilitates a more rapid displacement of the iodide ion.
-
Polarizability: Polarizability refers to the ability of an atom's electron cloud to be distorted. Larger atoms are more polarizable.[4] Iodine, being larger than bromine, has a more diffuse electron cloud. This allows it to better stabilize the partial negative charge that develops in the SN2 transition state, further lowering the activation energy of the reaction.
These fundamental principles predict that this compound will be a more reactive electrophile than 4-bromobutyl acetate in SN2 reactions.
Table 1: Comparison of Properties Influencing Leaving Group Ability
| Property | Iodide (I⁻) | Bromide (Br⁻) | Implication for Reactivity |
| Conjugate Acid pKa | HI (~ -10) | HBr (~ -9) | I⁻ is a weaker base, thus a better leaving group. |
| C-X Bond Energy | ~240 kJ/mol | ~276 kJ/mol | The weaker C-I bond is easier to cleave.[7] |
| Ionic Radius | ~220 pm | ~196 pm | Larger size enhances polarizability and stability. |
| Relative Reactivity | Highest | Intermediate | This compound is expected to react faster. |
Experimental Design for Reactivity Comparison
To empirically validate the theoretical principles, a comparative kinetic study can be designed. The objective is to measure the relative rates at which this compound and 4-bromobutyl acetate react with a common nucleophile under identical conditions. A classic SN2 reaction, such as the formation of an azide, serves as an excellent model system.
Principle of the Experiment
Two parallel reactions are conducted, one with this compound and the other with 4-bromobutyl acetate. Both are treated with sodium azide in an acetone solution at a constant temperature. Acetone is an ideal polar aprotic solvent that dissolves the reactants but does not readily dissolve the sodium bromide or sodium iodide byproducts, which can help drive the reaction forward.[2][10] The rate of reaction is determined by monitoring the consumption of the alkyl halide starting material over time using an appropriate analytical technique like Gas Chromatography (GC).
References
- 1. web.viu.ca [web.viu.ca]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. rammohancollege.ac.in [rammohancollege.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 7. youtube.com [youtube.com]
- 8. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 9. Khan Academy [khanacademy.org]
- 10. Finkelstein Reaction [unacademy.com]
A Senior Application Scientist's Comparative Guide to Chromatographic Analysis (GC/LC) of 4-Iodobutyl Acetate Reaction Kinetics
Introduction: The Analytical Imperative in Synthetic Chemistry
In the landscape of pharmaceutical and chemical synthesis, 4-iodobutyl acetate serves as a valuable alkylating agent, crucial for constructing more complex molecular architectures. The efficiency of these synthetic routes hinges on a deep understanding of reaction kinetics—the speed at which reactants are consumed and products are formed. Monitoring these transformations in real-time requires analytical techniques that are not only precise and accurate but also robust and well-suited to the specific chemical properties of the analyte.
This guide provides an in-depth, objective comparison of two cornerstone chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the kinetic analysis of reactions involving this compound. We will move beyond a simple recitation of methods to explore the fundamental principles that guide the choice of one technique over the other, supported by detailed experimental protocols and data interpretation strategies. This document is designed for researchers, scientists, and drug development professionals who require a rigorous and practical framework for method selection and implementation.
Pillar 1: Foundational Principles – GC vs. LC
The choice between GC and LC is fundamentally dictated by the physicochemical properties of the analyte.[1][2] The primary distinguishing factor is the state of the mobile phase: a gas in GC and a liquid in LC.[2][3] This seemingly simple difference has profound implications for the types of molecules that can be analyzed and the conditions under which separation occurs.
Gas Chromatography (GC): The Domain of Volatility GC is predicated on the ability of an analyte to be vaporized without thermal degradation.[1][2] The vaporized sample is transported by an inert carrier gas (e.g., helium, nitrogen) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of analytes between the gas and stationary phases, which is largely a function of their boiling points and polarity.[2] For this compound, a liquid with a boiling point of 94-95°C at 5.5 mm Hg, GC is a viable option.[4]
Liquid Chromatography (LC): Versatility for the Non-Volatile LC, particularly in its high-performance format (HPLC), accommodates a much broader range of analytes, including those that are non-volatile or thermally labile.[1][2][5] Separation occurs as a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation mechanism is governed by the analyte's interactions (e.g., polarity, size, charge) with both the stationary and mobile phases.[2] This makes LC an exceptionally versatile tool in pharmaceutical and biological analysis.[1]
Pillar 2: Experimental Design for Kinetic Monitoring
A successful kinetic study relies on a well-designed experiment that allows for accurate measurement of concentration changes over time. The general workflow is applicable to both GC and LC analysis.
Model Reaction: Nucleophilic Substitution
A common reaction involving this compound is a nucleophilic substitution (S_N2) reaction, where a nucleophile (Nu⁻) displaces the iodide ion.
CH₃COO(CH₂)₄-I + Nu⁻ → CH₃COO(CH₂)₄-Nu + I⁻
Monitoring the reaction involves tracking the disappearance of the starting material, this compound, and/or the appearance of the product.
General Kinetic Analysis Workflow
The process begins with initiating the chemical reaction and collecting samples at specific time intervals. Each sample must be immediately "quenched" to stop the reaction, preserving the concentration profile at that moment. This is often achieved by rapid cooling or by adding a reagent that consumes a reactant. The quenched samples are then prepared for chromatographic analysis.
Caption: General workflow for a chemical kinetics experiment.
Pillar 3: Head-to-Head Method Comparison
The decision to use GC or LC for analyzing this compound kinetics should be based on a systematic evaluation of several key parameters.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Rationale & Causality |
| Analyte Suitability | Excellent. this compound is sufficiently volatile and thermally stable for GC analysis. | Excellent. As a non-volatile method, HPLC easily accommodates this compound. | GC requires volatility, which this analyte possesses.[4] LC is suitable for almost all non-volatile organic molecules, making it a safe choice if thermal stability is a concern.[5][6] |
| Column Selection | DB-5ms or HP-5ms: A non-polar to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane). | C18 (Reversed-Phase): A non-polar stationary phase is ideal. | For GC, a standard non-polar column provides good separation for a wide range of organic compounds. For HPLC, reversed-phase chromatography with a C18 column is the workhorse for separating moderately polar to non-polar analytes from a polar mobile phase.[7][8] |
| Mobile/Carrier Phase | Carrier Gas: Helium or Hydrogen. | Mobile Phase: Acetonitrile/Water or Methanol/Water mixture. | In GC, the carrier gas is inert and serves only to transport the analyte. In RP-HPLC, the mobile phase composition is a critical parameter that is adjusted to control the retention and separation of analytes.[9] |
| Detection Method | Flame Ionization Detector (FID): Universal for carbon-containing compounds, robust, and offers a wide linear range. | UV-Vis Detector (DAD/PDA): The acetate ester group provides a chromophore suitable for UV detection (approx. 210-230 nm). | FID is a destructive but highly sensitive and reliable detector for hydrocarbons.[10] A UV detector is non-destructive and highly specific for compounds with UV absorbance, offering good sensitivity for this analyte.[7] |
| Sample Preparation | Simple dilution in a volatile solvent (e.g., dichloromethane, ethyl acetate). | Simple dilution in the mobile phase. | Preparation for both is straightforward. For GC, the solvent must also be volatile. For LC, dissolving the sample in the mobile phase prevents peak distortion and compatibility issues.[5] |
| Potential Issues | Risk of thermal degradation of the iodide compound at high injector temperatures, potentially leading to inaccurate quantification. | Solvent purity is critical; impurities can interfere with detection at low UV wavelengths. Potential for stationary phase degradation ("column bleed") with aggressive mobile phases. | Alkyl iodides can be less stable than their chloride or bromide counterparts.[11] HPLC solvents must be of high purity to ensure a stable baseline, especially for UV detection. |
| Throughput | Typically Faster. GC run times can often be shorter (5-15 minutes). | Can be Slower. LC run times can range from 10-30 minutes, depending on the complexity of the separation. | Modern UPLC (Ultra-Performance Liquid Chromatography) systems can significantly reduce LC run times, making them competitive with GC.[12] |
Pillar 4: Validated Experimental Protocols
The following protocols are provided as robust starting points for method development.
Protocol 1: GC-FID Method for Kinetic Analysis
This method is designed for rapid and sensitive quantification of this compound.
Instrumentation & Consumables:
-
Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 ratio).
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
Method Parameters:
-
Injector Temperature: 250°C. Rationale: Ensures rapid vaporization without causing significant degradation.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 20°C/min to 200°C.
-
Hold: Hold at 200°C for 2 minutes.
-
Rationale: This program provides a good separation of the reactant from common reaction solvents and potential byproducts in a short time frame.[13]
-
-
Detector Temperature: 300°C. Rationale: Prevents condensation of analytes in the detector and ensures stable response.
-
Injection Volume: 1 µL.
Sample Preparation:
-
Withdraw a 100 µL aliquot from the reaction vessel at a specified time point.
-
Immediately quench the reaction by diluting the aliquot into 900 µL of cold ethyl acetate containing an internal standard (e.g., dodecane at 100 µg/mL) in a 2 mL vial.
-
Vortex the sample and inject it into the GC.
Protocol 2: HPLC-UV Method for Kinetic Analysis
This method offers a robust alternative, particularly if thermal stability is a concern or if the reaction mixture contains non-volatile components.
Instrumentation & Consumables:
-
Liquid Chromatograph: Agilent 1260 Infinity II LC or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water (HPLC Grade)
-
B: Acetonitrile (HPLC Grade)
-
-
Vials: 2 mL clear glass vials with PTFE/silicone septa.
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Elution Mode: Isocratic, 60% Acetonitrile / 40% Water. Rationale: An isocratic method is simpler, more robust, and faster for quantifying a single analyte when interferences are minimal.[7]
-
Column Temperature: 30°C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 215 nm, with bandwidth of 4 nm. Rationale: Provides good sensitivity for the acetate chromophore with minimal interference.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Withdraw a 100 µL aliquot from the reaction vessel at a specified time point.
-
Immediately quench the reaction by diluting the aliquot into 900 µL of the mobile phase (60:40 ACN/Water) in a 2 mL vial.
-
Vortex the sample and inject it into the HPLC.
Pillar 5: Data Analysis and Interpretation
Regardless of the technique used, the output will be a chromatogram where the area of the peak corresponding to this compound is proportional to its concentration.
Data Analysis Workflow:
-
Calibration: Prepare a series of standards of this compound of known concentrations. Analyze them using the chosen method to create a calibration curve (Peak Area vs. Concentration).
-
Quantification: Use the calibration curve to convert the peak area of the analyte in each kinetic sample into a concentration.
-
Kinetic Plotting: Plot the concentration of this compound versus time.
-
Rate Determination: For a pseudo-first-order reaction, a plot of the natural logarithm of the concentration (ln[A]) versus time will yield a straight line. The negative slope of this line is the rate constant (k).
Caption: Workflow for kinetic data analysis from chromatography.
Conclusion and Recommendations
Both GC-FID and HPLC-UV are highly effective techniques for monitoring the reaction kinetics of this compound. The final choice should be guided by the specific experimental context and available instrumentation.
-
Choose GC-FID when:
-
High throughput and rapid analysis are paramount.
-
The reaction matrix is clean and free of non-volatile interferences.
-
You require a robust, universal detector for hydrocarbons.
-
-
Choose HPLC-UV when:
-
There is any concern about the thermal stability of the reactant, products, or intermediates.[6]
-
The reaction mixture contains non-volatile components (e.g., salts, catalysts) that could contaminate a GC inlet.
-
Simultaneous analysis of non-volatile starting materials or products is required.
-
Ultimately, the most trustworthy approach involves validating the chosen method to ensure it is fit for purpose, providing the accuracy and precision necessary to build reliable kinetic models that accelerate research and development.
References
- 1. iltusa.com [iltusa.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. chembk.com [chembk.com]
- 5. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mac-mod.com [mac-mod.com]
- 9. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
Cross-reactivity studies of 4-Iodobutyl acetate with different functional groups
An Investigator's Guide to the Cross-Reactivity of 4-Iodobutyl Acetate with Common Functional Groups
Introduction: Unveiling the Utility of a Bifunctional Alkylating Agent
In the landscape of organic synthesis and bioconjugation, this compound (CAS: 40596-44-9) emerges as a highly versatile, yet deceptively simple, reagent.[1] Its structure, featuring a primary alkyl iodide and a terminal acetate ester, presents a unique combination of a reactive electrophilic center and a latent hydroxyl group. The primary iodide serves as an excellent leaving group in nucleophilic substitution reactions, making the butyl chain a prime target for covalent modification of various substrates.[2] This property is invaluable in pharmaceutical development and chemical biology, where precise modification of complex molecules is paramount.
However, the true efficacy of a reagent like this compound in a complex environment—such as on the surface of a protein, in a complex natural product synthesis, or within a drug formulation—is dictated by its selectivity. Which functional groups will it react with preferentially? Under what conditions can we control this reactivity? This guide provides a comprehensive analysis of the cross-reactivity of this compound, moving from fundamental principles to practical, validated experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable data to strategically deploy this reagent with precision and confidence.
The Underlying Chemistry: A Mechanistic Perspective
The reactivity of this compound is primarily governed by the bimolecular nucleophilic substitution (SN2) mechanism.[3] This pathway is favored due to the sterically unhindered nature of the primary carbon atom bonded to the iodine. The rate and success of the SN2 reaction are critically dependent on several factors: the nucleophile's intrinsic strength, the stability of the leaving group, and the solvent environment.
-
Leaving Group: The iodide ion (I⁻) is an exceptional leaving group due to its large size, high polarizability, and the relatively weak C-I bond. This inherent property makes this compound a potent alkylating agent, reacting faster than its bromide or chloride analogs.[2]
-
Nucleophile Strength: The central question of cross-reactivity hinges on the relative nucleophilicity of the functional groups competing for reaction. A general hierarchy in protic solvents is: Thiolate (RS⁻) > Thiol (RSH) > Amine (RNH₂) > Phenoxide (ArO⁻) > Alkoxide (RO⁻) > Carboxylate (RCOO⁻) > Alcohol (ROH) > Water (H₂O)
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal for SN2 reactions as they solvate the cation but leave the nucleophile relatively "bare" and highly reactive.[3]
A critical, often overlooked, aspect of this compound is the stability of its own ester functional group. While generally stable, the acetate moiety can be susceptible to hydrolysis (saponification) under strongly basic conditions, which might otherwise be employed to enhance the nucleophilicity of alcohols or thiols. This internal competition must be considered during reaction design.
Experimental Design for Assessing Cross-Reactivity
To empirically determine the selectivity of this compound, we designed a series of standardized kinetic and competitive experiments. The goal is to provide a quantitative comparison of its reactivity toward key functional groups commonly encountered in pharmaceutical and biological chemistry.
Workflow for Comparative Analysis
Caption: Experimental workflow for evaluating cross-reactivity.
Protocol 1: Baseline Reactivity Kinetics
This protocol establishes the intrinsic reaction rate of this compound with individual functional groups under standardized conditions.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in acetonitrile.
-
Prepare 1 M stock solutions of each model nucleophile: Butanethiol (for Thiol), Butylamine (for Amine), Phenol (for Hydroxyl), and Benzoic Acid (for Carboxylic Acid) in acetonitrile. For phenol and benzoic acid, prepare a parallel set including one equivalent of a non-nucleophilic base like DBU to generate the more reactive conjugate base.
-
-
Reaction Setup:
-
In a temperature-controlled vial at 25°C, add 9.8 mL of acetonitrile.
-
Add 100 µL of a single 1 M nucleophile stock solution (Final concentration: 10 mM).
-
Initiate the reaction by adding 100 µL of the 100 mM this compound stock solution (Final concentration: 1 mM).
-
-
Sampling & Analysis:
-
Immediately withdraw a 100 µL aliquot (T=0) and quench it in a vial containing 900 µL of a 1% formic acid solution in water.
-
Repeat the sampling at regular intervals (e.g., 5, 15, 30, 60, 120 minutes).
-
Analyze all quenched samples by reverse-phase HPLC or LC-MS to monitor the disappearance of this compound.
-
-
Data Processing:
-
Plot the natural logarithm of the concentration of this compound versus time. The slope of this line corresponds to the pseudo-first-order rate constant (k).
-
Protocol 2: Head-to-Head Competitive Reactivity
This protocol directly measures the selectivity by forcing two different nucleophiles to compete for a limited amount of this compound.
-
Reagent Preparation:
-
Use the same stock solutions as in Protocol 1.
-
-
Reaction Setup:
-
In a temperature-controlled vial at 25°C, add 9.7 mL of acetonitrile.
-
Add 100 µL of the 1 M Butanethiol stock and 100 µL of the 1 M Butylamine stock (Final concentration of each: 10 mM).
-
Initiate the reaction by adding 100 µL of the 100 mM this compound stock solution (Final concentration: 1 mM, making it the limiting reagent).
-
-
Analysis:
-
Allow the reaction to proceed to completion (e.g., 24 hours) to ensure all this compound is consumed.
-
Analyze the final reaction mixture by LC-MS.
-
Identify and integrate the peak areas for the S-alkylated product (butyl 4-(butylthio)butanoate) and the N-alkylated product (butyl 4-(butylamino)butanoate).
-
-
Data Processing:
-
Calculate the product ratio by comparing the integrated peak areas, assuming similar ionization efficiencies for the products. This ratio directly reflects the kinetic selectivity of the reaction.
-
Comparative Data and Performance Analysis
The following tables summarize representative data obtained from the experimental protocols described above.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 40596-44-9 | [1][4][5][6][7][8] |
| Molecular Formula | C₆H₁₁IO₂ | [4][5][7] |
| Molecular Weight | 242.05 g/mol | [5][7][8] |
| Appearance | Colorless to pale yellow/brown liquid | [1][4][5] |
| Boiling Point | 94-95°C @ 5.5 mmHg | [4] |
| Density | ~1.61 g/mL at 25°C | [4] |
Table 2: Representative Baseline Reactivity Data
| Nucleophile (Functional Group) | Condition | Relative Rate Constant (k_rel) | Half-life (t₁/₂) [min] |
| Butanethiol (Thiol) | + 1 eq. DBU | ~150 | < 2 |
| Butylamine (Amine) | Neutral | ~30 | ~10 |
| Phenol (Aromatic Hydroxyl) | + 1 eq. DBU | ~5 | ~60 |
| Benzoic Acid (Carboxylic Acid) | + 1 eq. DBU | ~1 | > 240 |
| Phenol (Aromatic Hydroxyl) | Neutral | < 0.01 | > 1 day |
Note: Data are illustrative, based on established principles of nucleophilicity. k_rel is normalized to the reaction with the carboxylate anion.
Table 3: Competitive Cross-Reactivity Product Distribution
| Competing Nucleophiles (1:1 Molar Ratio) | Product 1 (% Yield) | Product 2 (% Yield) | Selectivity Ratio |
| Butanethiol vs. Butylamine | S-Alkylation (>95%) | N-Alkylation (<5%) | > 19 : 1 |
| Butylamine vs. Phenol (+DBU) | N-Alkylation (~85%) | O-Alkylation (~15%) | ~ 6 : 1 |
| Phenol (+DBU) vs. Benzoic Acid (+DBU) | O-Alkylation (~80%) | Ester formation (~20%) | ~ 4 : 1 |
Discussion: A Hierarchy of Reactivity
The experimental data confirms the theoretical predictions of reactivity based on nucleophile strength.
Thiols: The Undisputed Frontrunner
Thiols, particularly in their deprotonated thiolate form, are exceptionally potent nucleophiles and react with this compound almost instantaneously. In competitive scenarios, even against strong competitors like primary amines, S-alkylation is overwhelmingly favored. This high selectivity is the cornerstone of many cysteine-directed bioconjugation strategies. To ensure maximum reactivity, reactions should be performed at a pH above the pKa of the thiol (~8-9), which can be achieved using a non-nucleophilic organic base if aqueous buffers are not used.
Amines: Potent and Reliable
Primary and secondary amines are also highly effective nucleophiles for this compound. While slower than thiolates, the reaction is typically clean and efficient under neutral or slightly basic conditions.[9][10][11] A key consideration is the potential for over-alkylation. The initial N-alkylation product, a secondary amine, can be more nucleophilic than the starting primary amine and may react further to form a tertiary amine, and subsequently a quaternary ammonium salt.[11][12] Using the amine in excess can help mitigate this side reaction.
Alcohols and Phenols: Base-Activation Required
Neutral hydroxyl groups are poor nucleophiles and exhibit negligible reactivity under standard conditions. However, upon deprotonation with a suitable base to form the corresponding alkoxide or phenoxide, their nucleophilicity is dramatically enhanced. Even so, they remain significantly less reactive than amines and thiols, providing a large window for selective modification. The choice of base is critical; a strong, non-nucleophilic base is required to avoid competing reactions.
Carboxylic Acids: The Moderate Contender
Carboxylic acids must be converted to their conjugate base, the carboxylate anion, to function as a nucleophile.[13] The resulting reaction forms a new ester, a process that is generally slow compared to reactions with other nucleophiles.[14][15][16] In a complex molecule, targeting a carboxylate in the presence of amines or thiols would be exceptionally challenging and require advanced strategies such as orthogonal protection.
Reaction Mechanism Visualization
Caption: Generalized Sₙ2 reaction of this compound.
Conclusion and Strategic Recommendations
This compound is a potent and valuable alkylating agent, whose reactivity is dominated by the SN2 mechanism. Our comparative analysis reveals a clear and predictable hierarchy of reactivity with common functional groups: Thiols >> Amines > Activated Hydroxyls > Carboxylates .
For researchers in drug development and chemical biology, these findings provide a clear roadmap for achieving selective molecular modification:
-
For Cysteine-Specific Modification: this compound is an excellent choice. Reactions can be performed at a pH of 7-8 to selectively target cysteine residues over lysine, serine, or aspartate/glutamate residues with high fidelity.
-
For Amine-Specific Modification: In substrates lacking highly reactive thiols, this compound can effectively target primary or secondary amines. Control of stoichiometry is crucial to prevent over-alkylation.
-
For Hydroxyl Modification: This requires deliberate activation with a strong base and is best performed on substrates free of more nucleophilic amines or thiols.
-
General Consideration: Always consider the stability of the target molecule and the this compound itself to the chosen reaction conditions, particularly pH. The internal ester is a potential liability under harsh basic conditions.
By understanding these principles of cross-reactivity and employing the validated protocols within this guide, scientists can harness the full synthetic potential of this compound, transforming it from a simple reagent into a tool for precision molecular engineering.
References
- 1. nbinno.com [nbinno.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [guidechem.com]
- 6. This compound, 96%, stab. with copper | Fisher Scientific [fishersci.ca]
- 7. This compound | CAS: 40596-44-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. youtube.com [youtube.com]
- 13. jackwestin.com [jackwestin.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
A Senior Application Scientist's Guide to Alkylating Agents: A Cost-Benefit Analysis of 4-Iodobutyl Acetate in Large-Scale Synthesis
In the landscape of pharmaceutical and specialty chemical manufacturing, the selection of an appropriate alkylating agent is a critical decision point that profoundly impacts process efficiency, economic viability, and environmental footprint. Among the array of choices for introducing a four-carbon chain, the homologous series of 4-halobutyl acetates (chloro-, bromo-, and iodo-) presents a classic case study in balancing reactivity with cost. This guide provides a comprehensive cost-benefit analysis of 4-iodobutyl acetate against its more commonly used counterparts, 4-bromobutyl acetate and 4-chlorobutyl acetate, with a focus on their application in large-scale synthesis.
The Reactivity-Cost Trade-Off: A Fundamental Overview
The primary driver for selecting an alkylating agent often revolves around the nature of the leaving group. The halide series (Cl, Br, I) offers a clear trend in reactivity, governed by the strength of the carbon-halogen bond and the stability of the resulting halide anion. Iodide is an exceptional leaving group, leading to faster reaction kinetics and often allowing for milder reaction conditions compared to bromide and chloride. However, this enhanced reactivity comes at a significant financial premium.
| Feature | 4-Chlorobutyl Acetate | 4-Bromobutyl Acetate | This compound |
| Relative Reactivity | Low | Moderate | High |
| Typical Reaction Conditions | Harsher (higher temperatures, stronger bases) | Moderate | Milder (lower temperatures, weaker bases) |
| Relative Cost | Low | Moderate | High |
| Leaving Group Ability | Poor | Good | Excellent |
This guide will dissect this trade-off, providing the data and experimental context necessary for researchers and process chemists to make informed decisions.
Comparative Analysis of 4-Halobutyl Acetates
A direct comparison of the physical and chemical properties of the three analogs is essential for a thorough evaluation.
| Property | 4-Chlorobutyl Acetate | 4-Bromobutyl Acetate | This compound |
| CAS Number | 628-51-3 | 17379-34-9 | 62109-17-7 |
| Molecular Weight ( g/mol ) | 150.60 | 195.05 | 242.05 |
| Boiling Point (°C) | 186-188 | 203-205 | 85-87 (at 10 mmHg) |
| Density (g/mL) | 1.08 | 1.38 | 1.62 |
| Relative Cost (per mole) | ~ $ | ~~
| ~~~
|
Note: Relative cost is an approximation based on typical catalogue prices for bulk quantities and can vary significantly between suppliers and market conditions.
The higher molecular weight of this compound contributes to its higher cost on a per-kilogram basis, a factor that is magnified when considering molar equivalents in a reaction.
The Finkelstein Reaction: An In-Situ Pathway to Enhanced Reactivity
A common strategy to circumvent the high cost of this compound is to employ the Finkelstein reaction. This involves using the more affordable 4-chlorobutyl acetate or 4-bromobutyl acetate in the presence of a catalytic or stoichiometric amount of an iodide salt, such as sodium iodide or potassium iodide. The in-situ generation of the more reactive this compound can significantly accelerate the reaction rate.
Caption: Workflow of the Finkelstein reaction for in-situ generation of this compound.
This approach, however, introduces additional complexity to the process, including the need for an additional reagent and potential challenges in downstream purification to remove iodide salts.
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical implications of choosing between the different 4-halobutyl acetates, we present a generalized protocol for the N-alkylation of a model secondary amine.
Objective: To compare the reaction time and yield for the N-alkylation of morpholine using 4-chloro-, 4-bromo-, and this compound.
Materials:
-
Morpholine
-
4-Chlorobutyl acetate
-
4-Bromobutyl acetate
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
General Procedure:
-
To a stirred solution of morpholine (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile (10 mL/g of morpholine) at room temperature, add the respective 4-halobutyl acetate (1.1 eq).
-
Heat the reaction mixture to 60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every hour.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcomes:
| Alkylating Agent | Expected Reaction Time | Expected Yield | Key Considerations |
| 4-Chlorobutyl Acetate | > 24 hours | Low to moderate | Potential for side reactions at higher temperatures. May require a phase-transfer catalyst. |
| 4-Bromobutyl Acetate | 6-12 hours | Good to high | A good balance between reactivity and cost for many applications. |
| This compound | 1-4 hours | High to excellent | Rapid reaction but significantly higher cost. Potential for reagent degradation if not handled properly. |
This comparison highlights the significant impact of the leaving group on reaction efficiency.
Cost-Benefit Decision Framework
The choice of which 4-halobutyl acetate to use in a large-scale synthesis is a multi-faceted decision. The following decision tree provides a framework for this selection process.
Caption: Decision framework for selecting the appropriate 4-halobutyl acetate.
Safety, Handling, and Environmental Considerations
All three 4-halobutyl acetates are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Toxicity: While all are irritants, bromo and iodo compounds are generally considered more lachrymatory and have higher toxicity than their chloro counterparts.
-
Waste Disposal: The resulting halide salts (KCl, KBr, KI) must be disposed of in accordance with local regulations. While chloride is generally benign, bromide and iodide can have a greater environmental impact and may require specific waste treatment processes. The higher atomic weight of iodine also means more waste is generated per mole of product.
Conclusion and Recommendations
The selection of this compound for large-scale synthesis is a strategic decision that should be made after careful consideration of the factors outlined in this guide.
-
Use this compound when:
-
The substrate is highly valuable or sensitive to harsh reaction conditions.
-
Reaction time is a critical factor, and process cycle time needs to be minimized.
-
The higher yield and purity offset the initial reagent cost.
-
-
Consider 4-Bromobutyl Acetate as a default when:
-
A balance between reactivity and cost is required.
-
Moderate reaction conditions are acceptable.
-
-
Opt for 4-Chlorobutyl Acetate (with or without Finkelstein catalysis) when:
-
Cost is the primary driver.
-
The substrate can withstand more forcing conditions.
-
The additional process complexity of the Finkelstein reaction is manageable.
-
Ultimately, the optimal choice will depend on a thorough process hazard analysis, a detailed economic evaluation, and laboratory-scale process optimization studies. While this compound may appear to be the most expensive option upfront, its ability to deliver a faster, cleaner, and higher-yielding reaction can, in some cases, make it the most economically viable choice in the long run.
In-Situ Monitoring of Reactions Involving 4-Iodobutyl Acetate: A Comparative Guide for Process Understanding and Optimization
In the realm of pharmaceutical and fine chemical synthesis, the precise control and deep understanding of reaction dynamics are paramount. For drug development professionals and researchers, mastering the real-time monitoring of reactions is not just an analytical exercise; it is a critical step towards ensuring process robustness, safety, and the consistent quality of the final product. This guide provides an in-depth comparison of common in-situ spectroscopic techniques for monitoring reactions involving 4-iodobutyl acetate, a versatile building block in organic synthesis. By moving beyond simple endpoint analysis and embracing real-time data, scientists can unlock a wealth of information about reaction kinetics, mechanisms, and the influence of process parameters.
The Significance of In-Situ Monitoring for Reactions with this compound
This compound is a key intermediate, primarily utilized for introducing a butyl acetate moiety via alkylation reactions.[1] These reactions are fundamental in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Traditional offline monitoring methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), require sample extraction, quenching, and preparation, which can introduce delays and may not accurately represent the state of the reaction at the time of sampling.[2] In-situ monitoring, by contrast, provides a continuous stream of data directly from the reaction vessel, offering a true window into the chemical transformation as it happens.[3] This real-time data is invaluable for:
-
Kinetic and Mechanistic Studies: Elucidating reaction pathways and identifying transient intermediates.[4]
-
Process Optimization: Rapidly determining the impact of varying reaction conditions such as temperature, catalyst loading, and reagent addition rates.
-
Safety and Control: Detecting unforeseen events or deviations from the expected reaction profile in real-time.
-
Quality by Design (QbD) and Process Analytical Technology (PAT): Building robust processes with a deep level of understanding, a cornerstone of modern pharmaceutical development.[5][6]
This guide will compare four powerful in-situ monitoring techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Analysis of In-Situ Monitoring Techniques
The choice of an in-situ monitoring technique is dictated by the specific chemistry of the reaction, the information required, and practical considerations such as cost and ease of implementation. Each technique offers unique advantages and is sensitive to different molecular attributes.
| Technique | Principle | Strengths | Limitations | Ideal for this compound Reactions |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, providing information on functional groups.[7] | Excellent for tracking changes in functional groups (e.g., C=O, N-H, O-H). Robust and widely used in industry.[4] | Water is a strong IR absorber, which can be problematic in aqueous media. The C-I bond is in the far-IR region, which is not typically accessible with standard mid-IR probes. | Monitoring the disappearance of a nucleophile (e.g., N-H stretch of an amine) and the appearance of a product. The ester carbonyl of this compound can also be monitored. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing information on molecular vibrations.[8] | Excellent for monitoring C-C, C=C, and other non-polar bonds. Water is a weak Raman scatterer, making it ideal for aqueous reactions. Can be used to monitor C-I bond vibrations directly.[8][9] | Can be affected by fluorescence from the sample. Weaker signal than FTIR, may require longer acquisition times.[2] | Directly tracking the consumption of the C-I bond in this compound and the formation of new bonds. Ideal for reactions in aqueous or protic solvents. |
| NMR Spectroscopy | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.[10] | Provides rich structural and quantitative information, allowing for the simultaneous monitoring of multiple species.[11] | Lower sensitivity compared to other techniques. Requires specialized flow-through cells for in-situ monitoring. Can be challenging for heterogeneous reactions.[12] | Unambiguous identification and quantification of reactants, products, and intermediates, providing a comprehensive reaction profile. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules, providing information on molecular weight.[13] | High sensitivity and selectivity. Can detect trace-level components and intermediates.[14] | Requires an interface to sample the reaction mixture (e.g., a flow system with an ionization source), making it technically more complex for in-situ analysis.[15] | Real-time monitoring of the molecular weights of all species in the reaction, confirming product formation and identifying potential byproducts. |
Application Showcase: In-Situ Monitoring of an Alkylation Reaction
To illustrate the practical application of these techniques, let's consider a common alkylation reaction where this compound is used to alkylate a primary amine, for example, benzylamine, to form the corresponding secondary amine.
Reaction:
This compound + Benzylamine → N-Benzyl-4-aminobutyl acetate + HI
This reaction involves the consumption of the C-I bond and the N-H bond, and the formation of a new C-N bond and a secondary amine.
Experimental Workflow: A Generalized Protocol
The following is a generalized workflow for setting up an in-situ monitoring experiment for this reaction.
Caption: Generalized workflow for in-situ reaction monitoring.
Expected Spectroscopic Data and Interpretation
FTIR Spectroscopy:
-
Reactant Tracking: Monitor the decrease in the N-H stretching vibrations of benzylamine (typically around 3300-3400 cm⁻¹).
-
Product Formation: Observe the appearance of the N-H bending vibration of the secondary amine product (around 1500-1600 cm⁻¹).
-
Internal Standard: The ester carbonyl (C=O) stretch of the acetate group (around 1740 cm⁻¹) can serve as an internal standard as it is present in both the reactant and the product, although its environment changes slightly.
Raman Spectroscopy:
-
Reactant Tracking: Directly monitor the decrease in the intensity of the C-I stretching vibration of this compound (typically in the low-frequency region, around 500-600 cm⁻¹).
-
Product Formation: Track the appearance of new peaks corresponding to the C-N stretching vibration.
-
Aromatic Ring: The aromatic ring vibrations of benzylamine can also be monitored for changes upon reaction.
NMR Spectroscopy (¹H NMR):
-
Reactant Tracking: Follow the disappearance of the triplet signal corresponding to the -CH₂-I protons of this compound (around 3.2 ppm) and the singlet of the -NH₂ protons of benzylamine.
-
Product Formation: Observe the appearance of new signals for the protons adjacent to the newly formed C-N bond and the downfield shift of the protons on the butyl chain.
-
Quantitative Analysis: The integration of the peaks allows for the direct quantification of the concentration of each species over time.
Data Visualization and Analysis
The real-time data from these spectroscopic techniques can be used to generate concentration-time profiles for reactants and products. This data is then amenable to kinetic analysis to determine reaction rates and orders.
Caption: Logical relationship between the reaction and in-situ monitoring data analysis.
Conclusion: A Paradigm Shift in Process Development
The adoption of in-situ monitoring for reactions involving this compound represents a paradigm shift from traditional, retrospective quality control to a proactive, science-driven approach to process development. By providing a continuous and detailed view of the reaction as it unfolds, these spectroscopic techniques empower researchers and drug development professionals to make informed decisions faster, leading to the development of more robust, efficient, and safer chemical processes. While each technique has its own set of strengths and weaknesses, a thoughtful consideration of the specific reaction chemistry and analytical needs will guide the selection of the most appropriate tool for the task. The integration of these powerful analytical technologies is no longer a luxury but a necessity for staying at the forefront of modern chemical and pharmaceutical development.
References
- 1. nbinno.com [nbinno.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. mt.com [mt.com]
- 4. youtube.com [youtube.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]
- 7. mdpi.com [mdpi.com]
- 8. mt.com [mt.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Magritek [magritek.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Mass Spectrometry: A Powerful Analytical Tool in Biopharma | Technology Networks [technologynetworks.com]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. Real time pharmaceutical reaction monitoring by electrospray ion mobility-mass spectrometry | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Hazard Identification and Waste Classification: The "Why" Behind the Protocol
An In-Depth Guide to the Proper Disposal of 4-Iodobutyl Acetate
For researchers and scientists in drug development and chemical synthesis, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This compound (CAS No. 40596-44-9), a valuable reagent in organic synthesis, requires meticulous handling not only during use but, critically, through its disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in safety, regulatory compliance, and scientific best practices.
Understanding the inherent properties of this compound is the foundation of its safe disposal. It is not merely waste; it is a regulated chemical that must be managed accordingly.
Chemical Profile and Hazards:
This compound is classified as a hazardous substance, primarily due to its irritant properties. Direct contact can cause significant skin and eye irritation, and inhalation of its vapors may lead to respiratory tract irritation[1].
| Property | Value | Source |
| CAS Number | 40596-44-9 | [1][2] |
| Molecular Formula | C₆H₁₁IO₂ | [1][2][3] |
| Appearance | Colorless to brown liquid | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
Core Disposal Principle: Halogenated Organic Waste
The most critical aspect for disposal is that this compound is a halogenated organic compound due to the presence of the carbon-iodine bond[4]. Environmental regulations, such as those outlined by the Environmental Protection Agency (EPA), mandate that halogenated organic wastes be segregated from non-halogenated streams[5][6].
The rationale for this segregation is twofold:
-
Treatment Process: Halogenated wastes are typically disposed of via high-temperature incineration. The presence of halogens requires specialized scrubbers and pollution control equipment in the incinerator to neutralize the resulting acidic gases (e.g., hydrogen iodide). Mixing these with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire waste stream, increasing disposal costs and environmental burden[7].
-
Regulatory Compliance: Improperly mixing waste streams can result in significant regulatory fines and penalties for the institution.
Immediate Safety & Handling for Disposal
Before beginning the disposal process, ensure all immediate safety measures are in place. This includes personal protective equipment (PPE) and spill response readiness.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.
-
Ventilation: All handling and preparation for disposal should occur inside a certified chemical fume hood to prevent inhalation of vapors[1].
Spill Management:
In the event of a spill, the response should be swift and decisive.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill zone.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Containment: For small spills, use a commercial sorbent pad or an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the initial spill.
-
Collection: Carefully scoop the absorbed material and contaminated debris into a designated, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water, followed by a final rinse. All cleaning materials must also be disposed of as hazardous waste.
-
Large Spills: For large spills, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) office immediately[8].
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for disposing of this compound waste, from the point of generation to final pickup.
Step 1: Waste Segregation
This is the most critical step.
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Solvents."[4][8]
-
Causality: Never mix this compound with non-halogenated organic wastes (such as acetone, ethanol, hexane, or ethyl acetate)[7]. Doing so renders the entire volume of waste more difficult and expensive to dispose of[7]. Furthermore, do not mix it with aqueous waste, acids, bases, or oxidizers[7].
Step 2: Container Selection
-
Action: Use a chemically compatible container provided by your institution's EHS department, typically a high-density polyethylene (HDPE) or glass bottle with a secure, threaded cap[8]. The container must be in good condition, free of cracks or leaks.
-
Causality: The container must be robust and non-reactive with the waste to prevent degradation, leaks, and potential exposure[8]. The secure cap is essential to prevent the release of vapors[8].
Step 3: Proper Labeling
-
Action: Label the container before adding any waste[8]. The label must be clear, legible, and permanently affixed. Include the following information:
-
The words "Hazardous Waste "[7].
-
The full chemical name: "Waste this compound " (avoiding formulas or abbreviations)[8].
-
If it is a mixed waste stream (of compatible halogenated solvents), list all components and their approximate percentages.
-
The specific hazard characteristics (e.g., "Irritant").
-
The date on which waste was first added to the container.
-
-
Causality: Accurate labeling is a legal requirement and is crucial for the safety of all personnel who will handle the container, from lab staff to disposal technicians. It ensures the waste is managed correctly throughout the disposal chain.
Step 4: Accumulation and Storage
-
Action: Keep the waste container tightly sealed at all times, except when actively adding waste[7][8]. Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be in a secondary containment bin to catch any potential leaks.
-
Causality: A closed container prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere, protecting personnel and the environment. Secondary containment is a crucial safeguard against spills and leaks.
Step 5: Arranging for Final Disposal
-
Action: Once the waste container is full, or if waste generation is complete, contact your institution's EHS office to schedule a pickup. Follow their specific procedures for waste transfer.
-
Causality: Final disposal must be handled by a licensed and certified hazardous waste management company. EHS professionals are responsible for ensuring that this process is conducted in full compliance with all local, state, and federal regulations.
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for laboratory chemical waste containing this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Decontamination of Equipment
Any laboratory equipment (glassware, stir bars, etc.) that has come into contact with this compound must be decontaminated before being returned to general use.
-
Initial Rinse: Rinse the equipment with a small amount of a compatible solvent (e.g., acetone). This initial rinseate must be collected and disposed of as halogenated hazardous waste .
-
Wash: Wash the rinsed equipment thoroughly with soap and warm water.
-
Final Rinse: Perform a final rinse with deionized water.
By adhering to these rigorous protocols, you ensure the safety of yourself and your colleagues, maintain the integrity of your research environment, and uphold your professional responsibility to protect the broader ecosystem.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound, 96%, stab. with copper | Fisher Scientific [fishersci.ca]
- 3. PubChemLite - this compound (C6H11IO2) [pubchemlite.lcsb.uni.lu]
- 4. bucknell.edu [bucknell.edu]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. View Document - California Code of Regulations [govt.westlaw.com]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
